Iodine-126
Beschreibung
Eigenschaften
CAS-Nummer |
14158-32-8 |
|---|---|
Molekularformel |
HI |
Molekulargewicht |
126.9136 g/mol |
IUPAC-Name |
iodane |
InChI |
InChI=1S/HI/h1H/i1-1 |
InChI-Schlüssel |
XMBWDFGMSWQBCA-BJUDXGSMSA-N |
SMILES |
I |
Isomerische SMILES |
[126IH] |
Kanonische SMILES |
I |
Synonyme |
126I radioisotope I-126 radioisotope Iodine-126 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Iodine-126: A Technical Guide to Isotopic Properties and Decay Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core isotopic properties and decay characteristics of Iodine-126 (¹²⁶I). The information is intended for professionals in research, science, and drug development who may consider this radionuclide for experimental or therapeutic applications. All quantitative data is summarized in tables for clarity, and conceptual experimental protocols are provided.
Core Isotopic Properties
This compound is a synthetic radioisotope of iodine. It is not naturally occurring and must be produced artificially.[1] Its fundamental properties make it a unique isotope with a relatively convenient half-life for research purposes.[2]
Table 1: General Isotopic Properties of this compound
| Property | Value | Reference(s) |
| Atomic Number (Z) | 53 | [3] |
| Mass Number (A) | 126 | [3] |
| Neutron Number (N) | 73 | [3] |
| Atomic Mass | 125.905623(4) u | [4] |
| Mass Excess | -87.91161 MeV | [4] |
| Nuclear Spin and Parity (Iπ) | 2- | [4] |
| Half-life (T½) | 12.93 ± 0.05 days | [2][3][4] |
| Decay Constant (λ) | 6.205 x 10⁻⁷ s⁻¹ | [4] |
| Specific Activity | 2.989 x 10¹⁵ Bq/g | [4] |
Decay Characteristics
This compound exhibits a dual decay mode, making its decay scheme relatively complex. It decays to two different stable daughter nuclides: Tellurium-126 (¹²⁶Te) and Xenon-126 (¹²⁶Xe).[4]
The decay pathways are:
-
Electron Capture (EC) and Positron Emission (β+) : This branch accounts for approximately 52.7% of decays and leads to the formation of stable ¹²⁶Te.[4]
-
Beta-Minus (β⁻) Emission : This branch accounts for the remaining 47.3% of decays, resulting in the formation of stable ¹²⁶Xe.[4]
The decay of ¹²⁶I is accompanied by the emission of beta particles (electrons and positrons) and gamma rays. The principal emissions are detailed in the tables below, based on data from ICRP Publication 107.[3]
Table 2: Principal Beta and Electron Emissions of this compound
| Radiation Type | Mean Energy (MeV) | Maximum Energy (MeV) | Intensity (%) | Decay Branch |
| Beta-minus (β⁻) | 0.2871 | 0.8700 | 38.30 | ¹²⁶I → ¹²⁶Xe |
| Beta-minus (β⁻) | 0.1245 | 0.3860 | 6.00 | ¹²⁶I → ¹²⁶Xe |
| Positron (β+) | 0.3112 | 0.7480 | 1.13 | ¹²⁶I → ¹²⁶Te |
| Positron (β+) | 0.1700 | 0.4800 | 0.21 | ¹²⁶I → ¹²⁶Te |
| Auger Electrons | 0.0089 | - | 15.60 | ¹²⁶I → ¹²⁶Te |
| Internal Conversion e⁻ | 0.6354 | - | 2.16 | ¹²⁶I → ¹²⁶Te |
Table 3: Principal Gamma (γ) and X-ray Emissions of this compound
| Radiation Type | Energy (MeV) | Intensity (%) | Decay Branch |
| Gamma | 0.6663 | 33.10 | ¹²⁶I → ¹²⁶Te |
| Gamma | 0.3886 | 35.80 | ¹²⁶I → ¹²⁶Xe |
| Gamma | 0.7538 | 4.17 | ¹²⁶I → ¹²⁶Te |
| Annihilation Radiation | 0.5110 | 2.68 | ¹²⁶I → ¹²⁶Te |
| Gamma | 0.4913 | 0.29 | ¹²⁶I → ¹²⁶Xe |
| X-ray (Kα) | 0.0275 | 24.50 | ¹²⁶I → ¹²⁶Te |
| X-ray (Kβ) | 0.0311 | 5.20 | ¹²⁶I → ¹²⁶Te |
Experimental Protocols
The following sections outline the conceptual methodologies for the production, separation, and measurement of this compound. These are not exhaustive protocols but provide a framework for experimental design.
Production and Radiochemical Separation
This compound can be produced through several nuclear reactions. A common method involves the irradiation of stable Iodine-127.
Production Methods:
-
Neutron Irradiation (¹²⁷I(n,2n)¹²⁶I) : This reaction requires fast neutrons (energy > 9.2 MeV). A target of stable iodine, often in the form of sodium iodide (NaI) or another stable iodine compound, is irradiated with a high-flux fast neutron source, such as a cyclotron or a neutron generator.[5]
-
Photonuclear Reaction (¹²⁷I(γ,n)¹²⁶I) : This method uses high-energy photons (gamma rays) to eject a neutron from the ¹²⁷I nucleus. The target is irradiated with a bremsstrahlung photon beam generated from an electron accelerator.[6]
-
Szilard-Chalmers Effect : This method can be used to produce ¹²⁶I with high specific activity. An organic iodide compound, such as ethyl iodide, is irradiated with neutrons. The nuclear reaction breaks the carbon-iodine bond, and the resulting radioactive ¹²⁶I atom, having recoiled, is in a different chemical state from the bulk target material. This allows for its separation using aqueous extraction or electrolysis.[5]
Radiochemical Separation (Conceptual Protocol):
Following irradiation, the microscopic quantities of ¹²⁶I must be separated from the bulk target material. The exact procedure depends on the production method and target matrix, but the principles of iodine chemistry are universal. A common method, adapted from radioiodine production from tellurium targets, is dry distillation.[4]
-
Target Dissolution : If a solid target like NaI was used, it is dissolved in an appropriate acidic or basic solution.
-
Oxidation : The iodide (I⁻) is oxidized to elemental iodine (I₂) using an oxidizing agent (e.g., hydrogen peroxide in an acidic solution).
-
Dry Distillation : The solution is heated, and a stream of inert gas (e.g., nitrogen or argon) is passed through it. The volatile elemental iodine (I₂) is carried by the gas stream away from the non-volatile target material and impurities.
-
Trapping : The gas stream is passed through a trapping solution, typically a dilute solution of sodium hydroxide or sodium thiosulfate, which reduces the elemental iodine back to non-volatile iodide (I⁻), capturing the radioactive ¹²⁶I in a small volume of purified solution.
-
Quality Control : The final product is analyzed for radionuclidic and radiochemical purity.
Quantitative Measurement via Gamma Spectroscopy
The activity of an this compound sample is determined by measuring the intensity of its characteristic gamma-ray emissions using a high-resolution detection system.
Instrumentation:
-
High-Purity Germanium (HPGe) Detector : Preferred for its excellent energy resolution, which allows for the clear separation of gamma peaks from different radionuclides.[7]
-
Lead Shielding : A shield (or "cave") made of lead bricks surrounds the detector to reduce background radiation from the environment.
-
Signal Processing Electronics : Includes a preamplifier, amplifier, and a Multi-Channel Analyzer (MCA) to process the detector signal and generate a gamma-ray spectrum.[8]
-
Analysis Software : Used for spectrum acquisition, peak identification, and activity calculation.
Measurement Protocol (Conceptual):
-
Energy Calibration : The relationship between channel number in the MCA and gamma-ray energy (in keV) is established. This is done by acquiring a spectrum from a standard source containing radionuclides with well-known gamma emissions across a wide energy range (e.g., ¹⁵²Eu or a mixed-nuclide standard).[8][9]
-
Efficiency Calibration : The detector's efficiency at detecting a gamma ray of a specific energy is determined. A standard source with certified activity and known gamma emission probabilities is placed in the same geometry as the sample will be. A spectrum is acquired, and the net counts in each full-energy peak are used to calculate the efficiency at that energy. An efficiency curve (efficiency vs. energy) is then generated by fitting a function to these data points.[10][11]
-
Sample Measurement : The ¹²⁶I sample is placed in a reproducible position relative to the detector. A spectrum is acquired for a sufficient duration to achieve good counting statistics in the peaks of interest.
-
Data Analysis : The software identifies the characteristic gamma peaks of ¹²⁶I (e.g., 388.6 keV and 666.3 keV). The net peak area (total counts minus background) for each peak is calculated.
-
Activity Calculation : The activity (A) of ¹²⁶I in the sample is calculated for each peak using the following formula: A = C / (t × Pγ × ε) Where:
-
C is the net peak area (counts)
-
t is the live counting time (seconds)
-
Pγ is the emission probability of the gamma ray
-
ε is the detector efficiency at the gamma-ray energy (from the calibration curve)
The final activity is typically reported as a weighted average of the results from multiple characteristic peaks.
-
References
- 1. ijisrt.com [ijisrt.com]
- 2. worldresearchersassociations.com [worldresearchersassociations.com]
- 3. A simple and rapid technique for radiochemical separation of iodine radionuclides from irradiated tellurium using an activated charcoal column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiochemical separation and purification of 131I from neutron irradiated tellurium dioxide for human healthcare [inis.iaea.org]
- 5. Preparation of Iodine 128 and Iodine 126 radioactive sources with high specific activities by Szilard-Chalmers effect on Ethyl-Iodide [inis.iaea.org]
- 6. www-pub.iaea.org [www-pub.iaea.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. irpa.net [irpa.net]
- 9. inis.iaea.org [inis.iaea.org]
- 10. mirion.com [mirion.com]
- 11. nist.gov [nist.gov]
An In-Depth Technical Guide to the Physical Half-life and Decay Mode of Iodine-126
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear decay properties of Iodine-126 (I-126), a radionuclide of interest in various scientific applications. The document details its physical half-life, complex decay modes, and the associated emissions. Furthermore, it outlines a representative experimental protocol for the precise determination of these fundamental characteristics, reflecting standard methodologies in radionuclide metrology.
Core Decay Characteristics of this compound
This compound is an unstable isotope of iodine with a relatively short half-life, making it relevant in fields where rapid decay is advantageous. It is characterized by a complex decay scheme, involving two primary competing decay modes. This dual decay pathway results in the emission of both beta particles (electrons and positrons) and gamma rays, leading to two different stable daughter nuclides.
Quantitative Decay Data
The key physical properties of this compound are summarized in the table below. These values are compiled from evaluated nuclear data libraries and represent the current scientific consensus.
| Parameter | Value | Daughter Nuclide(s) | Reference(s) |
| Physical Half-life (T½) | 12.93 ± 0.05 days | Te-126, Xe-126 | [1][2][3] |
| Decay Constant (λ) | 6.2046 x 10⁻⁷ s⁻¹ | Te-126, Xe-126 | [1] |
| Decay Mode 1 | Electron Capture (EC) / Positron Emission (β+) | Tellurium-126 (¹²⁶Te) | [1][4][5] |
| Branching Ratio | ~52.7% | [1][4] | |
| Max. Decay Energy (Q_EC) | 2.154 MeV | [4] | |
| Decay Mode 2 | Beta Minus (β⁻) Emission | Xenon-126 (¹²⁶Xe) | [1][4][5] |
| Branching Ratio | ~47.3% | [1][4] | |
| Max. Decay Energy (Q_β⁻) | 1.258 MeV | [4][5] |
Note: Some sources report slightly different branching ratios, such as 56.30% for EC/β+ and 43.70% for β⁻ decay.[5]
Decay Scheme and Associated Emissions
This compound (⁵³₁₂₆I) decays to two stable isobars, Tellurium-126 (⁵²₁₂₆Te) and Xenon-126 (⁵⁴₁₂₆Xe). The decay pathways involve the emission of charged particles and are followed by the de-excitation of the daughter nuclei through gamma-ray emissions.
-
Electron Capture (EC) and Positron Emission (β+): Approximately 52.7% of I-126 atoms decay via electron capture or, to a lesser extent, positron emission.[1][4] In this process, a proton in the nucleus is converted into a neutron, resulting in the daughter nuclide Tellurium-126. This decay is followed by a cascade of gamma rays as the excited Te-126 nucleus transitions to its ground state.
-
Beta Minus (β⁻) Decay: The remaining 47.3% of I-126 atoms undergo beta-minus decay.[1][4] Here, a neutron is converted into a proton, emitting an electron (beta particle) and an antineutrino. The resulting daughter nuclide is Xenon-126. This process is also accompanied by characteristic gamma-ray emissions.
The logical relationship of the I-126 decay process is illustrated in the diagram below.
Experimental Protocols for Characterization
Production and Sample Preparation
-
Isotope Production: this compound can be produced through neutron activation of stable Iodine-127 or in nuclear fission processes. For experimental purposes, production via charged-particle bombardment of tellurium isotopes is also feasible.[9][10]
-
Radiochemical Separation: Following production, the I-126 must be chemically separated from the target material and any other radio-impurities. This is crucial for accurate measurements and is typically achieved using techniques like solvent extraction, ion-exchange chromatography, or precipitation.[11][12]
-
Source Preparation: For counting, a known quantity of the purified I-126 solution is deposited onto a thin, low-Z backing (e.g., VYNS film) and carefully dried to create a point source. This minimizes self-absorption of the emitted beta particles. For gamma spectroscopy, a sample may be prepared in a standard geometry (e.g., a vial) for which the detector is calibrated.[6]
Half-Life Measurement Protocol
-
Instrumentation: A high-purity germanium (HPGe) detector is used for its excellent energy resolution, which allows for the clear identification of gamma-ray peaks from I-126 and its daughters.[6][13] The detector is coupled to a multichannel analyzer (MCA) to acquire energy spectra.
-
Data Acquisition: The prepared I-126 source is placed at a fixed, reproducible distance from the HPGe detector. A series of gamma-ray spectra are acquired over a period of several half-lives (e.g., 40-50 days). The live time for each measurement is recorded precisely.
-
Data Analysis:
-
The net peak area of a prominent, well-resolved gamma-ray peak from the decay of I-126 (e.g., the 666 keV or 388 keV gamma ray) is calculated for each spectrum, correcting for background radiation.
-
The activity (A), which is proportional to the net peak area divided by the live time, is calculated for each measurement time (t).
-
The natural logarithm of the activity (ln(A)) is plotted against time (t).
-
The data points are fitted to a straight line according to the decay equation: ln(A) = ln(A₀) - λt.
-
The decay constant (λ) is determined from the slope of the line.
-
The half-life (T½) is calculated using the formula: T½ = ln(2) / λ.
-
Decay Mode and Branching Ratio Determination Protocol
-
Instrumentation: A 4πβ-γ coincidence counting system is the primary method for accurately determining the activity and branching ratios.[2][7][8] This system typically consists of a 4π beta detector (e.g., a liquid scintillation counter or a proportional counter) that surrounds the source, and one or more gamma-ray detectors (e.g., NaI(Tl) or HPGe) placed externally.
-
Data Acquisition: The prepared point source is placed in the center of the 4π beta detector. The system is configured to record counts from the beta channel (Nβ), the gamma channel (Nγ), and the coincidence channel (Nc) simultaneously. The gamma channel is gated to specific gamma-ray energies corresponding to each decay branch.
-
Data Analysis:
-
The absolute activity (A) of the sample is determined using the coincidence method, which minimizes dependencies on detector efficiencies.
-
To determine the β⁻ branching ratio, the gamma spectrometer is gated on a prominent gamma ray that is exclusively part of the Xe-126 decay cascade. The number of beta-gamma coincidences for this transition is measured.
-
Similarly, for the EC/β+ branch, the system is gated on a gamma ray unique to the Te-126 cascade. The number of corresponding coincidences (or anti-coincidences for pure EC) is measured.
-
The branching ratio for each mode is calculated by dividing the decay rate for that specific branch (determined from its unique gamma-ray intensity and the total activity) by the total source activity.
-
The workflow for this comprehensive characterization is depicted below.
References
- 1. A 4pi(LS)beta-gamma coincidence system using a TDCR apparatus in the beta-channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coincidence counting – Laboratoire National Henri Becquerel [lnhb.fr]
- 3. Isotopes of iodine - Wikipedia [en.wikipedia.org]
- 4. This compound - isotopic data and properties [chemlin.org]
- 5. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 6. Gamma spectrometry of iodine-125 produced in IEA-R1 nuclear reactor, using HPGe detector and fixation into epoxy matrix disc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sympnp.org [sympnp.org]
- 10. Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eolss.net [eolss.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Nuclear Data and Decay Scheme of Iodine-126
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear data and decay scheme of Iodine-126 (¹²⁶I). The information presented is essential for professionals in nuclear medicine, radiopharmaceutical development, and related scientific fields who require precise data for dosimetry calculations, imaging applications, and theoretical modeling.
Summary of Nuclear Properties
This compound is a radioisotope of iodine with a half-life of 12.93 days.[1][2] It undergoes a dual decay process, decaying via both electron capture to Tellurium-126 (¹²⁶Te) and beta-minus decay to Xenon-126 (¹²⁶Xe).[1][2][3][4] This dual decay mode makes it a complex but interesting isotope for various applications. The key nuclear properties of this compound are summarized in the table below.
| Property | Value |
| Half-life (T₁/₂) | 12.93 ± 0.05 days |
| Atomic Mass | 125.9056194 ± 0.0000042 amu |
| Spin and Parity (Jπ) | 2- |
| Decay Modes | |
| Electron Capture (EC) + β+ | 56.3% |
| Beta-Minus (β-) | 43.7% |
| Q-Values | |
| Q(EC) | 2155 ± 5 keV |
| Q(β-) | 1258 ± 5 keV |
Decay Scheme of this compound
This compound decays to two stable daughter nuclides, ¹²⁶Te and ¹²⁶Xe, through electron capture and beta-minus emission, respectively. The decay scheme, illustrated below, details the transitions between the energy levels of the parent and daughter nuclei.
Caption: A simplified decay scheme of this compound.
Emitted Radiations
The decay of this compound results in the emission of beta particles, gamma rays, X-rays, and conversion and Auger electrons. The energies and intensities of these radiations are critical for dosimetry and imaging applications.
Gamma-Ray Emissions
The most prominent gamma-ray emissions from the decay of this compound are listed below. These emissions originate from the de-excitation of the daughter nuclei, ¹²⁶Te and ¹²⁶Xe.
| Energy (keV) | Intensity (%) |
| 388.63 | 35.5 |
| 666.37 | 32.9 |
| 753.82 | 4.15 |
| 491.24 | 2.88 |
| 879.91 | 0.74 |
| 1420.19 | 0.30 |
Beta-Minus (β⁻) Emissions
This compound decays to various excited states of Xenon-126 via beta-minus emission. The beta spectrum is continuous, with the following key transitions:
| Endpoint Energy (keV) | Average Energy (keV) | Transition Probability (%) |
| 869.4 | 282.0 | 41.3 |
| 386.6 | 114.9 | 2.4 |
Electron Capture (EC) and Positron (β+) Emissions
The electron capture decay of this compound populates the excited states of Tellurium-126. This process is accompanied by the emission of characteristic X-rays and Auger electrons as the atomic shell reorganizes. Positron emission is also energetically possible for some transitions.
Electron Capture Transitions:
| Transition Energy (keV) | Probability (%) |
| to 1377.9 keV level | 2.2 |
| to 666.37 keV level | 54.1 |
X-ray and Auger Electron Data:
| Radiation | Energy (keV) | Intensity (%) |
| Kα X-rays | 27.5 | 48.9 |
| Kβ X-rays | 31.0 | 9.4 |
| KLL Auger electrons | 22.7 | 10.2 |
| LMM Auger electrons | 3.5 | 57.3 |
Experimental Protocols
The nuclear data presented in this guide have been determined through a variety of experimental techniques. While specific, detailed protocols for every measurement on this compound are extensive and published across numerous research articles, the fundamental methodologies are outlined below.
Gamma-Ray Spectroscopy
Methodology: High-purity germanium (HPGe) detectors are the standard for measuring the energies and intensities of gamma rays emitted from radioactive sources.
-
Detector Calibration: The energy and efficiency of the HPGe detector are calibrated using standard radioactive sources with well-known gamma-ray energies and intensities (e.g., ¹³³Ba, ¹⁵²Eu, ⁶⁰Co).
-
Data Acquisition: The this compound source is placed at a calibrated distance from the detector, and the gamma-ray spectrum is acquired for a sufficient duration to achieve good statistical accuracy.
-
Spectral Analysis: The resulting spectrum is analyzed to identify the photopeaks corresponding to the gamma rays from the decay of ¹²⁶I. The area of each photopeak is proportional to the intensity of the corresponding gamma ray, and its position determines the energy. Corrections are applied for factors such as detector efficiency, dead time, and background radiation.
Caption: Gamma-ray spectroscopy experimental workflow.
Beta-Minus Spectroscopy
Methodology: The continuous energy spectrum of beta particles is typically measured using magnetic spectrometers or solid-state detectors.
-
Source Preparation: A thin, uniform source of this compound is prepared to minimize self-absorption of the beta particles.
-
Measurement: The beta particles are detected by a silicon detector or a plastic scintillator. The detector's response is calibrated using sources with known beta endpoint energies.
-
Data Analysis: The measured spectrum is corrected for detector response, backscattering, and other experimental effects. A Fermi-Kurie plot analysis is often used to determine the endpoint energies of the different beta branches.
4π Beta-Gamma Coincidence Counting
Methodology: This is a primary method for determining the absolute activity of a radionuclide and for elucidating complex decay schemes. It relies on the simultaneous detection of a beta particle and a subsequent gamma ray.[5]
-
Experimental Setup: A 4π proportional counter or liquid scintillation detector for beta particles is placed in coincidence with a high-efficiency gamma-ray detector (e.g., NaI(Tl) or HPGe).
-
Coincidence Logic: Electronic modules are used to record events where a beta particle and a gamma ray are detected within a very short time window.
-
Data Analysis: By analyzing the singles count rates in the beta and gamma detectors and the coincidence count rate, the activity of the source can be determined with high accuracy. This technique also allows for the determination of branching ratios and probabilities of different decay paths.
Caption: 4π beta-gamma coincidence counting setup.
This guide provides a foundational understanding of the nuclear properties and decay scheme of this compound. For more detailed, evaluated data, researchers are encouraged to consult the Evaluated Nuclear Structure Data File (ENSDF) and the publications from the Nuclear Data Sheets.
References
Production Methods for Iodine-126 Radioisotope: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary production methods for the radioisotope Iodine-126 (¹²⁶I). With a half-life of 13.11 days, ¹²⁶I decays via electron capture (56.3%) to Tellurium-126 and beta-plus decay (43.7%) to Xenon-126, making it a nuclide of interest for research and potential applications in nuclear medicine. This document details reactor and cyclotron-based production routes, including specific nuclear reactions, experimental protocols, and chemical separation techniques. Quantitative data is presented in structured tables for comparative analysis, and experimental workflows are visualized using process diagrams.
Reactor-Based Production
The primary method for producing this compound in a nuclear reactor is through the neutron irradiation of stable Iodine-127.
Nuclear Reaction
The key nuclear reaction is the (n,2n) reaction on a stable iodine target:
¹²⁷I(n,2n)¹²⁶I
This reaction requires high-energy (fast) neutrons, typically with energies exceeding 9 MeV. Fast reactors or dedicated irradiation facilities with a high fast neutron flux are therefore necessary for efficient production.
Experimental Protocol: ¹²⁷I(n,2n)¹²⁶I Reaction
1.2.1. Target Preparation:
-
Target Material: High-purity (≥99.9%) Iodine-127 is used as the target material. This is commercially available in various chemical forms, with elemental iodine (I₂) or potassium iodide (KI) being common choices.
-
Encapsulation: The target material is encapsulated in a suitable material that can withstand the high temperatures and radiation environment of a nuclear reactor. Quartz ampoules or high-purity aluminum capsules are typically used. The amount of target material will depend on the desired activity and the irradiation parameters.
1.2.2. Irradiation:
-
Reactor Type: A high-flux nuclear reactor with a significant fast neutron component is required.
-
Neutron Flux: The target is placed in a position within the reactor core or reflector with a high fast neutron flux (typically > 10¹³ n/cm²·s).
-
Irradiation Time: The duration of the irradiation is determined by the desired ¹²⁶I activity, the fast neutron flux, and the reaction cross-section. Irradiation times can range from several hours to days.
1.2.3. Post-Irradiation Processing:
-
Cooling: After irradiation, the target is allowed to "cool" for a period to allow for the decay of short-lived, unwanted radioisotopes.
-
Chemical Separation: The ¹²⁶I is chemically separated from the bulk ¹²⁷I target material and any other impurities. A common method is dry distillation, where the irradiated iodine target is heated, and the more volatile elemental iodine (containing ¹²⁶I) is sublimated and collected on a cold surface.
Cyclotron-Based Production
Cyclotrons offer alternative production routes for ¹²⁶I, primarily through charged particle bombardment of tellurium or antimony targets.
Production from Tellurium Targets
Enriched tellurium isotopes are used as target materials to produce ¹²⁶I via deuteron-induced reactions.
2.1.1. Nuclear Reactions:
| Target Isotope | Nuclear Reaction | Particle Energy Range (MeV) |
| ¹²⁴Te | ¹²⁴Te(d,γ)¹²⁶I | Low Energy |
| ¹²⁵Te | ¹²⁵Te(d,n)¹²⁶I | 5 - 15 |
| ¹²⁶Te | ¹²⁶Te(d,2n)¹²⁶I | 10 - 20 |
2.1.2. Experimental Protocol: Production from Enriched ¹²⁴TeO₂ Target
1. Target Preparation:
-
Target Material: Highly enriched (≥95%) Tellurium-124 oxide (¹²⁴TeO₂) is the preferred target material due to its high melting point and stability under irradiation.
-
Target Fabrication: The ¹²⁴TeO₂ powder is typically pressed into a shallow dish made of a high-conductivity material like copper or platinum, which is then covered with a thin foil (e.g., aluminum or Havar) to contain the target material and dissipate heat.
2. Irradiation:
-
Cyclotron: A cyclotron capable of accelerating deuterons to the required energy range (typically 10-20 MeV) is used.
-
Beam Current: The deuteron beam current is optimized to maximize production while ensuring the integrity of the target. Currents can range from a few microamperes to several tens of microamperes.
-
Irradiation Time: Irradiation times vary from a few hours to over a day, depending on the desired yield.
3. Chemical Separation (Dry Distillation):
-
Apparatus: A quartz tube furnace is used for the distillation.
-
Procedure:
-
The irradiated ¹²⁴TeO₂ target is placed in a quartz boat inside the furnace.
-
The furnace is heated to approximately 750-800 °C.
-
A slow stream of inert gas (e.g., argon or helium) is passed over the target to carry the volatilized iodine.
-
The iodine vapor is trapped in a cold trap or a basic solution (e.g., 0.1 M NaOH) to form soluble iodide and hypoiodite.
-
Production from Antimony Targets
Alpha particle bombardment of stable antimony isotopes provides another pathway for ¹²⁶I production.[1]
2.2.1. Nuclear Reactions:
| Target Isotope | Nuclear Reaction | Particle Energy Range (MeV) |
| ¹²¹Sb | ¹²¹Sb(α, -)¹²⁶I | Not a primary reaction |
| ¹²³Sb | ¹²³Sb(α,n)¹²⁶I | 10 - 20 |
2.2.2. Experimental Protocol: Production from Natural Antimony Target
1. Target Preparation:
-
Target Material: Natural antimony (a mix of ¹²¹Sb and ¹²³Sb) metal or antimony oxide can be used. For higher purity, enriched ¹²³Sb is preferred.
-
Target Fabrication: The antimony target is typically prepared by electroplating or pressing the material onto a suitable backing plate.
2. Irradiation:
-
Cyclotron: A cyclotron capable of accelerating alpha particles to energies of 15-25 MeV is required.
-
Beam Current and Time: Similar to tellurium targets, beam currents and irradiation times are optimized for maximum yield and target integrity.
3. Chemical Separation:
-
Dissolution: The irradiated antimony target is dissolved in a strong acid, such as aqua regia.
-
Solvent Extraction: The ¹²⁶I can be separated from the antimony and other potential byproducts using solvent extraction. For example, the iodine can be oxidized to I₂ and extracted into an organic solvent like carbon tetrachloride (CCl₄). The iodine can then be back-extracted into an aqueous solution containing a reducing agent.
Szilard-Chalmers Method for High Specific Activity
The Szilard-Chalmers effect can be utilized to produce ¹²⁶I with very high specific activity. This method relies on the fact that the nuclear reaction can break the chemical bond holding the target atom, allowing the newly formed radioisotope to be chemically separated from the bulk of the stable target material.[1]
Principle
When a neutron capture or other nuclear reaction occurs in a molecule, the recoil energy imparted to the nucleus is often sufficient to break the chemical bonds. The resulting "hot atom" can then be stabilized in a different chemical form, which is separable from the parent compound.
Experimental Protocol: Szilard-Chalmers on Ethyl Iodide
1. Target System:
-
Target: Liquid ethyl iodide (C₂H₅¹²⁷I) is used as the target.
-
Scavenger: A small amount of elemental iodine (I₂) is added to the ethyl iodide before irradiation to act as a "scavenger" for the recoiling ¹²⁶I atoms.
2. Irradiation:
-
The ethyl iodide target is irradiated with fast neutrons, inducing the ¹²⁷I(n,2n)¹²⁶I reaction.[1]
3. Separation:
-
Extraction: After irradiation, the liquid ethyl iodide is shaken with an aqueous solution of a reducing agent (e.g., sodium bisulfite).
-
Phase Separation: The recoiled ¹²⁶I atoms, which are in an inorganic form (iodide), are extracted into the aqueous phase, while the unreacted ethyl iodide (containing ¹²⁷I) remains in the organic phase.
-
Purification: The aqueous phase containing the ¹²⁶I can be further purified by precipitation as silver iodide (AgI) or through ion exchange chromatography.
Quantitative Data
The following tables summarize key quantitative data for the production of this compound.
Table 1: Nuclear Reactions for ¹²⁶I Production
| Production Method | Target Isotope | Nuclear Reaction | Incident Particle | Particle Energy (MeV) | Cross-Section (mb) |
| Reactor | ¹²⁷I | ¹²⁷I(n,2n)¹²⁶I | Fast Neutron | > 9 | ~1200 at 14 MeV |
| Cyclotron | ¹²⁵Te | ¹²⁵Te(d,n)¹²⁶I | Deuteron | ~10 | ~150 |
| Cyclotron | ¹²⁶Te | ¹²⁶Te(d,2n)¹²⁶I | Deuteron | ~15 | ~300 |
| Cyclotron | ¹²³Sb | ¹²³Sb(α,n)¹²⁶I | Alpha | ~16 | ~180[2] |
Table 2: Production Yields of ¹²⁶I
| Production Method | Target Material | Particle/Flux | Beam Current/Flux | Irradiation Time | Yield | Radionuclidic Purity |
| ¹²⁷I(n,2n)¹²⁶I | KI | Fast Neutrons | ~10¹³ n/cm²·s | 24 h | ~10 mCi/g | Moderate (impurities from target) |
| ¹²⁴Te(d,x)¹²⁶I | Enriched ¹²⁴TeO₂ | 15 MeV Deuterons | 10 µA | 10 h | ~5 mCi/µAh | High |
| ¹²³Sb(α,n)¹²⁶I | Natural Sb | 20 MeV Alphas | 5 µA | 5 h | 0.0796 GBq/mAh[2] | Moderate (co-production of other iodine isotopes) |
| Szilard-Chalmers | C₂H₅I | 14 MeV Neutrons | ~10¹² n/cm²·s | 12 h | High Specific Activity | High (after separation) |
Experimental Workflows (Graphviz)
The following diagrams illustrate the workflows for the production and purification of this compound.
Quality Control
Regardless of the production method, rigorous quality control is essential to ensure the suitability of the this compound product for research or pharmaceutical applications.[3]
-
Radionuclidic Purity: This is determined by gamma-ray spectroscopy to identify and quantify any other radioactive isotopes present. The energy of the gamma rays emitted by ¹²⁶I (e.g., 388.6 keV, 666.3 keV) are used for its identification and quantification.
-
Radiochemical Purity: This assesses the chemical form of the ¹²⁶I. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to separate and quantify different chemical species of iodine (e.g., iodide, iodate).
-
Chemical Purity: This ensures the absence of non-radioactive chemical impurities that may have been introduced during the production or purification process.
-
Specific Activity: This is a critical parameter, especially for receptor-binding studies, and is defined as the amount of radioactivity per unit mass of the element. It is often expressed in units such as Ci/mol or Bq/g.
Conclusion
The production of this compound can be achieved through several methods, each with its own advantages and disadvantages. Reactor production via the ¹²⁷I(n,2n)¹²⁶I reaction is a viable route but requires access to a high-flux fast neutron source and results in a product with lower specific activity. Cyclotron production using enriched tellurium or antimony targets offers the potential for higher specific activity and can be performed at facilities without access to a nuclear reactor. The Szilard-Chalmers method provides a pathway to very high specific activity ¹²⁶I, which is often desirable for radiopharmaceutical development. The choice of production method will depend on the available facilities, the required quantity and specific activity of the final product, and the acceptable levels of radionuclidic impurities. Careful optimization of irradiation parameters and purification procedures is crucial for obtaining high-quality this compound for research and clinical applications.
References
- 1. Preparation of Iodine 128 and Iodine 126 radioactive sources with high specific activities by Szilard-Chalmers effect on Ethyl-Iodide [inis.iaea.org]
- 2. Efficiency of 124I radioisotope production from natural and enriched tellurium dioxide using 124Te(p,xn)124I reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
An In-depth Technical Guide to the Fundamental Chemical Properties of Iodine-126
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of the radioisotope Iodine-126. The information is intended for researchers, scientists, and professionals in drug development who may be considering or are actively working with this isotope.
Core Nuclear and Physical Properties
This compound is a synthetic radioisotope of iodine.[1] It is not naturally occurring and is produced in nuclear reactors.[1] The fundamental nuclear and physical characteristics of this compound are summarized in the table below.
| Property | Value |
| Atomic Number (Z) | 53[2] |
| Mass Number (A) | 126[2] |
| Neutron Number (N) | 73[2] |
| Isotopic Mass | 125.905623(4) u[3][4] |
| Half-Life | 12.93 days[2][3][5][6] |
| Decay Constant (λ) | 6.2046 x 10⁻⁷ s⁻¹[2][3] |
| Specific Activity (α) | 2.989 x 10¹⁵ Bq/g[3] |
| Spin and Parity | 2-[3][7] |
| Magnetic Dipole Moment | 1.438(4) μN[3] |
Radioactive Decay Characteristics
This compound undergoes a dual decay process, decaying to both Tellurium-126 (¹²⁶Te) and Xenon-126 (¹²⁶Xe).[2][5] This dual decay occurs in nearly equal proportions.[5] The primary modes of decay are electron capture (EC) and beta-plus (β+) emission to ¹²⁶Te, and beta-minus (β-) emission to ¹²⁶Xe.[2][3]
| Decay Mode | Daughter Nuclide | Probability | Decay Energy |
| Electron Capture (EC) / β+ | ¹²⁶Te | 52.7%[2][3] | 2.154 MeV[3] |
| β- | ¹²⁶Xe | 47.3%[2] | 1.258 MeV[7] |
The decay of this compound results in the emission of both electrons (beta particles) and photons (gamma rays). The mean electron energy is 0.16058 MeV, and the mean photon energy is 0.43535 MeV.[2]
Production and Chemical Forms
This compound is produced artificially. One method for its preparation involves the Szilard-Chalmers effect on ethyl iodide.[8] It can also be generated as a radionuclide impurity during the production of Iodine-125 from enriched xenon gas in a nuclear reactor.[9][10]
Like other iodine isotopes, this compound can exist in various oxidation states, including -1 (iodide), 0 (elemental iodine), and higher positive oxidation states in compounds like iodate.[11] In radiopharmaceutical preparations, it is often supplied as sodium iodide in a dilute sodium hydroxide solution to maintain its chemical stability.[12]
Experimental Protocols
Safe Handling of Radioactive Iodine
Given the radioactive nature of this compound, strict adherence to safety protocols is paramount. The following are general guidelines adapted from protocols for handling radioactive iodine isotopes such as Iodine-125.[13][14]
-
Designated Areas: All work with this compound should be conducted in a designated and clearly labeled area.[13]
-
Shielding: Use appropriate shielding, such as lead, to minimize radiation exposure.[13] For millicurie quantities, 3mm thick lead is recommended.[13]
-
Personal Protective Equipment (PPE): Wear a lab coat, disposable gloves, and safety glasses.[14] For higher activities, consider wrist guards.[13]
-
Dosimetry: Personnel handling this compound should wear whole-body and extremity dosimeters to monitor radiation dose.[13]
-
Ventilation: Handle potentially volatile compounds in a certified fume hood.[13][14]
-
Contamination Control: Use spill trays and absorbent coverings to contain potential spills.[13] Regularly monitor work surfaces and gloves for contamination using a suitable radiation detector.[13]
-
Waste Disposal: All radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines.[13]
Radiochemical Purity Testing
The radiochemical purity of a radiopharmaceutical is the proportion of the total radioactivity present in the desired chemical form.[15] This is a critical quality control parameter. A general workflow for determining radiochemical purity using thin-layer chromatography (TLC) is outlined below.[15][16]
-
Preparation of TLC Plate: A stationary phase, such as a paper or fiberglass TLC strip, is prepared. A spotting line is marked near the bottom.[15]
-
Spotting: A small, known volume of the this compound labeled compound is carefully spotted onto the origin line.[15]
-
Development: The TLC strip is placed in a developing tank containing a suitable mobile phase (solvent). The solvent moves up the strip by capillary action, separating the components of the spotted sample based on their affinity for the stationary and mobile phases.[15]
-
Drying: After the solvent front has reached a predetermined point, the strip is removed from the tank and allowed to dry.[15]
-
Detection and Quantification: The distribution of radioactivity on the dried TLC strip is determined. This can be done using a radiochromatogram scanner or by cutting the strip into sections and counting the radioactivity in each section using a gamma counter or liquid scintillation counter.[15][16]
-
Calculation: The radiochemical purity is calculated as the percentage of radioactivity in the spot corresponding to the desired compound relative to the total radioactivity on the strip.[15]
Applications in Research and Drug Development
While Iodine-123, Iodine-124, Iodine-125, and Iodine-131 are the most commonly used iodine radioisotopes in medicine, the unique properties of this compound could make it a valuable tool in certain research applications.[5][17] Its half-life of approximately 13 days is suitable for studies that span several days to a few weeks.[5] The emission of both beta and gamma radiation makes it potentially useful for both imaging and therapeutic studies in preclinical models.
Although no specific signaling pathways involving this compound have been documented, research on other iodine isotopes provides context. For instance, Iodine-125 has been used to study the effects of radiation on cellular pathways, such as the ROS/p53 axis in cancer cells.[18][19] The principles of radioiodination for labeling small molecules, peptides, and antibodies are well-established and can be applied to this compound for the development of novel radiotracers and radiotherapeutics.[17][20]
References
- 1. ck12.org [ck12.org]
- 2. mirdsoft.org [mirdsoft.org]
- 3. This compound - isotopic data and properties [chemlin.org]
- 4. Iodine Isotopes - List and Properties [chemlin.org]
- 5. Isotopes of iodine - Wikipedia [en.wikipedia.org]
- 6. This compound - Wikidata [wikidata.org]
- 7. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 8. Preparation of Iodine 128 and Iodine 126 radioactive sources with high specific activities by Szilard-Chalmers effect on Ethyl-Iodide [inis.iaea.org]
- 9. Radioactivity of this compound as radio nuclide impurity at irradiation chamber in iodine-125 production [inis.iaea.org]
- 10. Iodine-125 - Wikipedia [en.wikipedia.org]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. news-medical.net [news-medical.net]
- 13. queensu.ca [queensu.ca]
- 14. hpschapters.org [hpschapters.org]
- 15. cdn.ymaws.com [cdn.ymaws.com]
- 16. escopharma.com [escopharma.com]
- 17. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Iodine-125 seed inhibits proliferation and promotes apoptosis of cholangiocarcinoma cells by inducing the ROS/p53 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Iodine-125 seed inhibits proliferation and promotes apoptosis of cholangiocarcinoma cells by inducing the ROS/p53 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Future Prospective of Radiopharmaceuticals from Natural Compounds Using Iodine Radioisotopes as Theranostic Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Historical Context of Iodine-126
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, properties, and production of the radioisotope Iodine-126. It delves into the historical context of its discovery, presents its key nuclear data in a structured format, outlines experimental methodologies for its production and separation, and visualizes its decay process and a representative production workflow.
Historical Context and Discovery
The story of this compound is intrinsically linked to the dawn of nuclear physics and the development of particle accelerators. While the element iodine was discovered by Bernard Courtois in 1811, its radioactive isotopes were unknown until the 20th century.
Working with the newly invented cyclotron, a type of particle accelerator, Seaborg and Livingood were systematically bombarding various elements with accelerated particles to produce and identify new radioisotopes.[3] Their work in this era led to the discovery of numerous important radionuclides, including Iodine-131 in the same year.[1][4] The production of this compound at Berkeley's Radiation Laboratory was part of this broader effort to map the landscape of artificial radionuclides.[5][6]
The early 1940s saw the pioneering work of Dr. Saul Hertz, who recognized the potential of radioiodine for medical applications, particularly in the diagnosis and treatment of thyroid disorders.[7] This marked the beginning of nuclear medicine, a field where various iodine isotopes, including those discovered by Seaborg and Livingood, would play a crucial role.
Properties of this compound
This compound is a radioactive isotope of iodine with a half-life that makes it of interest for certain research applications. Its key nuclear properties are summarized in the tables below.
General Properties
| Property | Value |
| Symbol | ¹²⁶I |
| Atomic Number (Z) | 53 |
| Mass Number (A) | 126 |
| Neutron Number (N) | 73 |
| Half-life | 12.93 days |
| Year of Discovery | 1938[8] |
Decay Characteristics
This compound undergoes a dual decay process, decaying to both Tellurium-126 via electron capture and positron emission, and to Xenon-126 via beta decay.[9][10]
| Decay Mode | Branching Ratio | Daughter Isotope |
| Electron Capture (EC) / β+ | 52.7% | ¹²⁶Te |
| Beta Minus (β-) | 47.3% | ¹²⁶Xe |
Gamma Emissions
This compound emits gamma rays of various energies upon decay. The most prominent gamma-ray energies and their intensities are listed below.[11]
| Energy (keV) | Intensity (%) |
| 388.63 | 35.6 |
| 491.24 | 2.88 |
| 511.0 (Annihilation) | 1.94 |
| 666.35 | 32.9 |
| 753.83 | 4.15 |
| 879.87 | 0.74 |
| 1420.17 | 0.30 |
Experimental Protocols
The production of this compound can be achieved through various nuclear reactions. A common method involves the irradiation of stable Iodine-127 with high-energy neutrons.
Production via ¹²⁷I(n,2n)¹²⁶I Reaction
This reaction involves bombarding a stable Iodine-127 target with fast neutrons, causing the ejection of two neutrons and the formation of this compound.
3.1.1. Target Preparation
-
Target Material: High-purity Iodine-127, typically in the form of potassium iodide (KI) or elemental iodine.
-
Encapsulation: The target material is securely encapsulated in a suitable container, such as aluminum or quartz, to withstand the irradiation conditions.
3.1.2. Irradiation
-
Neutron Source: A high-flux fast neutron source, such as a cyclotron or a neutron generator, is required.
-
Neutron Energy: The neutrons must have sufficient energy to overcome the threshold for the (n,2n) reaction.
-
Irradiation Time: The duration of the irradiation is determined by the desired activity of this compound, the neutron flux, and the reaction cross-section.
3.1.3. Post-Irradiation Processing and Separation
Following irradiation, the this compound produced must be chemically separated from the bulk target material and any other activation products. Solvent extraction is a commonly employed method.
-
Dissolution: The irradiated target is dissolved in an appropriate aqueous solution (e.g., dilute acid).
-
Oxidation: The iodide ions (I⁻) are oxidized to elemental iodine (I₂) using an oxidizing agent such as hydrogen peroxide.
-
Extraction: The elemental iodine is then extracted into an immiscible organic solvent, such as carbon tetrachloride or cyclohexane.[12][13][14]
-
Back-Extraction (Optional): The iodine can be back-extracted into an aqueous solution containing a reducing agent (e.g., sodium bisulfite) to convert it back to the iodide form.
-
Purification: Further purification steps, such as ion-exchange chromatography, may be employed to achieve high radiochemical purity.
Mandatory Visualizations
Decay Scheme of this compound
The following diagram illustrates the dual decay pathways of this compound to Tellurium-126 and Xenon-126.
Experimental Workflow for this compound Production
The diagram below outlines a representative workflow for the production and separation of this compound via the ¹²⁷I(n,2n)¹²⁶I reaction.
References
- 1. sciencing.com [sciencing.com]
- 2. Glenn Seaborg's Greatest Hits [www2.lbl.gov]
- 3. Glenn Seaborg and John LivingoodâActivated Sample Preparations (1936-1938) | Museum of Radiation and Radioactivity [orau.org]
- 4. Iodine-131 - Wikipedia [en.wikipedia.org]
- 5. The cyclotron's history at Berkeley | College of Chemistry [chemistry.berkeley.edu]
- 6. A Cyclotron’s Long Journey Home - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 7. www-pub.iaea.org [www-pub.iaea.org]
- 8. This compound - isotopic data and properties [chemlin.org]
- 9. mirdsoft.org [mirdsoft.org]
- 10. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 11. www-nds.iaea.org [www-nds.iaea.org]
- 12. scribd.com [scribd.com]
- 13. quora.com [quora.com]
- 14. Extracting iodine from seaweed | Demonstration | RSC Education [edu.rsc.org]
A Technical Guide to the Properties and Sources of Iodine-126
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the radioisotope Iodine-126 (¹²⁶I). It details its nuclear properties, decay characteristics, and production methodologies. A key finding presented is that ¹²⁶I is not a naturally occurring isotope; therefore, its presence is exclusively the result of artificial synthesis. This guide outlines the primary methods for its production, including direct neutron-induced reactions and its formation as a radionuclidic impurity during the production of other iodine isotopes. Methodologies and quantitative data are presented in structured tables and workflows to serve as a reference for the scientific community.
Natural Abundance of this compound
This compound (¹²⁶I) is a synthetic radioisotope and is not found in nature.[1][2] Naturally occurring iodine is monoisotopic, consisting entirely of the stable isotope ¹²⁷I.[3][4][5] Consequently, the natural abundance of this compound is zero. While trace amounts of the long-lived radioisotope ¹²⁹I (half-life: 16.1 million years) can be found in the environment from both cosmogenic and anthropogenic sources, ¹²⁶I's short half-life precludes its natural existence.[3][5]
Nuclear Properties and Decay Data
This compound is characterized by a half-life of approximately 12.93 days and undergoes a complex decay, branching into two distinct pathways.[3][6] It decays via both electron capture/positron emission and beta-minus emission. The key nuclear properties are summarized in Table 1.
| Property | Value | Citations |
| Half-life | 12.93(5) days | [3][6] |
| Mass Number (A) | 126 | [7] |
| Atomic Number (Z) | 53 | [7] |
| Spin and Parity | 2- | [8] |
| Decay Mode 1 | Electron Capture (EC) / β+ | [7] |
| Daughter Nuclide 1 | ¹²⁶Te (Tellurium-126) | [7] |
| Branching Ratio 1 | 52.7% | [7] |
| Decay Mode 2 | β- (Beta-minus) | [7] |
| Daughter Nuclide 2 | ¹²⁶Xe (Xenon-126) | [7] |
| Branching Ratio 2 | 47.3% | [7] |
| Atomic Mass | 125.905619 u | [4] |
Sources and Production Methodologies
As a synthetic isotope, this compound is produced exclusively through nuclear reactions. The primary methods involve either the direct bombardment of stable iodine or its incidental formation as a byproduct during the production of other medically relevant radioisotopes.
Direct Production via ¹²⁷I(n,2n)¹²⁶I Reaction (Szilard-Chalmers Effect)
A method for producing ¹²⁶I with high specific activity utilizes the Szilard-Chalmers effect following the irradiation of an organoiodine compound.[9] This process enables the separation of the newly formed radioisotope from the bulk target material.
-
Principle: The Szilard-Chalmers effect relies on the principle that the nuclear reaction imparts sufficient recoil energy to the newly formed ¹²⁶I atom to break its chemical bond within the parent molecule.[10][11] This results in a radioactive atom in a chemical form that is different from, and separable from, the vast excess of the stable ¹²⁷I target material.[9][10]
-
Target Material: Liquid ethyl iodide (C₂H₅I) is used as the target, containing the stable ¹²⁷I isotope.[9]
-
Irradiation: The ethyl iodide target is irradiated with 14 MeV fast neutrons. This induces the ¹²⁷I(n,2n)¹²⁶I reaction, where a neutron strikes a ¹²⁷I nucleus, ejecting two neutrons and converting it to ¹²⁶I.[9]
-
Separation and Enrichment: As a result of bond rupture, the ¹²⁶I atoms are stabilized in a chemical form (e.g., as inorganic iodide) that can be separated from the organic ethyl iodide.[9] This separation can be achieved through methods such as liquid-liquid extraction (using an aqueous solution) or electrolysis. The study of this process has shown that the highest enrichment factors (approaching 1900) are achieved when irradiating ethyl iodide solutions containing hydriodic acid (HI) or elemental iodine (I₂) at concentrations around 0.0001 mol/L.[9]
Formation as a Radionuclidic Impurity in ¹²⁵I Production
This compound is often an undesirable byproduct in the production of Iodine-125 (¹²⁵I), a radioisotope widely used in medicine.[12] Its presence is considered a contamination that must be minimized.
-
Primary Reaction: The production of ¹²⁵I is typically achieved by irradiating enriched Xenon-124 (¹²⁴Xe) gas with thermal neutrons in a nuclear reactor. This forms ¹²⁵Xe, which then decays to ¹²⁵I.[12]
-
Impurity Formation Reaction: Iodine-125 has a significant neutron capture cross-section. If the newly formed ¹²⁵I remains in the high neutron flux of the reactor core, it can capture a neutron via the ¹²⁵I(n,γ)¹²⁶I reaction, producing this compound as an impurity.[12][13]
-
Example Parameters: In one calculated scenario, the irradiation of 82.4% enriched ¹²⁴Xe gas for 24 hours with a neutron flux of 3x10¹³ n·s⁻¹·cm⁻² was shown to produce 11.7 mCi of ¹²⁶I.[13] Prolonged irradiation significantly increases the amount of this impurity. To mitigate this, production methods may involve waiting for several ¹²⁶I half-lives to allow the contaminant to decay, though this also reduces the yield of the desired ¹²⁵I product.[12]
References
- 1. ck12.org [ck12.org]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. Isotopes of iodine - Wikipedia [en.wikipedia.org]
- 4. WebElements Periodic Table » Iodine » isotope data [webelements.com]
- 5. Iodine Isotopes - List and Properties [chemlin.org]
- 6. This compound - isotopic data and properties [chemlin.org]
- 7. mirdsoft.org [mirdsoft.org]
- 8. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 9. Preparation of Iodine 128 and Iodine 126 radioactive sources with high specific activities by Szilard-Chalmers effect on Ethyl-Iodide [inis.iaea.org]
- 10. ijisrt.com [ijisrt.com]
- 11. arches.union.edu [arches.union.edu]
- 12. researchgate.net [researchgate.net]
- 13. Radioactivity of this compound as radio nuclide impurity at irradiation chamber in iodine-125 production [inis.iaea.org]
Unveiling the Core Characteristics of Iodine-126: A Technical Guide to its Spin and Parity
For Immediate Release
[CITY, STATE] – [Date] – In the intricate landscape of nuclear physics and its applications in medicine and research, a thorough understanding of the fundamental properties of radionuclides is paramount. This technical guide offers an in-depth exploration of the spin and parity of the Iodine-126 (¹²⁶I) nucleus, a topic of significant interest to researchers, scientists, and professionals in drug development. This document provides a consolidated resource on the determined spin and parity of ¹²⁶I, details the experimental methodologies employed for such characterizations, and presents key data in a clear, accessible format.
Nuclear Properties of this compound
This compound is a radioisotope of iodine with a half-life of 12.93 days.[1] It undergoes decay through two primary modes: electron capture (EC) and beta-minus (β⁻) decay, transforming into Tellurium-126 (¹²⁶Te) and Xenon-126 (¹²⁶Xe), respectively. The established spin and parity for the ground state of the this compound nucleus is 2⁻ . This assignment is a crucial piece of information for understanding its nuclear structure and predicting its decay characteristics.
A summary of the key nuclear properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Spin and Parity (J | |
| ) | 2⁻ |
| Half-life (T₁/₂) | 12.93(5) days |
| Decay Modes | Electron Capture (EC) / β⁺, Beta-minus (β⁻) |
| Daughter Nuclei | ¹²⁶Te (52.7%), ¹²⁶Xe (47.3%) |
| Mass Excess | -87.91161 MeV |
| Binding Energy per Nucleon | 8.43994602 MeV |
Experimental Determination of Spin and Parity
The determination of the spin and parity of a nucleus is a complex process that relies on a combination of experimental measurements and theoretical models. For an odd-odd nucleus like this compound, with an odd number of both protons (53) and neutrons (73), the determination is particularly challenging. The following are key experimental protocols that are instrumental in assigning spin and parity to nuclear states.
Gamma-Ray Spectroscopy and Angular Correlation
Gamma-ray spectroscopy is a fundamental tool for studying the de-excitation of nuclei. When a nucleus in an excited state transitions to a lower energy state, it often emits a gamma ray of a specific energy. By precisely measuring the energies and intensities of these gamma rays, a decay scheme can be constructed.
Experimental Workflow:
A typical experimental setup involves placing a radioactive source, in this case, ¹²⁶I, in proximity to one or more high-resolution gamma-ray detectors, such as High-Purity Germanium (HPGe) detectors. The signals from the detectors are then processed to generate a gamma-ray energy spectrum.
To determine the spin of nuclear levels, the technique of gamma-gamma angular correlation is employed. This method involves the simultaneous detection of two gamma rays emitted in a cascade from the same nucleus. The correlation in the directions of these two gamma rays depends on the spins of the nuclear states involved in the cascade and the multipolarity of the gamma transitions. By measuring the coincidence counting rate as a function of the angle between the two detectors, the spins of the excited states can be deduced.
Internal Conversion Electron Spectroscopy
Internal conversion is a process where the excitation energy of a nucleus is transferred directly to an atomic electron, causing it to be ejected from the atom. The kinetic energy of this "conversion electron" is equal to the transition energy minus the binding energy of the electron. The ratio of the number of conversion electrons to the number of gamma rays emitted for a particular transition is known as the internal conversion coefficient (ICC).
Methodology:
The measurement of conversion electrons is typically performed using magnetic or silicon-based electron spectrometers. By analyzing the energies of the emitted electrons, the transition energies can be determined. Crucially, the ICC is highly sensitive to the multipolarity of the nuclear transition, which in turn is related to the change in spin and parity between the initial and final nuclear states. By comparing experimentally measured ICCs with theoretical calculations for different multipolarities, the spin and parity of the excited states can be assigned.
Beta Decay and Selection Rules
The beta decay of ¹²⁶I to its daughter nuclei, ¹²⁶Te and ¹²⁶Xe, provides valuable information about its spin and parity. The transitions in beta decay are governed by selection rules that depend on the change in spin (ΔJ) and parity (Δπ) between the parent and daughter nuclear states.
Analysis:
By measuring the energies and intensities of the beta particles and subsequent gamma rays, the decay scheme can be established, and the log ft values for the different beta decay branches can be calculated. The log ft value is a measure of how "allowed" or "forbidden" a particular beta transition is. Allowed transitions have low log ft values and correspond to small changes in spin (ΔJ = 0 or 1) and no change in parity (Δπ = no). Forbidden transitions have higher log ft values and involve larger spin changes and/or a change in parity. By analyzing the log ft values for the decays to daughter states with known spin and parity, the spin and parity of the parent nucleus, ¹²⁶I, can be constrained and ultimately determined.
Decay Scheme of this compound
The decay of this compound populates excited states in its daughter nuclei, Tellurium-126 and Xenon-126. The subsequent de-excitation of these states via gamma-ray emission provides a detailed picture of the nuclear structure. The following diagram illustrates the simplified decay scheme of ¹²⁶I, highlighting the spin and parity of the parent and daughter ground states.
Quantitative Decay Data
The following table summarizes the energies and intensities of the most prominent gamma rays emitted following the decay of this compound. This data is essential for the identification and quantification of this radionuclide in various applications.
| Energy (keV) | Intensity (%) |
| 388.63 | 35.6 |
| 491.24 | 2.88 |
| 666.33 | 32.9 |
| 753.82 | 4.15 |
| 879.87 | 0.74 |
| 1420.17 | 0.30 |
Note: The intensities are given as the number of photons per 100 disintegrations of the parent nucleus. Data sourced from internationally evaluated nuclear data libraries.[2][3]
Conclusion
The spin and parity of the this compound nucleus, determined to be 2⁻, is a cornerstone of its nuclear data profile. This fundamental property, established through a combination of sophisticated experimental techniques including gamma-ray spectroscopy, internal conversion measurements, and beta decay analysis, is critical for theoretical nuclear model calculations and for practical applications in fields ranging from nuclear medicine to environmental monitoring. This guide has provided a comprehensive overview of the core characteristics of ¹²⁶I, with the aim of supporting the ongoing research and development efforts of the scientific community.
References
A Technical Guide to the Dosimetric Data of Iodine-126 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core dosimetric data and experimental guidelines for the use of Iodine-126 (I-126) in research applications. The information compiled herein is intended to support the planning and execution of preclinical studies involving this radionuclide, with a focus on accurate dose estimation and standardized experimental procedures.
Physical and Decay Characteristics of this compound
This compound is a radioisotope of iodine with a half-life of 12.93 days.[1] It decays via a dual pathway: approximately 52.7% through electron capture and positron (β+) emission to Tellurium-126 (¹²⁶Te), and 47.3% through beta-minus (β-) decay to Xenon-126 (¹²⁶Xe).[1] This dual decay mode results in a complex spectrum of emitted radiations, including beta particles, positrons, gamma rays, and characteristic X-rays, making it a subject of interest for various research applications.
Table 1: General Properties of this compound
| Property | Value |
| Atomic Number (Z) | 53 |
| Mass Number (A) | 126 |
| Half-life (T½) | 12.93 days |
| Decay Constant (λ) | 6.2046 x 10⁻⁷ s⁻¹ |
| Decay Modes | Electron Capture (EC)/β+, β- |
| Daughter Nuclides | ¹²⁶Te (52.7%), ¹²⁶Xe (47.3%) |
| Mean Electron Energy | 0.16058 MeV |
| Mean Photon Energy | 0.43535 MeV |
Source: MIRDSoft[1]
Table 2: Principal Gamma Emissions of this compound
| Energy (keV) | Photons per 100 Disintegrations |
| 388.631 | 35.6 |
| 491.240 | 2.88 |
| 511 | 1.94 |
| 666.350 | 32.9 |
| 753.827 | 4.15 |
| 879.868 | 0.74 |
| 1420.172 | 0.30 |
Source: IAEA-NDS
Table 3: Summary of this compound Decay Data
| Radiation Type | Transition Probability (%) | Mean Energy (MeV) |
| Beta-minus (β-) | 47.3 | 0.2924 |
| Positron (β+) | 1.1 | 0.4614 |
| Electron Capture (EC) | 51.6 | - |
| Gamma (γ) | - | 0.4354 |
| Internal Conversion e⁻ | - | 0.0272 |
| Auger Electrons | - | 0.0031 |
Note: The data is a summary; for a detailed spectrum, refer to ICRP Publication 107.[1]
Dosimetric S-Values
The "S-value" (absorbed dose per unit cumulated activity) is a crucial parameter in internal dosimetry, representing the mean absorbed dose to a target organ from a source organ. While comprehensive, pre-calculated S-value tables for a wide range of radionuclides are available through resources like the MIRD (Medical Internal Radiation Dose) committee and software such as OLINDA/EXM, specific and readily accessible S-value tables for this compound are not as commonly published as for other iodine isotopes like I-131 or I-125.
A 1975 publication by the Society of Nuclear Medicine summarized dose estimates for various iodine isotopes, including I-126, which may serve as a valuable, albeit older, reference.[2] For contemporary research, it is highly recommended that researchers generate S-values specific to their experimental setup. This can be achieved using validated Monte Carlo simulation toolkits like GATE (Geant4 Application for Tomographic Emission) or by utilizing commercially available software such as OLINDA/EXM® (Organ Level Internal Dose Assessment/Exponential Modeling).[3][4][5] These tools allow for the creation of detailed animal models and the simulation of radiation transport to calculate S-values for specific source-target organ pairs.
Experimental Protocols for Preclinical Dosimetry
Accurate dosimetric assessment in preclinical research relies on robust and reproducible experimental protocols. The following sections outline a generalized methodology for conducting biodistribution and dosimetry studies with this compound in rodent models, based on established best practices.
Animal Models and Handling
The choice of animal model (e.g., mouse or rat strain) should be appropriate for the research question. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. Healthy, age- and weight-matched animals of the same sex should be used for each experimental group.
Radiopharmaceutical Preparation and Administration
-
Formulation: The this compound labeled compound should be formulated in a sterile, biocompatible buffer, such as isotonic saline or phosphate-buffered saline (PBS).
-
Dose Calibration: The activity of the injectate for each animal must be accurately measured using a calibrated dose calibrator.
-
Administration: For systemic biodistribution studies, intravenous (tail vein) injection is the most common route of administration. The injection volume should be appropriate for the animal's size (typically not exceeding 0.3 mL for mice and 0.5 mL for rats).
In Vivo Imaging using SPECT/CT
Single Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) is a powerful tool for non-invasively assessing the biodistribution of gamma-emitting radionuclides like this compound over time.
-
Imaging Schedule: Animals should be imaged at multiple time points post-injection (e.g., 1, 4, 24, 48, and 96 hours) to capture the pharmacokinetics of the radiolabeled compound.
-
Anesthesia: During imaging, animals must be kept under anesthesia (e.g., isoflurane) to prevent movement artifacts.
-
Image Acquisition: SPECT data should be acquired using an appropriate collimator and energy window for the gamma emissions of this compound. CT scans provide anatomical reference for localizing the radioactive uptake.
-
Image Analysis: The reconstructed SPECT/CT images are analyzed to delineate regions of interest (ROIs) corresponding to different organs. The activity in each ROI is quantified at each time point, corrected for radioactive decay, and expressed as a percentage of the injected activity per gram of tissue (%IA/g).
Ex Vivo Biodistribution
Ex vivo biodistribution studies provide a more direct and often more accurate measurement of radioactivity in individual organs and tissues.
-
Tissue Harvesting: At predetermined time points after radiopharmaceutical administration, animals are euthanized. Key organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, thyroid, and tumor, if applicable) are carefully dissected, weighed, and placed in counting tubes.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a calibrated gamma counter.
-
Data Analysis: The counts are decay-corrected to the time of injection and the percentage of the injected activity per gram of tissue (%IA/g) is calculated for each sample.
Dosimetric Calculations
The data obtained from imaging and/or ex vivo biodistribution studies are used to calculate the absorbed dose to each organ.
-
Time-Activity Curves: The %IA/g for each organ is plotted against time to generate a time-activity curve (TAC).
-
Cumulated Activity: The TAC is integrated from time zero to infinity to determine the total number of disintegrations that occur in each source organ (cumulated activity, Ã).
-
Absorbed Dose Calculation: The mean absorbed dose (D) to a target organ is calculated using the MIRD formalism: D(target) = Σ [Ã(source) × S(target ← source)] where S is the S-value for the specific source-target pair.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in preclinical dosimetry.
Caption: Preclinical Dosimetry Experimental Workflow.
Caption: MIRD Schema for Absorbed Dose Calculation.
Caption: Simplified Decay Scheme of this compound.
References
An In-depth Technical Guide to the Nuclear Decay of Iodine-126
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear decay properties of Iodine-126, a radioisotope of significant interest in various scientific and medical applications. This document details its decay scheme, including electron capture and beta decay pathways, and presents a summary of its key quantitative characteristics. Furthermore, it outlines detailed experimental protocols for the production and characterization of this compound, offering a foundational resource for researchers and professionals in nuclear medicine, radiopharmaceutical development, and related fields.
Introduction to this compound
This compound (¹²⁶I) is a neutron-deficient isotope of iodine with a half-life of approximately 13.11 days.[1] It undergoes a dual decay process, decaying via both electron capture to Tellurium-126 (¹²⁶Te) and beta-minus (β⁻) decay to Xenon-126 (¹²⁶Xe).[1][2] This dual decay mode, coupled with the emission of characteristic gamma radiation, makes this compound a valuable tool for various research applications, including the calibration of radiation detectors and as a tracer in biological studies.
Decay Characteristics of this compound
The decay of this compound is characterized by two competing modes: electron capture and beta-minus decay. The branching ratios for these decays are approximately 56.3% for electron capture and 43.7% for beta-minus decay.[1]
Quantitative Decay Data
The fundamental decay properties of this compound are summarized in the table below.
| Property | Value |
| Half-life (t₁/₂) | 13.11 days[1] |
| Electron Capture (EC) | |
| Branching Ratio | 56.3%[1] |
| Daughter Nucleus | ¹²⁶Te |
| Q-value (EC) | 2155 keV[1] |
| Beta-Minus (β⁻) Decay | |
| Branching Ratio | 43.7%[1] |
| Daughter Nucleus | ¹²⁶Xe |
| Q-value (β⁻) | 1258 keV[1] |
Gamma and Beta Emissions
The decay of this compound to its daughter nuclei is accompanied by the emission of gamma rays and beta particles. The principal gamma and beta energies and their intensities are crucial for experimental detection and quantification.
Table 2: Principal Gamma Ray Emissions
| Energy (keV) | Intensity per 100 disintegrations |
| 388.6 | ~35.5 |
| 491.2 | ~2.88 |
| 666.3 | ~33.0 |
| 753.8 | ~4.15 |
| 879.9 | ~0.74 |
Note: Intensities are approximate and may vary slightly between different data sources. This table presents a selection of the most intense gamma emissions.
Table 3: Beta Particle Emissions
| Decay Mode | Maximum Energy (keV) | Average Energy (keV) |
| β⁻ | 1258 | ~461 |
| β⁺ (from EC) | 1133 | ~435 |
Decay Scheme of this compound
The decay of this compound proceeds to excited states of its daughter nuclei, ¹²⁶Te and ¹²⁶Xe, which then de-excite by emitting gamma rays. The following diagram illustrates the primary decay pathways.
Caption: Decay scheme of this compound.
Experimental Protocols
The accurate characterization of this compound decay parameters requires meticulous experimental procedures. The following sections outline the methodologies for the production and measurement of this isotope.
Production of this compound
This compound can be produced through various nuclear reactions. A common method involves the irradiation of stable Iodine-127.
-
Nuclear Reaction: The most utilized reaction for producing this compound is the (n,2n) reaction on a stable Iodine-127 target.[3] ¹²⁷I + n → ¹²⁶I + 2n
-
Irradiation:
-
A target of high-purity Iodine-127, typically in the form of potassium iodide (KI) or sodium iodide (NaI), is prepared.
-
The target is encapsulated in a suitable material, such as high-purity aluminum, to ensure containment and heat dissipation during irradiation.
-
The encapsulated target is placed in a high-flux neutron source, such as a nuclear reactor, and irradiated with fast neutrons.
-
The irradiation time is carefully calculated based on the neutron flux, the reaction cross-section, and the desired activity of this compound.
-
-
Post-Irradiation Processing:
-
Following irradiation, the target is allowed to "cool" for a period to permit the decay of short-lived, unwanted radioisotopes.
-
The this compound is then chemically separated from the bulk target material and any other activation products. This can be achieved using techniques such as solvent extraction or ion-exchange chromatography.
-
Measurement of Decay Properties
A combination of spectroscopic and counting techniques is employed to determine the decay characteristics of this compound.
Gamma-ray spectroscopy is essential for identifying and quantifying the gamma emissions from the decay of this compound and its daughters.
-
Detector: A high-purity germanium (HPGe) detector is the preferred instrument due to its excellent energy resolution.
-
Setup:
-
The HPGe detector is cooled to liquid nitrogen temperature to reduce thermal noise.
-
The detector is shielded with lead to minimize background radiation.
-
The this compound source is placed at a calibrated distance from the detector.
-
-
Data Acquisition and Analysis:
-
The signals from the detector are processed by a multichannel analyzer (MCA) to generate a gamma-ray spectrum.
-
The spectrum is calibrated for energy and efficiency using standard radioactive sources with well-known gamma-ray energies and intensities.
-
The energies and intensities of the gamma rays from the this compound decay are determined by analyzing the photopeaks in the calibrated spectrum.
-
Beta spectroscopy is used to measure the energy distribution of the beta particles emitted during the β⁻ decay of this compound.
-
Detector: A magnetic spectrometer or a solid-state detector, such as a silicon lithium-drifted [Si(Li)] detector, can be used.
-
Setup:
-
The beta source is prepared as a thin, uniform layer on a low-atomic-number backing to minimize self-absorption and backscattering.
-
The source and detector are placed in a vacuum chamber to eliminate energy loss in the air.
-
-
Data Analysis:
-
The resulting beta spectrum is analyzed to determine the endpoint energy, which corresponds to the Q-value of the beta decay.
-
A Kurie plot analysis can be performed to linearize the spectrum and accurately determine the endpoint energy.
-
This is a primary method for the absolute standardization of the activity of this compound sources. It relies on the simultaneous detection of beta particles and coincident gamma rays.
-
Detector System: A 4π proportional counter for beta detection is placed in close proximity to a NaI(Tl) or HPGe detector for gamma detection.
-
Principle: By counting the number of beta events, gamma events, and coincident beta-gamma events, the absolute activity of the source can be determined with high accuracy, largely independent of the detector efficiencies.
-
Procedure:
-
The this compound source is placed inside the 4π proportional counter.
-
The counting rates in the beta channel (Nβ), the gamma channel (Nγ), and the coincidence channel (Nc) are measured.
-
The activity (A) is calculated using the formula: A = (Nβ * Nγ) / Nc. Corrections for accidental coincidences, dead time, and decay scheme effects must be applied.
-
Experimental Workflow and Logical Relationships
The following diagram outlines the logical workflow for the production and characterization of this compound.
Caption: Workflow for this compound studies.
References
- 1. Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of the 4. pi beta. -. gamma. coincidence method for absolute standardization of radioactive sources (Journal Article) | ETDEWEB [osti.gov]
- 3. Preparation of Iodine 128 and Iodine 126 radioactive sources with high specific activities by Szilard-Chalmers effect on Ethyl-Iodide [inis.iaea.org]
Methodological & Application
Application Notes and Protocols for Iodine-126 Radiolabeling of Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction to Iodine-126 and Protein Radiolabeling
This compound is a radioisotope of iodine with a half-life of 12.93 days, decaying by β-, β+, and electron capture to stable isotopes of Xenon-126 and Tellurium-126 respectively.[1][2] While less commonly utilized in nuclear medicine compared to other iodine isotopes like ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I, its decay characteristics and half-life make it a viable candidate for various research applications, including receptor binding assays, in vitro diagnostic imaging, and metabolic studies.[3]
Radiolabeling proteins with this compound allows for sensitive and specific tracking of the protein's biodistribution, pharmacokinetics, and target engagement. The choice of labeling method is critical to preserve the protein's biological activity and integrity. This document provides an overview of common radioiodination techniques, detailed experimental protocols, and a comparative analysis to guide researchers in selecting the most appropriate method for their specific protein and application.
The fundamental principle of radioiodination of proteins involves the electrophilic substitution of a radioactive iodine atom onto an aromatic ring of an amino acid residue, typically tyrosine or, to a lesser extent, histidine.[4] This is achieved by oxidizing the relatively unreactive iodide ion (I⁻) to a more reactive electrophilic species (e.g., I⁺).
Comparison of Common Radiolabeling Methods
Several methods are available for the radioiodination of proteins. The selection of a suitable technique depends on the protein's sensitivity to oxidation, the desired specific activity, and the available laboratory resources. The three most prevalent methods are the Chloramine-T, Iodogen, and Bolton-Hunter methods.
| Feature | Chloramine-T Method | Iodogen Method | Bolton-Hunter Method |
| Principle | Uses Chloramine-T, a strong oxidizing agent in aqueous solution, to oxidize radioiodide.[5][6] | Employs Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril), a water-insoluble oxidizing agent coated on the reaction vessel.[7] | An indirect method that uses a pre-iodinated acylating agent (Bolton-Hunter reagent) to label primary amine groups (e.g., lysine residues).[5][6] |
| Typical Labeling Efficiency | High (can exceed 90%) | High (typically 70-90%) | Generally lower than direct methods (variable) |
| Achievable Specific Activity | High | High | Moderate to High |
| Reaction Conditions | Can be harsh due to the strong oxidizing agent in solution, potentially leading to protein damage.[8] | Milder conditions as the oxidizing agent is in a solid phase, reducing direct contact with the protein.[7] | Mildest conditions as it does not involve direct oxidation of the protein. |
| Advantages | Simple, rapid, and high efficiency. | Milder than Chloramine-T, easy to perform, and provides good labeling yields. | Suitable for proteins lacking tyrosine residues or those sensitive to oxidation. |
| Disadvantages | Risk of protein oxidation and loss of biological activity.[8] | Lower labeling efficiency for some proteins compared to Chloramine-T. | A two-step process that can be more complex and may result in lower overall yields. |
Note: The quantitative data presented in this table is primarily based on studies using other radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I). While the chemical principles are directly applicable to this compound, slight variations in labeling efficiency and specific activity may be observed.
Experimental Protocols
Safety Precautions: All work with radioactive materials must be conducted in a designated and appropriately shielded fume hood by trained personnel. Adherence to local radiation safety regulations is mandatory.
Protocol 1: Chloramine-T Method
This method is suitable for robust proteins that can withstand mild oxidizing conditions.
Materials:
-
Protein solution (in a buffer free of gelatin or other proteins, e.g., 0.1 M phosphate buffer, pH 7.4)
-
This compound (as Na¹²⁶I)
-
Chloramine-T solution (freshly prepared, 1 mg/mL in water)
-
Sodium metabisulfite solution (2 mg/mL in water) to quench the reaction
-
Purification column (e.g., Sephadex G-25) equilibrated with a suitable buffer
Procedure:
-
In a shielded fume hood, add the protein solution (e.g., 100 µg in 50 µL) to a reaction vial.
-
Add the desired amount of this compound solution.
-
Initiate the reaction by adding a small volume of the Chloramine-T solution (e.g., 10 µL). The amount of Chloramine-T may need to be optimized for each protein.
-
Gently mix and incubate for 30-60 seconds at room temperature.
-
Stop the reaction by adding an excess of sodium metabisulfite solution (e.g., 20 µL).
-
Purify the radiolabeled protein from unreacted iodide and other reagents using a size-exclusion chromatography column.
-
Collect fractions and determine the radioactivity in each fraction to identify the protein peak.
-
Calculate the radiochemical purity and specific activity.
Protocol 2: Iodogen Method
This method is a milder alternative to the Chloramine-T method and is suitable for a wider range of proteins.
Materials:
-
Iodogen-coated reaction vials (prepared by evaporating a solution of Iodogen in chloroform or dichloromethane to coat the vial surface)
-
Protein solution (in a suitable buffer, e.g., 0.1 M phosphate buffer, pH 7.4)
-
This compound (as Na¹²⁶I)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Bring an Iodogen-coated vial to room temperature.
-
Add the protein solution (e.g., 100 µg in 100 µL) to the vial.
-
Add the this compound solution to the vial.
-
Gently agitate the reaction mixture for 5-15 minutes at room temperature. The optimal reaction time should be determined for each protein.
-
Transfer the reaction mixture to a clean tube to stop the reaction.
-
Purify the radiolabeled protein using a size-exclusion chromatography column.
-
Collect and analyze fractions as described in the Chloramine-T protocol.
Protocol 3: Bolton-Hunter Method
This indirect method is ideal for proteins that are sensitive to oxidation or lack accessible tyrosine residues.
Materials:
-
Bolton-Hunter Reagent (N-succinimidyl 3-(4-hydroxyphenyl)propionate) labeled with this compound
-
Protein solution (in a borate buffer, pH 8.5)
-
Quenching solution (e.g., glycine solution)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
The Bolton-Hunter reagent is first radiolabeled with this compound, typically using the Chloramine-T method, and purified.
-
Add the ¹²⁶I-labeled Bolton-Hunter reagent (in a dry, evaporated form or in a suitable solvent like benzene, which is then evaporated) to a reaction vial.
-
Add the protein solution to the vial.
-
Incubate the reaction mixture for 15-30 minutes at 4°C.
-
Quench the reaction by adding an excess of glycine solution.
-
Purify the radiolabeled protein using a size-exclusion chromatography column.
-
Collect and analyze fractions to determine the radiochemical purity and specific activity.
Visualization of Workflows and Pathways
Experimental Workflow for Protein Radiolabeling
The following diagram illustrates the general workflow for the radiolabeling of proteins with this compound, followed by purification and quality control.
Caption: General workflow for protein radiolabeling with this compound.
Example Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)
Radiolabeled ligands for the Epidermal Growth Factor Receptor (EGFR), such as EGF, are crucial tools for studying receptor binding, internalization, and signaling in cancer research. The following diagram provides a simplified overview of the EGFR signaling pathway.[2][3][9][10]
Caption: Simplified EGFR signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Radioiodination of peptide hormones and immunoglobulin preparations: comparison of the chloramine T and iodogen method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Comparison of Bolton-Hunter and chloramine-T techniques for the radioiodination of prostatic acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Techniques for Using Iodine-126 in Preclinical SPECT Imaging
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing Iodine-126 (¹²⁶I) for preclinical Single-Photon Emission Computed Tomography (SPECT) imaging.
Introduction to this compound
This compound is a radionuclide of emerging interest in preclinical research. With a half-life of 13.11 days, it is suitable for longitudinal studies that track slow biological processes over extended periods. ¹²⁶I decays via both electron capture (55.7%) and beta-plus (positron) emission (1.14%), with associated gamma emissions, making it a versatile isotope for SPECT imaging and potentially for PET imaging and therapeutic applications. Its longer half-life offers an advantage over more commonly used iodine isotopes like ¹²³I (t½ = 13.2 h) for tracking molecules with slow pharmacokinetics, such as antibodies.[1][2]
Key Properties of Iodine Isotopes:
| Isotope | Half-Life | Primary Emissions (Energy) | Primary Imaging Modality |
| ¹²³I | 13.22 hours | γ (159 keV) | SPECT |
| ¹²⁴I | 4.18 days | β+ (975 keV mean), γ | PET |
| ¹²⁵I | 59.4 days | γ (35.5 keV), X-ray (27 keV) | Preclinical SPECT/Autoradiography |
| ¹²⁶I | 13.11 days | γ (multiple, 388, 666, 754 keV), β+, EC | SPECT/PET |
| ¹³¹I | 8.02 days | β- (192 keV mean), γ (364 keV) | SPECT / Therapy |
Production and Decay of this compound
This compound is not as commonly produced as other medical radioisotopes. It can be formed as a radionuclide impurity during the production of Iodine-125.[3] ¹²⁵I is produced in a nuclear reactor by irradiating enriched Xenon-124 (¹²⁴Xe) gas with neutrons.[4] During subsequent reactor operation, the newly formed ¹²⁵I can capture a neutron, leading to the formation of ¹²⁶I.[3]
Radiolabeling Protocols
The most common method for labeling peptides and proteins with radioiodine is direct electrophilic iodination, which targets tyrosine or histidine residues.[1] This process involves oxidizing radioiodide (I⁻) to a more reactive electrophilic species (I⁺), which then substitutes onto an aromatic ring of an amino acid.[1]
Workflow for Direct Radiolabeling
The general workflow involves oxidation of the radioiodide, reaction with the molecule to be labeled, quenching the reaction, and subsequent purification to remove unreacted iodine and byproducts.
Experimental Protocol: Chloramine-T Method
This protocol provides a general guideline for labeling a tyrosine-containing peptide with ¹²⁶I. Note: All procedures involving radioactivity must be performed in a certified fume hood with appropriate shielding and safety measures.
Materials:
-
[¹²⁶I]NaI in 0.1 M NaOH
-
Peptide/protein precursor (1 mg/mL in phosphate buffer)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Chloramine-T solution (1 mg/mL in water, freshly prepared)
-
Sodium metabisulfite solution (2 mg/mL in water, freshly prepared)
-
Purification column (e.g., C18 Sep-Pak cartridge or HPLC)
-
Radio-TLC system for quality control
Procedure:
-
In a shielded microcentrifuge tube, add the precursor peptide solution (e.g., 10 µL, 10 µg).
-
Add 50 µL of phosphate buffer.
-
Carefully add [¹²⁶I]NaI (e.g., 185 MBq, 5 mCi) to the reaction mixture.
-
Initiate the reaction by adding 20 µL of the Chloramine-T solution.[5]
-
Incubate the reaction mixture at room temperature for 15 minutes with gentle vortexing every 5 minutes.[5]
-
Quench the reaction by adding 20 µL of the sodium metabisulfite solution.[5]
-
Determine the radiochemical yield of the crude product using radio-TLC.
-
Purify the radiolabeled peptide using a pre-conditioned C18 cartridge or via HPLC to achieve high radiochemical purity.
-
Perform final quality control on the purified product to confirm radiochemical purity (>95%).
Quantitative Radiolabeling Data (Example)
| Parameter | Typical Value | Method of Determination |
| Radiochemical Yield (Crude) | 50 - 80% | Radio-TLC / HPLC |
| Radiochemical Purity (Purified) | > 99% | Radio-TLC / HPLC |
| Molar Activity | 50 - 150 GBq/µmol | HPLC with UV and radiation detectors |
Preclinical SPECT/CT Imaging & Biodistribution
Preclinical SPECT allows for the non-invasive, three-dimensional visualization of the radiolabeled tracer's distribution in small animals like mice and rats.[6] Combining SPECT with CT provides anatomical co-registration for precise localization of the signal.[7][8]
Workflow for In Vivo Imaging and Ex Vivo Biodistribution
A typical preclinical study involves preparing the animal, administering the tracer, performing longitudinal imaging scans, and concluding with an ex vivo biodistribution analysis for quantitative organ-level data.
Experimental Protocol: Animal SPECT/CT Imaging
Materials:
-
Preclinical SPECT/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Purified ¹²⁶I-labeled tracer
-
Animal model (e.g., tumor-bearing mouse)
-
Syringes and needles for injection
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance). Place the animal on the scanner bed with physiological monitoring (respiration, temperature).
-
Tracer Administration: Administer a known amount of the ¹²⁶I-labeled tracer (e.g., 5-10 MBq in 100-150 µL saline) via intravenous (tail vein) injection.
-
CT Scan: Perform a low-dose CT scan for anatomical localization and attenuation correction. Typical parameters include a tube voltage of 50-70 kV and exposure of 100-200 mAs.
-
SPECT Scan: Immediately following the CT, acquire SPECT data. Due to the high energy of ¹²⁶I photons (e.g., 666 keV), a high-energy collimator (e.g., tungsten multi-pinhole) is required to minimize septal penetration and maintain resolution.[9]
-
Image Reconstruction: Reconstruct the SPECT data using an appropriate algorithm, such as Ordered Subset Expectation Maximization (OSEM), applying corrections for attenuation (using the CT map), scatter, and resolution recovery.[7][10]
-
Longitudinal Scans: Repeat the imaging procedure at various time points (e.g., 24h, 48h, 7d, 14d) as dictated by the tracer's pharmacokinetics and the study's scientific goals.
Recommended ¹²⁶I SPECT/CT Imaging Parameters
| Parameter | Recommendation | Rationale |
| Radionuclide | This compound | Long half-life for extended studies. |
| Collimator | High-Energy Multi-Pinhole (Tungsten) | To handle high-energy photons (up to 754 keV) and achieve sub-mm resolution.[6][9] |
| Energy Window | 20% window centered on 666 keV peak | Primary high-abundance gamma emission. |
| Acquisition Time | 30-60 minutes | Balance between signal-to-noise and animal welfare. |
| Matrix Size | 128 x 128 or 256 x 256 | Higher matrix for better spatial resolution. |
| Projections | 60-120 over 360° | Sufficient angular sampling for accurate reconstruction. |
| Reconstruction | 3D OSEM with AC/SC | Iterative reconstruction with attenuation (AC) and scatter (SC) correction for quantification.[7][10] |
Protocol: Ex Vivo Biodistribution
Procedure:
-
Following the final imaging scan, euthanize the animal via a humane, approved method.
-
Immediately dissect and collect organs and tissues of interest (e.g., blood, tumor, liver, kidneys, spleen, muscle, bone, thyroid).
-
Blot tissues to remove excess blood, place them in tared tubes, and record the wet weight.
-
Measure the radioactivity in each sample, along with standards prepared from the injected dose, using a calibrated gamma counter.
-
Calculate the results as the percentage of the injected dose per gram of tissue (%ID/g).
Quantitative Biodistribution Data (Example Table)
| Organ | 1 day p.i. (%ID/g) | 7 days p.i. (%ID/g) | 14 days p.i. (%ID/g) |
| Blood | 5.2 ± 0.8 | 1.1 ± 0.3 | 0.2 ± 0.1 |
| Tumor | 10.5 ± 2.1 | 15.3 ± 3.5 | 12.1 ± 2.9 |
| Liver | 3.1 ± 0.5 | 1.5 ± 0.4 | 0.8 ± 0.2 |
| Kidneys | 2.5 ± 0.6 | 0.9 ± 0.2 | 0.4 ± 0.1 |
| Muscle | 0.8 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.05 |
| Thyroid | 1.2 ± 0.4 | 1.0 ± 0.3 | 0.9 ± 0.3 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
References
- 1. mdpi.com [mdpi.com]
- 2. Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioactivity of this compound as radio nuclide impurity at irradiation chamber in iodine-125 production [inis.iaea.org]
- 4. news-medical.net [news-medical.net]
- 5. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical SPECT - Wikipedia [en.wikipedia.org]
- 7. esnms.net [esnms.net]
- 8. Clinical Utility of SPECT/CT Imaging Post-Radioiodine Therapy: Does It Enhance Patient Management in Thyroid Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characteristics of iodine-123 IQ-SPECT/CT imaging compared with conventional SPECT/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iodine-126 as a Potential Theranostic Agent in Oncology
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The convergence of diagnostics and therapeutics, termed "theranostics," represents a paradigm shift in personalized medicine, particularly within oncology. The principle of theranostics is to use a single agent to both visualize and treat a malignancy, ensuring that the therapy is directed specifically to the tumor cells. Radioiodine isotopes have been the quintessential theranostic agents for decades, primarily in the management of differentiated thyroid cancer.[1][2][3] The Sodium-Iodide Symporter (NIS), a protein that actively transports iodide into thyroid cells, is the molecular basis for this targeted approach.[4][5][6][7] Efforts are underway to leverage NIS expression in other cancers or to induce it via gene therapy to expand the utility of radioiodine.[4][8]
While Iodine-131 (¹³¹I) is the most commonly used therapeutic radioiodine and Iodine-123 (¹²³I) or Iodine-124 (¹²⁴I) are preferred for imaging, the radioisotope Iodine-126 (¹²⁶I) possesses physical characteristics that make it a compelling, albeit underexplored, candidate for theranostic applications.[9][10][11] This document provides an overview of the potential applications of ¹²⁶I in oncology, including its physical properties, proposed mechanisms of action, and generalized protocols for preclinical evaluation.
Physical Properties of this compound
This compound is a radionuclide with a half-life of 13.1 days.[9] Its decay scheme includes both beta (β⁻) and positron (β⁺) emissions, as well as gamma (γ) radiation. This combination of emissions is theoretically ideal for a theranostic agent: the particulate radiation (β⁻ and β⁺) deposits energy locally for therapeutic effect, while the gamma emissions can be used for single-photon emission computed tomography (SPECT) imaging.
Table 1: Comparison of Physical Decay Characteristics of Iodine Isotopes
| Property | This compound | Iodine-131 | Iodine-124 | Iodine-123 |
| Half-life | 13.1 days[9] | 8.02 days[3] | 4.18 days[1] | 13.2 hours |
| Decay Mode | β⁻, EC/β⁺ | β⁻ | EC/β⁺ | EC |
| Primary Therapeutic Emission | Beta (β⁻) | Beta (β⁻)[3] | Positron (β⁺) | Auger Electrons |
| Primary Imaging Emission | Gamma (γ) | Gamma (γ)[3] | Gamma (γ), Positron (β⁺) | Gamma (γ) |
| Principal Gamma Energy (keV) | 666, 754 | 364[3] | 511 (from β⁺), 603, 723 | 159 |
| Mean Electron Energy (MeV) | 0.16058 | ~0.192 | Not applicable | Not applicable |
| Notes | Potential for both therapy and SPECT imaging. Longer half-life may be suitable for targeting molecules with slower pharmacokinetics. | Standard for thyroid cancer therapy; suboptimal imaging characteristics.[10][11] | Used for PET imaging and pre-therapy dosimetry.[1] | Excellent for SPECT imaging due to clean gamma emission and short half-life. |
EC: Electron Capture
Mechanism of Action: The Sodium-Iodide Symporter (NIS)
The primary mechanism for cellular uptake of iodine is the Sodium-Iodide Symporter (NIS), an integral plasma membrane protein.[6][7] NIS actively cotransports two sodium ions (Na⁺) along with one iodide ion (I⁻) into the cell. This process is fundamental to the function of the thyroid gland and is the basis for the efficacy of radioiodine therapy in thyroid cancer.[6][7] The expression of NIS is also found in several extrathyroidal tissues, and its induction in non-thyroidal cancers is an active area of research to broaden the applicability of radioiodine theranostics.[4][6][7]
Caption: Mechanism of ¹²⁶I uptake via NIS leading to therapeutic and diagnostic outcomes.
Experimental Protocols
The following are generalized protocols for the preclinical evaluation of ¹²⁶I-labeled compounds. These protocols are adapted from established methods for other radioiodine isotopes and should be optimized for the specific targeting molecule and cell lines used.
Protocol 1: Radiolabeling of a Targeting Molecule with this compound
This protocol describes a standard oxidative radioiodination method using the Iodogen technique.
Materials:
-
This compound as Na¹²⁶I in 0.1 M NaOH.
-
Iodogen®-coated tubes (100 µg Iodogen per tube).
-
Targeting molecule (e.g., antibody, peptide) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
PD-10 desalting column (or equivalent) for purification.
-
Instant thin-layer chromatography (ITLC) supplies for quality control.
-
Radiation dose calibrator and gamma counter.
Procedure:
-
Prepare Iodogen-coated tubes by dissolving Iodogen in a volatile solvent (e.g., chloroform), adding it to a reaction vial, and evaporating the solvent under a gentle stream of nitrogen.
-
Reconstitute the targeting molecule in PBS to a concentration of 1 mg/mL.
-
Add 100 µL of the targeting molecule solution to the Iodogen-coated tube.
-
In a shielded fume hood, add 1-5 mCi (37-185 MBq) of Na¹²⁶I to the reaction tube.
-
Allow the reaction to proceed for 15-20 minutes at room temperature with gentle agitation.
-
Quench the reaction by transferring the solution to a new tube containing a quenching agent (e.g., sodium metabisulfite).
-
Purify the ¹²⁶I-labeled molecule from unreacted ¹²⁶I using a PD-10 desalting column, eluting with PBS.
-
Collect fractions and measure the radioactivity of each fraction using a gamma counter.
-
Pool the fractions containing the radiolabeled product.
-
Determine the radiochemical purity (RCP) by ITLC. A high RCP (>95%) is desired.
-
Measure the final activity of the product using a dose calibrator to calculate the radiolabeling yield and specific activity.
Protocol 2: In Vitro Cell Uptake and Specificity Assay
This protocol assesses the uptake of the ¹²⁶I-labeled compound in cancer cells expressing the target of interest.
Materials:
-
Target-positive cancer cell line (e.g., NIS-expressing cells).
-
Target-negative cancer cell line (as a control).
-
Cell culture medium and supplements.
-
¹²⁶I-labeled targeting molecule.
-
Unlabeled ("cold") targeting molecule for blocking studies.
-
Trypsin-EDTA, PBS, and cell counting equipment.
-
Gamma counter.
Procedure:
-
Plate cells in 24-well plates at a density of 1-2 x 10⁵ cells per well and allow them to adhere overnight.
-
For the blocking group, add a 100-fold molar excess of the unlabeled targeting molecule to the designated wells and incubate for 1 hour at 37°C.
-
Add approximately 1 µCi (37 kBq) of the ¹²⁶I-labeled molecule to each well.
-
Incubate the plates at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
At each time point, remove the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 0.5 mL of 1 M NaOH to each well.
-
Collect the cell lysates and measure the radioactivity in a gamma counter.
-
Determine the protein concentration in each lysate to normalize the uptake data (optional).
-
Calculate the cell uptake as a percentage of the added dose. Compare the uptake between the target-positive and target-negative cell lines, and between the unblocked and blocked groups to determine specificity.
Protocol 3: In Vivo Biodistribution in a Xenograft Mouse Model
This protocol evaluates the tumor-targeting and pharmacokinetic properties of the ¹²⁶I-labeled compound in vivo.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Tumor cells for xenograft implantation.
-
¹²⁶I-labeled targeting molecule.
-
Anesthesia and surgical tools for injection and euthanasia.
-
Gamma counter and a precision balance.
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Administer a known amount of the ¹²⁶I-labeled molecule (e.g., 10 µCi or 370 kBq) to each mouse via tail vein injection.
-
At selected time points post-injection (e.g., 4h, 24h, 48h, 72h), euthanize a cohort of mice (n=3-5 per time point).
-
Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor, etc.).
-
Weigh each organ and measure the radioactivity using a gamma counter.
-
Include standards of the injected dose to allow for decay correction and calculation of the percentage of injected dose per gram (%ID/g).
-
Calculate the %ID/g for each tissue and determine the tumor-to-organ ratios to assess targeting efficacy.
Caption: Workflow for the preclinical evaluation of a ¹²⁶I-labeled theranostic agent.
Dosimetry Considerations
Accurate dosimetry is crucial for planning radionuclide therapy. The Medical Internal Radiation Dose (MIRD) formalism is commonly used to calculate the absorbed dose to target and non-target organs.[12][13] For a ¹²⁶I-based agent, dosimetry would involve:
-
Quantitative Imaging: Performing SPECT/CT imaging at multiple time points after administration of a tracer dose of the ¹²⁶I-labeled compound.
-
Pharmacokinetic Modeling: Generating time-activity curves for source organs (e.g., tumor, liver, kidneys) from the imaging data.
-
Dose Calculation: Integrating the time-activity curves to determine the total number of disintegrations in each source organ and using this information with tabulated S-values (absorbed dose per unit cumulated activity) to calculate the absorbed dose.[12][14]
Table 2: Dosimetric Constants for this compound
| Constant | Value | Unit | Reference |
| Mean Electron Energy | 0.16058 | MeV | |
| Mean Photon Energy | 0.43535 | MeV | |
| Equilibrium Dose Constant (electrons) | 2.573e-14 | Gy· kg/Bq ·s | |
| Equilibrium Dose Constant (photons) | 6.975e-14 | Gy· kg/Bq ·s |
Potential Advantages and Challenges of this compound
Advantages:
-
True Theranostic: The decay scheme with both particulate and gamma emissions allows for simultaneous therapy and imaging with the same radionuclide.
-
Favorable Half-life: The 13.1-day half-life is well-suited for targeting larger molecules like antibodies, which have slow pharmacokinetics, allowing for optimal tumor accumulation and clearance from non-target tissues.[9]
-
Established Chemistry: The methods for radioiodination are well-established and can be readily applied to ¹²⁶I.
Challenges:
-
Limited Availability: this compound is not a commonly produced medical isotope. It is often considered a contaminant in the production of other radionuclides, such as Iodine-125.[9]
-
Complex Gamma Spectrum: The presence of high-energy gamma emissions can degrade SPECT image quality due to collimator penetration, similar to the challenges faced with ¹³¹I.[10][11]
-
Lack of Preclinical Data: There is a significant scarcity of published research on the use of ¹²⁶I in preclinical or clinical settings, necessitating foundational studies to validate its potential.
Conclusion
This compound possesses a unique combination of physical properties that make it a theoretically attractive candidate for theranostic applications in oncology. Its dual beta and gamma emissions, coupled with a moderately long half-life, could offer advantages for specific targeting strategies. However, its potential is largely unexplored, and significant research is required to overcome challenges related to its production and to validate its efficacy and safety in preclinical models. The protocols and data presented here provide a foundational framework for researchers interested in investigating the promise of this compound as a novel theranostic agent.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. radiopaedia.org [radiopaedia.org]
- 4. The sodium iodide symporter (NIS) as theranostic gene: its emerging role in new imaging modalities and non-viral gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights into the mechanism of the sodium/iodide symporter (NIS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Tumor microenvironment affects exogenous sodium/iodide symporter expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of image quality of different iodine isotopes (I-123, I-124, and I-131) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Radiation Dosimetry of Theragnostic Pairs for Isotopes of Iodine in IAZA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Organ Doses in Radioiodine Therapy using Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Studies with Iodine-126
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine-126 (I-126) is a radioisotope of iodine with a half-life of 12.93 days.[1][2][3][4] It decays via both positron emission (β+) (52.7%) and beta decay (β-) (44.3%), with associated gamma emissions.[1][2][4][5] This unique decay profile makes I-126 a candidate for both Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging, as well as potential therapeutic applications. These application notes provide a comprehensive overview and detailed protocols for the experimental design of in vivo studies utilizing I-126, with a focus on radiolabeling of antibodies for preclinical cancer research. While less common than other iodine isotopes, the principles of radioiodination and in vivo study design are well-established and can be adapted for I-126.[6][7]
The use of radionuclide labels is a powerful tool for studying the pharmacokinetics of monoclonal antibodies, controlling the specificity of their targeting, and monitoring treatment responses with high accuracy.[6][7] The selection of a suitable radionuclide is critical and depends on the biological question being addressed.[6][8]
Properties of this compound
A clear understanding of the physical properties of I-126 is essential for designing effective in vivo experiments, including the choice of imaging modality and radiation safety considerations.
| Property | Value | Reference |
| Half-life | 12.93 days | [1][2][3][4] |
| Decay Modes | β+ (52.7%), β- (44.3%), Electron Capture | [1][2][4][5] |
| Mean Electron Energy | 0.16058 MeV | [1] |
| Mean Photon Energy | 0.43535 MeV | [1] |
| Principal Gamma Emissions | 388.6 keV, 666.3 keV, 753.8 keV | N/A |
| Positron (β+) Energy (Max) | 1.13 MeV | [2] |
| Beta (β-) Energy (Max) | 1.258 MeV | [2][5] |
This table summarizes the key decay characteristics of this compound.
Experimental Design and Protocols
A typical in vivo study using a radiolabeled antibody involves several key stages, from the preparation of the radiopharmaceutical to the final data analysis.
Radiolabeling of Monoclonal Antibodies with this compound
The labeling of antibodies with radioiodine is a well-established process.[8][9] The Iodogen method is a common and relatively gentle technique that can be adapted for I-126.[9]
Protocol: Iodogen-based Radiolabeling of an Antibody with I-126
-
Preparation of Iodogen-coated tubes:
-
Dissolve Iodogen in chloroform to a concentration of 1 mg/mL.
-
Aliquot 100 µL of the Iodogen solution into glass tubes.
-
Evaporate the chloroform under a gentle stream of nitrogen or air to create a uniform coating.
-
Store the coated tubes at -20°C until use.[9]
-
-
Radiolabeling Reaction:
-
Allow an Iodogen-coated tube to come to room temperature.
-
Add 50 µL of 0.1 M sodium phosphate buffer (pH 7.4) to the tube.
-
Immediately add 100 µg of the antibody to the reaction mixture.
-
Incubate for 10-15 minutes at room temperature with gentle agitation.
-
-
Purification:
-
Quench the reaction by transferring the mixture to a new tube containing a quenching agent (e.g., sodium metabisulfite).
-
Separate the radiolabeled antibody from free I-126 using a desalting column (e.g., Sephadex G-25).[9]
-
Elute with phosphate-buffered saline (PBS) and collect fractions.
-
Identify the fractions containing the radiolabeled antibody using a gamma counter.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the final product using instant thin-layer chromatography (ITLC). A RCP of >95% is generally required for in vivo studies.[10]
-
Assess the immunoreactivity of the radiolabeled antibody using a cell-binding assay to ensure that the labeling process has not compromised its function.[11]
-
In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study with an I-126 labeled antibody.
Caption: Experimental workflow for in vivo studies with I-126 labeled antibodies.
Animal Model and Administration
-
Animal Model: The choice of animal model is critical and will depend on the specific research question. For oncology studies, immunodeficient mice (e.g., nude or SCID) bearing human tumor xenografts are commonly used.[12]
-
Administration: The radiolabeled antibody is typically administered intravenously (e.g., via the tail vein). The injected dose will depend on the imaging modality and the specific activity of the radiopharmaceutical, but a typical dose for small animal imaging is in the range of 100-200 µCi.[10]
In Vivo Imaging Protocol (PET/CT or SPECT/CT)
Given the decay characteristics of I-126, both PET/CT and SPECT/CT can be utilized for in vivo imaging.[13][14]
Protocol: Small Animal PET/CT Imaging
-
Animal Preparation: Anesthetize the animal using isoflurane or another suitable anesthetic.[15]
-
Positioning: Place the animal on the scanner bed and secure it to prevent movement during the scan.[15]
-
CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction.[15]
-
PET Scan: Acquire PET data at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to assess the pharmacokinetics and tumor targeting of the I-126 labeled antibody. The long half-life of I-126 allows for imaging at later time points.
-
Image Reconstruction: Reconstruct the PET and CT images using appropriate algorithms. The reconstructed images can be fused to provide both anatomical and functional information.[12]
Ex Vivo Biodistribution Protocol
Biodistribution studies provide quantitative data on the uptake of the radiolabeled compound in various tissues.[10][16][17][18]
Protocol: Ex Vivo Biodistribution Study
-
Tissue Collection: At predetermined time points post-injection, euthanize the animals according to an approved protocol.
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[10] This is a standard metric for comparing the uptake of the radiopharmaceutical across different tissues and time points.[10][19]
Data Presentation
Quantitative data from biodistribution and imaging studies should be summarized in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Biodistribution of [I-126]-Antibody in Tumor-Bearing Mice (%ID/g)
| Tissue | 1 h | 4 h | 24 h | 48 h | 72 h |
| Blood | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Tumor | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Heart | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Lungs | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Liver | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Spleen | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Kidneys | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Muscle | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Bone | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
This table provides a template for presenting quantitative biodistribution data.
Table 2: Tumor-to-Tissue Ratios from PET/CT Imaging
| Ratio | 24 h | 48 h | 72 h |
| Tumor-to-Blood | Mean ± SD | Mean ± SD | Mean ± SD |
| Tumor-to-Muscle | Mean ± SD | Mean ± SD | Mean ± SD |
| Tumor-to-Liver | Mean ± SD | Mean ± SD | Mean ± SD |
This table is a template for presenting tumor-to-tissue ratios derived from imaging data.
Signaling Pathway Visualization
Radiolabeled antibodies are often used to target specific cell surface receptors. The following diagram illustrates a simplified signaling pathway that could be investigated using an I-126 labeled antibody targeting a receptor tyrosine kinase.
Caption: Simplified receptor tyrosine kinase signaling pathway.
Radiation Safety Considerations
Working with I-126 requires strict adherence to radiation safety protocols.
-
Shielding: High-energy gamma emissions from I-126 necessitate the use of lead shielding.
-
Monitoring: Personnel should use whole-body and ring dosimeters to monitor their radiation exposure.[20]
-
Contamination Control: All work with I-126 should be performed in a designated fume hood to prevent inhalation of volatile radioiodine.[20][21] Regular wipe tests of the work area are essential to monitor for contamination.[22]
-
Waste Disposal: All radioactive waste must be disposed of in accordance with institutional and regulatory guidelines.
-
Thyroid Blocking: In case of potential exposure to radioiodine, administration of stable potassium iodide (KI) can help block the uptake of radioactive iodine by the thyroid gland.[23] A baseline thyroid scan for personnel is recommended before beginning work with radioiodine.[20]
References
- 1. mirdsoft.org [mirdsoft.org]
- 2. Isotope data for this compound in the Periodic Table [periodictable.com]
- 3. Isotopes of iodine - Wikipedia [en.wikipedia.org]
- 4. This compound - isotopic data and properties [chemlin.org]
- 5. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 6. Methods for radiolabelling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for Radiolabelling of Monoclonal Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibody Labeling with Radioiodine and Radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antibody Labeling with Radioiodine and Radiometals [ouci.dntb.gov.ua]
- 12. aacrjournals.org [aacrjournals.org]
- 13. labcorp.com [labcorp.com]
- 14. PET and SPECT Imaging of Tumor Biology: New Approaches towards Oncology Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]
- 16. DSpace [helda.helsinki.fi]
- 17. appliedstemcell.com [appliedstemcell.com]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Preclinical PK analysis | genOway [genoway.com]
- 20. hpschapters.org [hpschapters.org]
- 21. uottawa.ca [uottawa.ca]
- 22. ehs.umich.edu [ehs.umich.edu]
- 23. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Safe Handling and Disposal of Iodine-126
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and disposal of Iodine-126 (I-126). These guidelines are intended to minimize radiation exposure and ensure a safe laboratory environment for all personnel.
Radiological Data for this compound
This compound is a radioactive isotope of iodine with a half-life of 12.93 days.[1] It decays via electron capture (52.7%) to Tellurium-126 and beta-minus decay (44.3%) to Xenon-126.[1] This dual decay mode results in the emission of both beta particles and gamma rays, necessitating careful handling to mitigate both external and internal radiation hazards.
Physical and Radiological Properties
A summary of the key radiological properties of this compound is presented in Table 1. This information is critical for understanding the radiation hazards and for developing appropriate safety protocols.
| Property | Value | Unit |
| Half-life (T½) | 12.93 | days |
| Decay Modes | Electron Capture (EC), Beta minus (β-) | - |
| Decay Products | Te-126 (52.7%), Xe-126 (44.3%) | - |
| Principal Gamma Emissions | See Table 2 | MeV |
| Principal Beta (β-) Emissions | See Table 3 | MeV |
| Specific Gamma Ray Constant | 0.39035 | R·m²/Ci·hr |
| Specific Activity | 2.989 x 10¹⁵ | Bq/g |
Table 1: Radiological Properties of this compound.[1][2]
Photon Emissions
This compound emits gamma rays and X-rays over a range of energies. The most prominent photon emissions are detailed in Table 2. This data is essential for shielding calculations and for selecting appropriate radiation detection instrumentation.
| Energy (MeV) | Intensity (%) |
| 0.3886 | 35.57 |
| 0.6663 | 32.88 |
| 0.4912 | 2.88 |
| 0.7538 | 4.15 |
| 1.4202 | 0.33 |
Table 2: Principal Photon Emissions of this compound (Energies >0.1 MeV, Intensity >0.1%).[3]
Beta Emissions
The beta decay of this compound produces beta particles with a range of energies. The primary beta emissions are listed in Table 3. Beta particles pose a significant hazard, particularly to the skin and superficial tissues, and require appropriate shielding.
| Maximum Energy (MeV) | Average Energy (MeV) | Intensity (%) |
| 0.394 | 0.123 | 24.3 |
| 0.875 | 0.301 | 1.8 |
| 1.258 | 0.443 | 18.2 |
Table 3: Principal Beta (β-) Emissions of this compound.
Radiation Safety and Shielding
Dose Rate and Shielding
The specific gamma ray constant for I-126 is 0.39035 R·m²/Ci·hr.[2] This value can be used to estimate the unshielded gamma dose rate at a given distance from a point source. Table 4 provides calculated unshielded dose rates for a 1 mCi point source of I-126 at various distances.
| Distance (cm) | Dose Rate (mrem/hr) |
| 1 | 3903.5 |
| 10 | 39.0 |
| 30 | 4.3 |
| 50 | 1.6 |
| 100 | 0.39 |
Table 4: Calculated Unshielded Gamma Dose Rates for a 1 mCi I-126 Point Source.
Due to the emission of high-energy gamma rays, lead is the recommended shielding material for this compound. The required thickness of lead shielding to reduce the dose rate to acceptable levels is provided in Table 5.
| Shielding Material | Tenth-Value Layer (TVL) |
| Lead (Pb) | ~1.7 cm |
Table 5: Tenth-Value Layer for this compound Gamma Rays in Lead. (Estimated based on primary gamma energies)
It is crucial to also shield for beta radiation. Acrylic or other high-density plastic of at least 1 cm thickness should be used as the primary shield to absorb beta particles, with lead placed outside of this to attenuate the gamma rays. This arrangement minimizes the production of bremsstrahlung X-rays.
Standard Operating Procedures for Handling this compound
Adherence to the following protocols is mandatory when working with this compound to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following PPE:
-
Lab coat
-
Safety glasses with side shields
-
Two pairs of disposable nitrile gloves
-
Dosimetry badge (whole body and ring)
Laboratory Setup and Engineering Controls
-
All work with stock solutions and volatile forms of this compound must be conducted in a designated fume hood with a valid certification.
-
The work area must be covered with absorbent paper with a plastic backing.
-
A calibrated radiation survey meter (e.g., a Geiger-Müller counter with a pancake probe) must be readily available.
-
Lead and acrylic shielding should be appropriately positioned to minimize exposure.
Experimental Protocol: General Handling of this compound
The following is a generalized protocol for handling microcurie to millicurie quantities of this compound in a laboratory setting.
-
Preparation:
-
Don all required PPE.
-
Prepare the designated fume hood by lining the work surface with absorbent paper.
-
Arrange acrylic and lead shielding to create a low-dose work area.
-
Perform a background radiation survey of the work area and record the results.
-
-
Handling:
-
Retrieve the this compound stock vial from its storage container and place it behind the shielding.
-
Allow the stock to thaw completely if frozen.
-
Using appropriate remote handling tools (e.g., tongs), carefully pipette the required volume of this compound.
-
Perform the experimental procedure, ensuring all manipulations of radioactive material occur behind shielding.
-
-
Post-Procedure:
-
Segregate all radioactive waste into the appropriate containers (see Section 4.0).
-
Using a survey meter, monitor the work area, gloves, lab coat, and personal clothing for contamination.
-
If contamination is found, decontaminate the area using a suitable decontamination solution.
-
Remove and dispose of outer gloves.
-
Wash hands thoroughly.
-
Record the amount of this compound used, the date, and the user's name in the radioisotope inventory log.
-
Disposal of this compound Waste
Proper segregation and disposal of radioactive waste are crucial to maintaining a safe laboratory and complying with regulatory requirements.
Waste Segregation
This compound waste must be segregated at the point of generation into the following categories:
-
Dry Solid Waste: Contaminated gloves, absorbent paper, plasticware, etc.
-
Aqueous Liquid Waste: Buffers, and other aqueous solutions containing I-126.
-
Sharps Waste: Contaminated needles, syringes, and glass Pasteur pipettes.
Disposal Protocol
The following protocol outlines the steps for the disposal of this compound waste.
References
Application Notes and Protocols for Radioiodination of Small Molecules with Iodine-126
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radioiodination of small molecules using Iodine-126 (I-126). While other iodine isotopes such as I-123, I-124, I-125, and I-131 are more commonly utilized in research and clinical applications, the chemical principles and methodologies described herein are directly applicable to I-126.[1][2] this compound, with a half-life of 12.93 days, decays by both electron capture/positron emission to Tellurium-126 and beta decay to Xenon-126, making it a potentially interesting radionuclide for certain research applications.[3]
Introduction to Radioiodination
Radioiodination is the process of incorporating a radioactive iodine isotope into a molecule. For small molecules, this is typically achieved through direct or indirect methods.[1][4]
-
Direct Radioiodination: This method involves the direct reaction of an activated form of radioiodide with the small molecule. It is most effective for molecules that contain an activated aromatic ring, such as a phenol or imidazole group, which are susceptible to electrophilic substitution.[1][5]
-
Indirect Radioiodination: This approach utilizes a bifunctional chelating agent, often referred to as a prosthetic group. The prosthetic group is first radioiodinated and then conjugated to the small molecule. This method is particularly useful for molecules that lack a suitable site for direct iodination or are sensitive to the reaction conditions of direct labeling.[1][4]
This compound: Properties and Considerations
This compound is a cyclotron-produced radionuclide. For radiolabeling purposes, it is typically supplied as sodium iodide ([¹²⁶I]NaI) in a dilute sodium hydroxide solution to prevent oxidation to volatile elemental iodine.[1] Key properties of this compound are summarized below.
| Property | Value |
| Half-life | 12.93 days[3] |
| Decay Mode | Electron Capture/β+ (52.7%), β- (44.3%)[3] |
| Principal Emissions | Gamma rays, Beta particles, Positrons |
| Specific Activity (theoretical) | 2.99 x 10¹⁵ Bq/g (8.08 x 10⁴ Ci/g)[3] |
Quality Control of [¹²⁶I]NaI: Before use, it is essential to perform quality control on the [¹²⁶I]NaI solution to ensure high radionuclidic and radiochemical purity. This can be achieved using gamma spectroscopy to identify any radionuclide impurities and radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC) to determine the percentage of iodide versus other iodine species like iodate.[6][7]
Direct Radioiodination Methods
Direct radioiodination of small molecules is typically achieved via electrophilic substitution on an activated aromatic ring. This requires an oxidizing agent to convert the radioiodide (I⁻) into an electrophilic species (e.g., I⁺). Commonly used oxidizing agents include Chloramine-T and Iodogen.
Method 1: Chloramine-T Method
The Chloramine-T method is a widely used technique for radioiodination.[1] Chloramine-T acts as an oxidizing agent to generate the reactive iodine species. The reaction is typically rapid but can be harsh on sensitive molecules.[8]
Experimental Protocol: Chloramine-T Radioiodination
-
Reagent Preparation:
-
Small Molecule Stock Solution: Prepare a solution of the small molecule to be labeled in a suitable solvent (e.g., 0.25 M sodium phosphate buffer, pH 7.5).
-
Chloramine-T Solution: Freshly prepare a solution of Chloramine-T in the same buffer (e.g., 1 mg/mL).
-
Sodium Metabisulfite Solution: Prepare a quenching solution of sodium metabisulfite in the same buffer (e.g., 2 mg/mL).
-
-
Reaction Procedure:
-
In a shielded vial, add the small molecule stock solution (typically 1-10 µg).
-
Add [¹²⁶I]NaI (typically 37-370 MBq, 1-10 mCi).
-
Initiate the reaction by adding the Chloramine-T solution (typically 10-50 µL).
-
Vortex the reaction mixture for 30-60 seconds at room temperature.
-
Quench the reaction by adding the sodium metabisulfite solution (typically 50-100 µL).
-
-
Purification:
-
Purify the reaction mixture immediately using HPLC or a Sep-Pak C18 cartridge to separate the labeled small molecule from unreacted iodide and other reagents.[9]
-
Quantitative Data for Chloramine-T Method (Adapted from I-125 Labeling)
| Small Molecule/Peptide | Radiochemical Yield | Radiochemical Purity | Reference |
| cRGD Peptide | Not specified | >95% | [10] |
| HSA | 83% | >99% | [11] |
| Various Biomolecules | - | - | [12][13] |
Note: Radiochemical yields are highly dependent on the specific small molecule, reaction conditions, and the amount of starting materials.
Method 2: Iodogen Method
The Iodogen method is a milder alternative to the Chloramine-T method. Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a solid-phase oxidizing agent that is sparingly soluble in aqueous solutions, which can reduce potential damage to sensitive molecules.
Experimental Protocol: Iodogen Radioiodination
-
Iodogen Tube Preparation:
-
Prepare a solution of Iodogen in a volatile organic solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
-
Add an aliquot of the Iodogen solution (e.g., 100 µL, containing 100 µg of Iodogen) to a reaction vial.
-
Evaporate the solvent under a gentle stream of nitrogen to coat the bottom of the vial with a thin film of Iodogen. The coated tubes can be stored desiccated at -20°C.
-
-
Reaction Procedure:
-
To the Iodogen-coated vial, add the small molecule solution (1-10 µg in a suitable buffer, e.g., 0.1 M sodium phosphate, pH 7.2).
-
Add the [¹²⁶I]NaI solution (37-370 MBq).
-
Allow the reaction to proceed at room temperature for 5-15 minutes with occasional gentle agitation.
-
Terminate the reaction by transferring the reaction mixture to a clean vial, leaving the Iodogen behind.
-
-
Purification:
-
Purify the reaction mixture using HPLC or a Sep-Pak C18 cartridge.[9]
-
Quantitative Data for Iodogen Method (Adapted from I-125 Labeling)
| Small Molecule/Peptide | Radiochemical Yield | Radiochemical Purity | Reference |
| F(ab')2 fragment | Not specified | Not specified | [14] |
| Uracils | Good yields | Not specified | |
| Thiouracils | Better than Chloramine-T | Not specified |
Indirect Radioiodination Method
Indirect radioiodination is a multi-step process that is ideal for small molecules lacking an activated aromatic system or those that are unstable under direct iodination conditions.[1] This method typically involves the radioiodination of a prosthetic group, which is then conjugated to the target molecule. A common prosthetic group precursor is N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB), which is used to synthesize N-succinimidyl 3-[¹²⁶I]iodobenzoate ([¹²⁶I]SIB). [¹²⁶I]SIB can then be conjugated to a primary or secondary amine on the small molecule.
Synthesis of N-succinimidyl 3-[¹²⁶I]iodobenzoate ([¹²⁶I]SIB)
The synthesis of [¹²⁶I]SIB is achieved through an iododestannylation reaction of the tin precursor, STB.
Experimental Protocol: Synthesis of [¹²⁶I]SIB
-
Reagent Preparation:
-
STB Solution: Prepare a solution of N-succinimidyl 3-(tri-n-butylstannyl)benzoate in a suitable organic solvent (e.g., ethanol).
-
Oxidizing Agent: Use tert-butylhydroperoxide (TBHP) or N-chlorosuccinimide (NCS) as the oxidizing agent.[15]
-
Acid: Use a dilute acid such as acetic acid.
-
-
Reaction Procedure:
-
To a vial containing [¹²⁶I]NaI, add the STB solution.
-
Add the oxidizing agent and acetic acid.
-
Heat the reaction mixture (e.g., at 50°C) for 10-15 minutes.
-
-
Purification:
-
Purify the [¹²⁶I]SIB from the reaction mixture using reversed-phase HPLC.
-
Quantitative Data for [¹²⁵I]SIB Synthesis
| Tin Precursor | Oxidant | Radiochemical Yield | Reference |
| m-MeATE | NCS | Nearly quantitative (at 15 min) | [15] |
| m-MeATE | TBHP | Nearly quantitative (at 15 min) | [15] |
| STB | TBHP | 80% | [16] |
| ATE | Not specified | 93% | [17] |
Conjugation of [¹²⁶I]SIB to Small Molecules
Once synthesized and purified, [¹²⁶I]SIB can be conjugated to a small molecule containing a primary or secondary amine.
Experimental Protocol: Conjugation of [¹²⁶I]SIB
-
Reaction Procedure:
-
Evaporate the HPLC solvent from the purified [¹²⁶I]SIB fraction.
-
Reconstitute the [¹²⁶I]SIB in a suitable aprotic solvent (e.g., dimethylformamide).
-
Add the small molecule (containing an amine functionality) dissolved in a suitable buffer (e.g., borate buffer, pH 8.5).
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
-
Purification:
-
Purify the final radioiodinated small molecule using reversed-phase HPLC.
-
Purification and Analysis
Purification of the radioiodinated small molecule is a critical step to remove unreacted radioiodide, reagents, and byproducts.[18]
-
High-Performance Liquid Chromatography (HPLC): Radio-HPLC is the gold standard for purification and analysis, providing high resolution to separate the desired product from impurities.[9][19] A reversed-phase C18 column is commonly used with a gradient of water/acetonitrile or water/methanol, often with a small amount of trifluoroacetic acid.
-
Solid-Phase Extraction (SPE): Sep-Pak C18 cartridges offer a rapid method for purification, particularly for removing unreacted iodide.[9] The crude reaction mixture is loaded onto the cartridge, which is then washed with water to elute the polar iodide. The more lipophilic radioiodinated small molecule is retained and can be eluted with an organic solvent like ethanol or acetonitrile.
-
Thin-Layer Chromatography (TLC): Radio-TLC is a simple and rapid method for analyzing the radiochemical purity of the final product.[19][20] A small spot of the reaction mixture is applied to a TLC plate, which is then developed in an appropriate solvent system. The distribution of radioactivity on the plate is analyzed using a radio-TLC scanner.
Diagrams
Caption: Workflow for Direct Radioiodination of Small Molecules.
Caption: Workflow for Indirect Radioiodination via a Prosthetic Group.
Caption: Comparison of Direct and Indirect Radioiodination Pathways.
References
- 1. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - isotopic data and properties [chemlin.org]
- 4. mdpi.com [mdpi.com]
- 5. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques [mdpi.com]
- 6. A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloramine-T in radiolabeling techniques. III. Radioiodination of biomolecules containing thioether groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Radioiodine- or Radiobromine-Labeled RGD Peptides between Direct and Indirect Labeling Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Improved radioiodination of biomolecules using exhaustive Chloramine-T oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: synthesis and potential utility for the radioiodination of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of radioiodinated N-succinimidyl iodobenzoate: optimization for use in antibody labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and {sup 125}I labeling of N-succinimidyl-3-(tri-n-butylstannyl)benzoate (Journal Article) | ETDEWEB [osti.gov]
- 18. Rapid purification and formulation of microfluidically-produced radiopharmaceuticals via thin-layer chromatography (TLC) - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 19. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Application Notes and Protocols for Iodine-126 in Radioimmunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Iodine-126 (I-126) in radioimmunotherapy (RIT) research. While direct experimental data for I-126 in this specific application is limited in publicly available literature, this document extrapolates from the well-established use of other iodine isotopes (e.g., I-125, I-131) and the known physical properties of I-126 to provide a robust theoretical framework and practical guidance for researchers.
Introduction to this compound for Radioimmunotherapy
This compound is a radionuclide with properties that make it a compelling candidate for radioimmunotherapy. RIT is a targeted cancer therapy that utilizes a monoclonal antibody (or other targeting moiety) to deliver a cytotoxic dose of radiation directly to tumor cells, minimizing damage to healthy tissues. The choice of radionuclide is critical to the success of RIT, and I-126 offers a unique combination of emissions that could be advantageous for both therapy and imaging.
Properties of this compound
A summary of the key physical and decay properties of this compound is presented below. These characteristics are fundamental to understanding its potential applications in RIT.
| Property | Value | Reference |
| Half-life (T½) | 12.93 days | [1][2] |
| Decay Modes | Beta minus (β-), Beta plus (β+), Electron Capture (EC) | [3] |
| Decay Probabilities | β-: 44.3(5) %, EC/β+: 52.7(5) % | [2] |
| Maximum Beta Minus (β-) Energy | 1.236 (5) MeV | [2] |
| Maximum Beta Plus (β+) Energy | 2.154 (4) MeV | [2] |
| Mean Electron Energy per Decay | 0.16058 MeV | [3] |
| Principal Gamma (γ) Emissions | 666.331 keV (32.88%), 753.819 keV (4.147%) | [3] |
| Daughter Nuclides | 126Te (stable), 126Xe (stable) | [2] |
The dual β- and β+ decay of this compound is a notable feature. The β- particles are suitable for therapeutic applications, delivering a cytotoxic radiation dose to tumor cells. The emission of positrons (β+) allows for imaging via Positron Emission Tomography (PET), enabling non-invasive visualization of the radioimmunoconjugate's biodistribution and tumor targeting. This "theranostic" capability is highly valuable in preclinical research and could have clinical applications for dosimetry and treatment planning.
Experimental Protocols
The following protocols are adapted from established methods for radioiodination of antibodies and subsequent in vitro and in vivo evaluation. These should be considered as a starting point and may require optimization for specific antibodies and experimental systems.
Radiolabeling of Monoclonal Antibodies with this compound
This protocol describes the direct radioiodination of tyrosine residues on a monoclonal antibody using the Iodogen method. This method is widely used due to its relative simplicity and mild reaction conditions, which help to preserve the immunoreactivity of the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4)
-
This compound as Na126I in dilute NaOH
-
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) coated tubes
-
Phosphate buffer (0.1 M, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Bovine Serum Albumin (BSA) solution (1%)
-
Trichloroacetic acid (TCA)
-
Gamma counter
Procedure:
-
Preparation of Iodogen Tubes: Dissolve Iodogen in a volatile organic solvent (e.g., chloroform or dichloromethane) at a concentration of 1 mg/mL. Aliquot a suitable volume (e.g., 100 µL) into glass or polypropylene tubes. Evaporate the solvent under a gentle stream of nitrogen or air to create a uniform coating of Iodogen on the bottom of the tube. Store the tubes desiccated at -20°C.
-
Radiolabeling Reaction:
-
Bring an Iodogen-coated tube to room temperature.
-
Add 50-100 µL of 0.1 M phosphate buffer (pH 7.4) to the tube.
-
Add the desired amount of Na126I solution (e.g., 1-5 mCi).
-
Immediately add the monoclonal antibody solution (typically 50-100 µg).
-
Gently agitate the reaction mixture for 10-15 minutes at room temperature. The reaction time may need to be optimized for different antibodies.
-
-
Purification:
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with phosphate buffer containing 1% BSA. The BSA helps to prevent non-specific binding of the antibody to the column matrix.
-
Load the reaction mixture onto the column.
-
Elute the column with phosphate buffer and collect fractions.
-
The radiolabeled antibody will elute in the void volume, while the unincorporated this compound will be retained on the column.
-
-
Quality Control:
-
Radiolabeling Efficiency: Determine the percentage of this compound incorporated into the antibody by measuring the radioactivity in the purified antibody fractions and comparing it to the total initial activity. This can also be assessed by instant thin-layer chromatography (ITLC).
-
Immunoreactivity: The biological activity of the radiolabeled antibody should be assessed using a cell-binding assay with antigen-positive and antigen-negative cells. The immunoreactive fraction is determined by incubating a fixed amount of the radiolabeled antibody with an increasing number of target cells and extrapolating to infinite antigen excess.
-
Illustrative Workflow for Radiolabeling and Quality Control:
In Vitro Cellular Assays
These assays are crucial for evaluating the specificity and cytotoxic potential of the I-126 labeled antibody before proceeding to in vivo studies.
3.2.1. Cell Binding and Specificity Assay
-
Objective: To determine the binding affinity and specificity of the 126I-labeled mAb to target cells.
-
Procedure:
-
Plate antigen-positive and antigen-negative cells in 96-well plates.
-
Add increasing concentrations of 126I-labeled mAb to the wells.
-
For competition assays, add a constant amount of 126I-labeled mAb with increasing concentrations of unlabeled mAb.
-
Incubate for a defined period (e.g., 1-4 hours) at 4°C to prevent internalization.
-
Wash the cells to remove unbound antibody.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Analyze the data to determine the dissociation constant (Kd).
-
3.2.2. Clonogenic Survival Assay
-
Objective: To assess the cytotoxic effect of the 126I-labeled mAb on the reproductive integrity of cancer cells.
-
Procedure:
-
Plate a known number of target cells.
-
Treat the cells with varying concentrations of the 126I-labeled mAb. Include controls with unlabeled mAb and irrelevant 126I-labeled mAb.
-
Incubate for a period that allows for cell division (typically 7-14 days).
-
Fix and stain the resulting colonies.
-
Count the colonies (containing >50 cells) and calculate the surviving fraction.
-
In Vivo Animal Studies
Animal models, typically immunodeficient mice bearing human tumor xenografts, are essential for evaluating the biodistribution, tumor targeting, and therapeutic efficacy of the 126I-labeled mAb.
3.3.1. Biodistribution Studies
-
Objective: To determine the uptake and clearance of the 126I-labeled mAb in tumors and major organs over time.
-
Procedure:
-
Inject tumor-bearing mice intravenously with a known amount of the 126I-labeled mAb.
-
At various time points (e.g., 24, 48, 72, 120 hours) post-injection, euthanize groups of mice.
-
Dissect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh the tissues and measure the radioactivity in a gamma counter.
-
Calculate the data as a percentage of the injected dose per gram of tissue (%ID/g).
-
3.3.2. Therapeutic Efficacy Studies
-
Objective: To evaluate the ability of the 126I-labeled mAb to inhibit tumor growth.
-
Procedure:
-
Enroll tumor-bearing mice with established tumors of a specific size.
-
Randomize mice into treatment groups:
-
Saline control
-
Unlabeled mAb
-
Irrelevant 126I-labeled mAb
-
126I-labeled mAb (at one or more dose levels)
-
-
Administer the treatments (typically intravenously).
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Monitor for any signs of toxicity.
-
Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Compare tumor growth rates and survival between the different groups.
-
Illustrative Workflow for Preclinical In Vivo Evaluation:
Data Presentation
The following tables provide examples of how quantitative data from this compound RIT experiments could be presented. The values are illustrative and will vary depending on the specific antibody, tumor model, and experimental conditions.
Table 1: Illustrative Radiolabeling and Immunoreactivity Data
| Antibody | Radiolabeling Efficiency (%) | Specific Activity (mCi/mg) | Immunoreactive Fraction (%) |
| Anti-Tumor mAb | 85 ± 5 | 5.2 ± 0.8 | 92 ± 4 |
| Isotype Control | 88 ± 4 | 5.5 ± 0.6 | N/A |
Table 2: Illustrative Biodistribution Data of 126I-Anti-Tumor mAb in Xenograft Mice (%ID/g ± SD)
| Tissue | 24 h | 48 h | 72 h | 120 h |
| Blood | 8.5 ± 1.2 | 5.1 ± 0.9 | 2.8 ± 0.5 | 1.1 ± 0.3 |
| Tumor | 15.2 ± 2.5 | 18.9 ± 3.1 | 16.5 ± 2.8 | 12.3 ± 2.1 |
| Liver | 3.1 ± 0.6 | 2.5 ± 0.4 | 1.9 ± 0.3 | 1.2 ± 0.2 |
| Spleen | 2.5 ± 0.5 | 2.1 ± 0.4 | 1.6 ± 0.3 | 1.0 ± 0.2 |
| Kidneys | 1.8 ± 0.4 | 1.5 ± 0.3 | 1.1 ± 0.2 | 0.7 ± 0.1 |
| Lungs | 4.2 ± 0.8 | 3.1 ± 0.6 | 2.2 ± 0.4 | 1.4 ± 0.3 |
| Muscle | 0.9 ± 0.2 | 0.7 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 |
Table 3: Illustrative Therapeutic Efficacy Data
| Treatment Group | Mean Tumor Volume at Day 28 (mm³) ± SD | Tumor Growth Inhibition (%) | Median Survival (days) |
| Saline | 1520 ± 250 | 0 | 30 |
| Unlabeled mAb | 1150 ± 180 | 24 | 38 |
| 126I-Isotype Control | 1480 ± 230 | 3 | 31 |
| 126I-Anti-Tumor mAb | 450 ± 90 | 70 | 55 |
Signaling Pathways and Logical Relationships
The therapeutic effect of radioimmunotherapy is primarily mediated by the targeted delivery of radiation, leading to DNA damage and subsequent cell death.
Diagram of the Radioimmunotherapy Mechanism of Action:
Conclusion
This compound presents a promising, yet underexplored, option for radioimmunotherapy research. Its unique decay characteristics, offering both therapeutic beta particles and imageable positrons, position it as a valuable theranostic tool. The protocols and data presentation formats provided here offer a solid foundation for researchers to begin investigating the potential of I-126-labeled antibodies for cancer therapy. Further preclinical studies are warranted to fully characterize its in vivo behavior and therapeutic efficacy compared to more established RIT radionuclides.
References
Application Notes and Protocols for Iodine-126 as a Tracer in Metabolic Pathway Studies
Disclaimer: Iodine-126 is not a conventional or commonly utilized radionuclide for metabolic tracer studies in research or clinical settings. Its complex decay scheme, which includes electron capture, positron emission, and beta decay, along with the availability of more suitable iodine isotopes (e.g., I-123, I-124, I-125, I-131), has limited its application. The following application notes and protocols are presented as a hypothetical framework based on the principles of radiotracer studies and the known metabolism of iodine, primarily within the context of thyroid hormone pathways. These protocols are adapted from methodologies established for other iodine isotopes and should be considered illustrative.
Application Note: Principles and Feasibility
Introduction
Isotopic labeling is a powerful technique to trace the metabolic fate of molecules within a biological system.[1][2] Radioisotopes of iodine are particularly valuable for studying the synthesis, distribution, and metabolism of thyroid hormones, as iodine is a fundamental component of these molecules.[3][4] This document outlines the theoretical application of this compound (I-126) as a tracer for such studies, intended for researchers, scientists, and drug development professionals.
Principle of Iodine as a Metabolic Tracer
The thyroid gland actively transports iodide from the bloodstream via the sodium-iodide symporter (NIS).[5][6] Inside the thyroid follicular cells, iodide is oxidized and incorporated into tyrosine residues of the thyroglobulin protein. This process, known as organification, leads to the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT). These precursors then couple to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[6] By using a radioactive isotope of iodine, the uptake, organification, and subsequent release of thyroid hormones can be traced and quantified.
Physicochemical Properties of Iodine Isotopes
While this document focuses on the hypothetical use of I-126, it is critical to understand its properties in the context of commonly used alternatives. I-126 has a half-life of 12.93 days and decays via a mixed-mode scheme.[7][8][9] This complexity can interfere with standard imaging and quantification techniques. For instance, I-124 is preferred for long-term Positron Emission Tomography (PET) studies due to its positron emission, while I-123 is ideal for diagnostic SPECT imaging due to its clean gamma emission and shorter half-life.[10][11][12] I-125 is widely used for in-vitro assays and autoradiography due to its long half-life and low-energy photon emissions.[13][14][15]
Table 1: Comparison of Iodine Radioisotopes
| Isotope | Half-Life | Primary Decay Mode | Primary Emissions (Energy) | Common Applications |
| This compound (I-126) | 12.93 days[7][8] | EC (52.7%), β- (44.3%)[7] | β+ (max 2.15 MeV), β- (max 1.24 MeV), γ (multiple)[7][9] | Not commonly used; contaminant in I-125 production[16] |
| Iodine-123 (I-123) | 13.2 hours | Electron Capture (EC) | Gamma (159 keV) | Diagnostic SPECT imaging of the thyroid[13] |
| Iodine-124 (I-124) | 4.2 days[10] | Positron Emission (β+) | Positrons (β+), Gamma (multiple) | PET imaging, long-term pharmacokinetic studies[10][17][18] |
| Iodine-125 (I-125) | 59.4 days[13] | Electron Capture (EC) | Gamma (35 keV), X-rays (27-32 keV)[13] | Radioimmunoassays (RIA), autoradiography, brachytherapy[13][15] |
| Iodine-131 (I-131) | 8.02 days[19] | Beta Minus (β-) | Beta (β-), Gamma (364 keV) | Thyroid cancer therapy, hyperthyroidism treatment[5][19][20] |
Experimental Protocols (Hypothetical)
The following protocols describe a hypothetical workflow for using I-126 to trace iodine metabolism in an in vitro cell culture model expressing the sodium-iodide symporter (NIS).
General Workflow
The overall experimental process involves preparing the radiotracer, treating the biological system, collecting samples at various time points, measuring radioactivity, and analyzing the data to determine metabolic flux.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. osti.gov [osti.gov]
- 4. sciencelearn.org.nz [sciencelearn.org.nz]
- 5. Iodine-131 metabolic radiotherapy leads to cell death and genomic alterations through NIS overexpression on cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine-131 Uptake Study - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound - isotopic data and properties [chemlin.org]
- 8. Isotopes of iodine - Wikipedia [en.wikipedia.org]
- 9. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 10. Iodine-124: A Promising Positron Emitter for Organic PET Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. I-124 Imaging and Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of (124)I-PET in diagnosis and treatment of thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iodine-125 - Wikipedia [en.wikipedia.org]
- 14. Iodine-125, a tracer in cell biology: physical properties and biological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Iodine[I-125]? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Iodine-131 - Wikipedia [en.wikipedia.org]
- 20. Radioactive Iodine (I-131) Therapy for Hyperthyroidism [radiologyinfo.org]
Application Notes and Protocols: Synthesis of Iodine-126 Labeled Compounds for Tumor Imaging
Introduction
Radioiodinated compounds are crucial in nuclear medicine for both diagnostic imaging and targeted radiotherapy.[1] Various isotopes of iodine, such as ¹²³I for SPECT, ¹²⁴I for PET, and ¹³¹I for therapy, are commonly employed.[2][3] This document focuses on Iodine-126 (¹²⁶I), a lesser-used radioisotope with a half-life of 12.93 days.[4][5] Its unique decay characteristics, involving both positron emission (β+) and beta decay (β-), present potential for theranostic applications, though this dual decay mode can complicate its use purely for imaging due to an increased radiation dose to the patient.[5]
These protocols provide a representative framework for the synthesis and quality control of ¹²⁶I-labeled compounds, specifically focusing on a monoclonal antibody (mAb) for tumor targeting. The methodologies are adapted from well-established procedures for other iodine isotopes.[6][7]
Physicochemical Data of Iodine Isotopes
A comparison of medically relevant iodine isotopes highlights the unique position of ¹²⁶I.
| Isotope | Half-Life (t₁/₂) | Decay Mode | Primary Emissions (Energy) | Primary Application |
| Iodine-123 (¹²³I) | 13.2 hours | Electron Capture (EC) | Gamma (159 keV) | SPECT Imaging[8][9] |
| Iodine-124 (¹²⁴I) | 4.2 days | β+ (25%), EC (75%) | Positron (β+), Gamma | PET Imaging[6][10] |
| Iodine-125 (¹²⁵I) | 59.4 days | Electron Capture (EC) | Gamma (35.5 keV) | In vitro assays, research[1] |
| Iodine-131 (¹³¹I) | 8.02 days | β- | Beta (β-), Gamma (364 keV) | Therapy, SPECT Imaging[11][12] |
| This compound (¹²⁶I) | 12.93 days | β- (44.3%), EC/β+ (52.7%) | Beta (β-), Positron (β+), Gamma | Research, Potential Theranostics[4][5] |
Experimental Protocols
The following protocols describe the direct and indirect methods for labeling a model monoclonal antibody (e.g., Trastuzumab, targeting HER2) with this compound.
Protocol 1: Direct Radioiodination using the Iodogen Method
This method utilizes an oxidizing agent, Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril), pre-coated onto reaction vials to facilitate the electrophilic substitution of ¹²⁶I onto tyrosine residues of the antibody.[6][13]
Materials:
-
Iodogen-coated reaction vials (100 µg)
-
Monoclonal Antibody (mAb) solution (e.g., 1 mg in 100 µL of 0.1 M phosphate buffer, pH 7.4)
-
[¹²⁶I]NaI solution (in 0.02 M NaOH)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Sodium metabisulfite solution (1 mg/mL in phosphate buffer)
-
PD-10 desalting column (or equivalent size-exclusion chromatography system)
-
Sterile, pyrogen-free vials
Procedure:
-
Allow the Iodogen-coated vial to reach room temperature.
-
Add 100 µL of the mAb solution to the vial.
-
Carefully add the desired activity of [¹²⁶I]NaI (e.g., 37-185 MBq) to the vial.
-
Gently agitate the reaction mixture for 15-20 minutes at room temperature.
-
Quench the reaction by transferring the mixture to a clean vial containing 50 µL of sodium metabisulfite solution. Let it stand for 5 minutes.
-
Proceed immediately to purification to separate the labeled antibody from unreacted ¹²⁶I.
Purification (Size-Exclusion Chromatography):
-
Equilibrate a PD-10 desalting column with 25 mL of 0.1 M phosphate buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute the column with phosphate buffer.
-
Collect fractions (e.g., 0.5 mL each) into sterile vials.
-
Measure the radioactivity of each fraction using a dose calibrator. The [¹²⁶I]mAb will elute in the initial fractions (typically fractions 4-6), while free iodide will be retained and elute later.
-
Pool the fractions containing the purified radiolabeled antibody.
Protocol 2: Indirect Radioiodination via a Prosthetic Group
This method is preferred for molecules sensitive to the oxidizing conditions of direct labeling.[1] It involves first radiolabeling a small molecule (prosthetic group), which is then conjugated to the antibody. Here, we use the synthesis of N-succinimidyl-4-[¹²⁶I]iodobenzoate ([¹²⁶I]SIB) as an example.
Materials:
-
N-succinimidyl-4-(tri-n-butylstannyl)benzoate (STB) precursor
-
[¹²⁶I]NaI solution
-
Chloramine-T solution
-
Sodium metabisulfite solution
-
HPLC system for purification of [¹²⁶I]SIB
-
Monoclonal Antibody (mAb) solution (e.g., 5 mg in 0.1 M borate buffer, pH 8.5)
-
PD-10 desalting column
Procedure:
Part A: Synthesis of [¹²⁶I]SIB
-
To a vial containing the STB precursor (50-100 µg in ethanol), add [¹²⁶I]NaI (185-370 MBq).
-
Add 20 µL of Chloramine-T solution (2 mg/mL in phosphate buffer).
-
React for 5 minutes at room temperature.
-
Quench the reaction with 20 µL of sodium metabisulfite solution (4 mg/mL).
-
Purify the [¹²⁶I]SIB immediately using reverse-phase HPLC.
-
Collect the fraction containing [¹²⁶I]SIB and evaporate the solvent under a gentle stream of nitrogen. Reconstitute in a small volume of DMSO (<5% of the final conjugation reaction volume).
Part B: Conjugation of [¹²⁶I]SIB to the Antibody
-
Add the purified [¹²⁶I]SIB in DMSO to the mAb solution in borate buffer (pH 8.5). The succinimidyl ester reacts with primary amines (lysine residues) on the antibody.
-
Incubate for 30-45 minutes at room temperature with gentle mixing.
-
Purify the resulting [¹²⁶I]I-SIB-mAb using a PD-10 desalting column as described in Protocol 1 to remove unconjugated [¹²⁶I]SIB and other small molecules.
Quality Control Protocol
All radiopharmaceuticals must undergo stringent quality control before administration.[14][15]
1. Radiochemical Purity (RCP):
-
Method: High-Performance Liquid Chromatography (HPLC) or Instant Thin-Layer Chromatography (iTLC).[15]
-
HPLC System: Size-exclusion column (for macromolecules) or reverse-phase C18 column (for small molecules). Use a system equipped with both a UV and a radioactivity detector.
-
iTLC System: Use appropriate stationary and mobile phases to separate the labeled product from impurities like free [¹²⁶I]iodide. Scan strips using a radiochromatogram scanner.[16]
-
Acceptance Criterion: RCP should be ≥95%.
2. Radionuclidic Purity:
-
Method: High-purity Germanium (HPGe) gamma spectroscopy.
-
Procedure: Acquire a gamma spectrum of the final product. Identify the characteristic gamma peaks of ¹²⁶I and check for the presence of other radionuclidic impurities (e.g., ¹²⁴I, ¹²⁵I).[14][17] This is typically performed by the radionuclide manufacturer but should be confirmed.
-
Acceptance Criterion: Radionuclidic purity should be >99%.
3. Sterility and Endotoxin Testing:
-
Sterility: The final product should be passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial. Sterility testing should be performed according to USP standards.
-
Bacterial Endotoxins: Test using the Limulus Amebocyte Lysate (LAL) method.
-
Acceptance Criteria: Must be sterile and pass the bacterial endotoxin test (<175 EU/V, where V is the maximum recommended dose in mL).
Representative Specifications for [¹²⁶I]I-Labeled Antibody:
| Parameter | Specification | Method |
| Appearance | Clear, colorless solution | Visual Inspection |
| pH | 6.5 - 7.5 | pH meter or strip |
| Radiochemical Purity | ≥ 95% | HPLC / iTLC |
| Radionuclidic Purity | > 99% | Gamma Spectroscopy |
| Specific Activity | 75 - 185 MBq/mg | Calculation (Activity/Mass) |
| Sterility | Sterile | USP <71> |
| Bacterial Endotoxins | Pass | LAL Test |
Application in Tumor Imaging: HER2 Signaling
The labeled antibody, [¹²⁶I]I-Trastuzumab, targets the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain cancers (e.g., breast, gastric). Binding of the radiolabeled antibody to HER2 allows for non-invasive imaging of tumors via PET, visualizing the location and extent of HER2-positive disease.
References
- 1. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioiodine Labeling Reagents and Methods for New Chemical Entities and Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques | MDPI [mdpi.com]
- 4. Isotopes of iodine - Wikipedia [en.wikipedia.org]
- 5. This compound - isotopic data and properties [chemlin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational studies and synthesis of 131 iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00684D [pubs.rsc.org]
- 8. Radiolabelling small and biomolecules for tracking and monitoring - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06236D [pubs.rsc.org]
- 9. Personalized radioiodine therapy for thyroid cancer patients with known disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PET imaging with radiolabeled antibodies and tyrosine kinase inhibitors: immuno-PET and TKI-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioisotopes in Medicine - World Nuclear Association [world-nuclear.org]
- 12. Radioactive Iodine (I-131) Therapy for Hyperthyroidism [radiologyinfo.org]
- 13. Role of Radioiodine in Cancer Therapy: A Review of the Design and Challenges in Selecting Radioligands from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacylibrary.com [pharmacylibrary.com]
- 15. Quality control of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 17. A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Radiolabeling Efficiency of Iodine-126
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the radiolabeling efficiency of Iodine-126. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information to address specific issues encountered during radiolabeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in radiolabeling?
This compound is a radioisotope of iodine with a half-life of 12.93 days.[1][2] It decays via both electron capture and beta emission, making it a versatile radionuclide for research applications.[1][3] Its relatively long half-life is advantageous for studying biological processes that occur over several days.
Q2: What are the main methods for radiolabeling with this compound?
There are two primary methods for radioiodination:
-
Direct Radiolabeling: This method involves the direct incorporation of this compound onto a molecule, typically at tyrosine or histidine residues, through electrophilic substitution.[4] Commonly used oxidizing agents to facilitate this reaction are Chloramine-T and Iodogen.[4]
-
Indirect Radiolabeling: This approach uses a prosthetic group (a small molecule that is first radiolabeled with this compound) which is then conjugated to the target molecule. A common example is the use of the Bolton-Hunter reagent.[5][6] This method is often preferred when the target molecule lacks suitable residues for direct iodination or is sensitive to the oxidizing conditions of direct methods.
Q3: What factors influence the efficiency of a radiolabeling reaction?
Several factors can significantly impact the radiochemical yield (RCY) of an this compound labeling reaction. These include:
-
Concentration of reactants: The molar ratio of the precursor molecule, this compound, and the oxidizing agent is critical.[6]
-
pH of the reaction buffer: The optimal pH for most radioiodination reactions is typically between 7.0 and 8.5.[1][7]
-
Reaction time and temperature: Radioiodination reactions are often rapid, and prolonged reaction times can lead to degradation of the labeled compound.[7] Most procedures are carried out at room temperature.[8]
-
Purity of reagents: The quality of the precursor, this compound, and other reagents is crucial for a successful labeling.[6]
Q4: How can I assess the purity of my this compound labeled compound?
Radiochemical purity (RCP) is a measure of the proportion of the total radioactivity that is in the desired chemical form.[9] It is commonly determined using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A relatively simple and rapid method to separate the labeled product from free radioiodine and other impurities.[10][11]
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and is the preferred method for accurate quantification of radiochemical purity.[4][12]
Troubleshooting Guides
This section addresses specific issues that may arise during the radiolabeling process with this compound.
Problem 1: Low Radiochemical Yield (RCY)
Q: My radiochemical yield is consistently low. What are the possible causes and how can I troubleshoot this?
A: Low RCY is a common problem in radioiodination. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reagent Concentrations | - Precursor: Ensure the precursor concentration is adequate. Insufficient precursor will limit the yield.[6]- Oxidizing Agent: The concentration of the oxidizing agent (e.g., Chloramine-T, Iodogen) is critical. Too little will result in inefficient oxidation of iodide, while too much can damage the target molecule.[2][13] Optimize the concentration by performing titration experiments. |
| Incorrect pH of Reaction Buffer | Verify the pH of your reaction buffer. The optimal pH for most electrophilic iodinations is between 7.0 and 7.5.[4][7] For biomolecules containing thioether groups, a pH above 7.5 can help minimize oxidation of these sensitive groups.[14] |
| Suboptimal Reaction Time or Temperature | Radioiodination reactions are typically fast (e.g., 30-60 seconds with Chloramine-T).[2] Monitor the reaction over a time course to determine the optimal reaction time. Prolonged exposure to oxidizing agents can lead to degradation of the labeled product.[7] Most reactions proceed efficiently at room temperature. |
| Poor Quality of Reagents | Ensure that the precursor molecule, oxidizing agents, and [¹²⁶I]NaI are of high quality and have not degraded. Use freshly prepared solutions of oxidizing agents.[8] |
| Inefficient Quenching of the Reaction | The quenching step (e.g., with sodium metabisulfite for Chloramine-T reactions) is crucial to stop the reaction and prevent further oxidation.[8] Ensure an adequate amount of quenching agent is added. |
| Loss of Product During Purification | Evaluate your purification method (e.g., HPLC, SPE). Ensure that the conditions are optimized to effectively separate the desired product from impurities without significant loss.[4] |
Problem 2: Presence of Multiple Peaks in the Radio-HPLC Chromatogram
Q: I am observing multiple radioactive peaks in my HPLC analysis. What could be the reason?
A: The presence of multiple peaks indicates the formation of radiolabeled impurities or degradation products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Di- or Multi-iodination | If your molecule has multiple potential iodination sites (e.g., multiple tyrosine residues), di- or multi-iodination can occur, especially with a high ratio of iodine to the precursor.[4] To minimize this, reduce the molar ratio of this compound to the precursor. |
| Oxidative Damage to the Molecule | Harsh oxidizing conditions can lead to the oxidation of sensitive amino acid residues (e.g., methionine, cysteine), resulting in degradation products.[2][14] Consider using a milder oxidizing agent like Iodogen or reducing the concentration of Chloramine-T and the reaction time.[4] |
| Formation of Aggregates | High concentrations of the labeled protein can sometimes lead to the formation of aggregates, which may appear as separate peaks.[2] Perform the labeling at a lower protein concentration and ensure prompt purification after quenching. |
| Radiolysis | High amounts of radioactivity can sometimes lead to the degradation of the labeled compound over time (radiolysis). Analyze the sample as soon as possible after labeling. |
| Impure Precursor | If the starting precursor material is impure, these impurities may also become radiolabeled, leading to multiple peaks. Verify the purity of your precursor before labeling. |
Experimental Protocols
Protocol 1: Direct Radiolabeling using the Chloramine-T Method
This protocol describes a general procedure for the direct radioiodination of a protein or peptide containing tyrosine residues using Chloramine-T.
Materials:
-
Protein/Peptide solution (in a suitable buffer, e.g., 0.05 M sodium phosphate buffer, pH 7.5)
-
[¹²⁶I]NaI solution
-
Chloramine-T solution (freshly prepared, e.g., 1 mg/mL in water)
-
Sodium metabisulfite solution (quenching solution, e.g., 2 mg/mL in water)
-
Purification column (e.g., PD-10 desalting column)
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes)
Procedure:
-
In a reaction vial, add the protein/peptide solution (e.g., 10-100 µg).
-
Add the [¹²⁶I]NaI solution (e.g., 1-5 mCi).
-
Initiate the reaction by adding a small volume of the freshly prepared Chloramine-T solution (e.g., 10-20 µL). The molar ratio of protein to Chloramine-T should be optimized, but a starting point is often a 1:1 ratio.[2]
-
Gently mix the reaction mixture and incubate at room temperature for 30-60 seconds.[2]
-
Terminate the reaction by adding an excess of the sodium metabisulfite quenching solution (e.g., 50-100 µL).
-
Purify the radiolabeled product from unreacted iodine and other reagents using a desalting column or HPLC.
-
Assess the radiochemical purity using radio-TLC or radio-HPLC.
Protocol 2: Indirect Radiolabeling using the Bolton-Hunter Reagent
This protocol outlines the general steps for modifying a protein with the Bolton-Hunter reagent, which introduces a tyramine-like moiety that can then be radioiodinated. This is useful for proteins lacking accessible tyrosine residues.
Materials:
-
Protein solution (in 0.1 M borate buffer, pH 8.5)
-
Bolton-Hunter reagent (N-succinimidyl-3-(4-hydroxyphenyl)propionate)
-
[¹²⁶I]NaI solution
-
Chloramine-T or Iodogen for the subsequent iodination step
-
Glycine solution (to quench the conjugation reaction)
-
Dialysis or gel filtration equipment for purification
Procedure: Part A: Conjugation of Bolton-Hunter Reagent to the Protein
-
Dissolve the protein (e.g., 5 µg) in 10 µL of 0.1 M borate buffer, pH 8.5.[6]
-
Add the Bolton-Hunter reagent (e.g., 0.2 µg). The molar ratio of protein to reagent should be optimized.[6]
-
Incubate the reaction mixture on ice with gentle stirring for 15-30 minutes.[6]
-
Quench the reaction by adding an excess of glycine solution to react with any unreacted Bolton-Hunter reagent.[6]
-
Purify the modified protein from excess reagents by dialysis or gel filtration.
Part B: Radioiodination of the Modified Protein
-
The purified, modified protein can now be radiolabeled with this compound using a standard direct iodination method, such as the Chloramine-T protocol described above. The newly introduced phenolic group will be the site of iodination.
Visualizations
References
- 1. Radioiodination of proteins with the Iodogen method [inis.iaea.org]
- 2. benchchem.com [benchchem.com]
- 3. Radionuclide Lab Rules | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 4. mdpi.com [mdpi.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gropep.com [gropep.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. preprints.org [preprints.org]
- 11. cdn.ymaws.com [cdn.ymaws.com]
- 12. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chloramine-T in radiolabeling techniques. III. Radioiodination of biomolecules containing thioether groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Iodine-126 Labeled Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Iodine-126 (¹²⁶I) labeled peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after labeling a peptide with ¹²⁶I?
A1: The most common impurities include:
-
Unreacted [¹²⁶I]Iodide: Free radioactive iodine that did not get incorporated into the peptide.
-
Di-iodinated Peptide: Peptides with two iodine atoms attached, typically on a single tyrosine residue, which can alter the peptide's biological activity.[1]
-
Oxidized Peptide: The labeling process, especially when using oxidizing agents like Chloramine-T, can lead to the oxidation of sensitive amino acid residues such as methionine and tryptophan, potentially compromising the peptide's function.[1][2]
-
Aggregated Peptides: Labeled peptides can sometimes aggregate, leading to purification difficulties.
-
Unlabeled Peptide: The original, non-iodinated peptide.
-
Byproducts from Prosthetic Groups: If using an indirect labeling method, unreacted or hydrolyzed prosthetic groups can be present.[1]
Q2: What are the primary methods for purifying ¹²⁶I-labeled peptides?
A2: The two most common and effective methods for purifying radioiodinated peptides are:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for achieving high radiochemical purity.[1] Reversed-phase HPLC (RP-HPLC) is particularly effective at separating the desired mono-iodinated peptide from unlabeled peptide, di-iodinated species, and other impurities based on differences in hydrophobicity.[1][3]
-
Solid-Phase Extraction (SPE): SPE is a rapid purification method often used for initial cleanup to remove unreacted iodide and other polar impurities.[1] It is particularly useful for automated and high-throughput applications.[1][4][5]
Q3: How does the choice of iodination method (direct vs. indirect) affect purification?
A3:
-
Direct Iodination: This method, which directly incorporates iodine onto tyrosine or histidine residues, is simpler but can lead to a mixture of mono- and di-iodinated products, as well as potential oxidation of the peptide.[1][6] This often necessitates a high-resolution purification technique like HPLC to separate these closely related species.
-
Indirect Iodination: This approach uses a prosthetic group that is first iodinated and then conjugated to the peptide.[1] While this can offer better control over the labeling site and milder reaction conditions, it can introduce different impurities, such as unreacted prosthetic groups, that also need to be removed during purification.[1]
Q4: What is in vivo deiodination and how can it be minimized?
A4: In vivo deiodination is the removal of the iodine atom from the labeled peptide by enzymes (deiodinases) in the body, primarily in the liver and kidneys.[6][7][8][9] This can lead to the accumulation of free radioiodine in the thyroid, causing unwanted radiation exposure and a decrease in imaging signal at the target site.[1][6] Strategies to minimize this include:
-
Using more stable prosthetic groups for indirect labeling.[1]
-
Incorporating the iodine atom at positions on the peptide that are less susceptible to enzymatic cleavage.[1]
-
Replacing L-tyrosine with D-tyrosine at the labeling site, as D-amino acids are less recognized by enzymes.[2]
Troubleshooting Guides
HPLC Purification Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | - Column degradation- Inappropriate mobile phase pH- Sample overload- Presence of aggregates | - Use a new or validated column.- Adjust the mobile phase pH. Trifluoroacetic acid (TFA) at 0.1% is a common ion-pairing agent that improves peak shape.[]- Reduce the amount of peptide injected onto the column.- Use a size-exclusion chromatography (SEC) step before RP-HPLC to remove aggregates. |
| Poor Resolution Between Labeled and Unlabeled Peptide | - Gradient is too steep- Inappropriate column chemistry | - Optimize the elution gradient to be shallower, increasing the separation time between peaks.- Use a column with a different stationary phase (e.g., C8 instead of C18) or a longer column for better separation. |
| Low Recovery of Radioactivity | - Peptide is irreversibly binding to the column- The peptide has precipitated on the column | - Add a small amount of organic solvent to the sample to improve solubility.- Ensure the mobile phase is properly degassed to prevent air bubbles from interfering with detection.- Check for leaks in the system. |
| Ghost Peaks | - Carryover from a previous injection- Contamination in the mobile phase or injector | - Run a blank gradient to wash the column thoroughly between injections.- Use fresh, high-purity solvents for the mobile phase.- Clean the injector and sample loop. |
Solid-Phase Extraction (SPE) Purification Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Labeled Peptide | - Inappropriate SPE cartridge material- Peptide is not retained on the cartridge- Peptide is not eluting from the cartridge | - Select a cartridge with appropriate chemistry (e.g., C18 for hydrophobic peptides).[11]- Ensure the sample is loaded in a weak solvent to promote binding.- Use a stronger elution solvent or increase the elution volume. |
| High Levels of Unreacted ¹²⁶I in the Eluate | - Insufficient washing of the cartridge- The cartridge is overloaded | - Increase the volume of the wash solvent.- Use a larger SPE cartridge or reduce the sample load. |
| Inconsistent Results | - Inconsistent flow rate during loading, washing, or elution- Cartridge bed has dried out | - Use a vacuum manifold or automated system for consistent flow.- Do not allow the cartridge to dry out between steps, especially after conditioning.[4] |
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of radioiodinated peptides. Actual results will vary depending on the specific peptide, labeling method, and purification protocol.
| Parameter | HPLC Purification | Solid-Phase Extraction (SPE) |
| Radiochemical Purity | >95%, often >99%[1] | Typically 85-95% |
| Radiochemical Yield (from purified product) | 40-70%[1] | 50-80% |
| Specific Activity | High, as unlabeled peptide is removed | Moderate to high, depending on the efficiency of separation from unlabeled peptide |
| Time for Purification | 30-60 minutes per run | 5-15 minutes per sample |
| Scalability | Limited by column size | Easily scalable for multiple samples |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
Objective: To separate the mono-iodinated ¹²⁶I-peptide from unreacted iodide, unlabeled peptide, di-iodinated peptide, and other impurities.
Materials:
-
RP-HPLC system with a UV detector and a radioactivity detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm).[12]
-
Mobile Phase A: 0.1% TFA in water.[12]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[12]
-
Reaction mixture containing the ¹²⁶I-labeled peptide.
Procedure:
-
System Preparation: Equilibrate the HPLC system and column with the starting mobile phase conditions (e.g., 95% A/5% B) until a stable baseline is achieved.
-
Sample Preparation: Dilute the reaction mixture with Mobile Phase A to a suitable concentration. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Run a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Detection: Monitor the elution profile using the UV detector (typically at 214 or 280 nm) and the radioactivity detector.
-
Fraction Collection: Collect fractions corresponding to the radioactive peak of the mono-iodinated peptide.
-
Analysis: Analyze the collected fractions for radiochemical purity using analytical HPLC.
-
Solvent Removal: Lyophilize the purified fractions to remove the HPLC solvents.
Protocol 2: Solid-Phase Extraction (SPE) Purification
Objective: To rapidly remove unreacted ¹²⁶I and other polar impurities from the labeling reaction mixture.
Materials:
-
C18 SPE cartridge.
-
Vacuum manifold (optional, but recommended for consistency).
-
Conditioning Solvent: Methanol or acetonitrile.
-
Equilibration Solvent: Water.
-
Wash Solvent: 5% Acetonitrile in water.
-
Elution Solvent: 70% Acetonitrile in water.
-
Reaction mixture containing the ¹²⁶I-labeled peptide.
Procedure:
-
Conditioning: Pass 1-2 column volumes of the conditioning solvent through the SPE cartridge. Do not let the cartridge dry.
-
Equilibration: Pass 1-2 column volumes of the equilibration solvent through the cartridge. Do not let the cartridge dry.
-
Sample Loading: Load the reaction mixture onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 2-3 column volumes of the wash solvent to remove unreacted iodide and other polar impurities.
-
Elution: Elute the labeled peptide with 1-2 column volumes of the elution solvent into a clean collection tube.
Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Troubleshooting logic for low radiochemical purity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 5. biotage.com [biotage.com]
- 6. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for Two Tissue-specific Pathways for In Vivo Thyroxine 5′-Deiodination in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deiodinases and the Metabolic Code for Thyroid Hormone Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
Reducing background noise in Iodine-126 detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the detection of Iodine-126.
Frequently Asked Questions (FAQs)
Q1: What are the primary decay emissions of this compound that I should be detecting?
A1: this compound has a half-life of approximately 12.93 days and decays through two primary modes: electron capture/positron emission to Tellurium-126 (about 52.7% of the time) and beta-minus decay to Xenon-126 (about 47.3% of the time).[1] The most prominent gamma-ray emissions useful for detection are at 388.6 keV and 666.4 keV.[2]
Q2: I am seeing high background counts across my entire spectrum. What are the common causes?
A2: High background across the spectrum is often due to insufficient or improper shielding. The primary sources are naturally occurring radioactive materials in the surrounding environment (like radon, and the uranium and thorium decay series), cosmic rays, and radioactivity in the construction materials of your lab.[3][4] Ensure your detector is housed in a low-background lead or steel shield. For very low-level counting, an underground laboratory location can significantly reduce cosmic-ray induced background.[4][5]
Q3: Which type of detector is better for this compound detection, a High-Purity Germanium (HPGe) or a Sodium Iodide (NaI(Tl)) detector?
A3: The choice depends on your experimental needs.
-
HPGe detectors are highly recommended for resolving the specific gamma-ray peaks of this compound from other background gamma rays. They offer excellent energy resolution (typically 20-30 times better than NaI(Tl)).[6][7] This is crucial for accurately identifying and quantifying this compound, especially in a complex radiation environment.
Q4: My spectrum shows a broad, continuous background at energies lower than my peaks of interest. What is this and how can I reduce it?
A4: This is likely the Compton continuum, which results from gamma rays undergoing Compton scattering within the detector. In this process, the gamma ray deposits only a fraction of its energy in the detector before escaping.[9] This creates a continuous background that can obscure low-energy peaks.[10] To reduce this, you can use a Compton suppression system, which employs a "guard" detector in anti-coincidence with the primary HPGe detector to veto these partial energy events.[11][12]
Q5: I'm observing unexpected peaks in my background spectrum. Where could they be coming from?
A5: Unexpected peaks can arise from several sources:
-
Lead X-rays: If you are using a lead shield, you may see characteristic X-rays from the lead itself (around 75 and 85 keV). A graded-Z shield, with inner layers of tin and copper, can absorb these X-rays.[13]
-
Radon Progenies: Radon gas in the air can introduce background peaks from its decay products, such as Lead-214 and Bismuth-214. Flushing the inside of your shield with boil-off nitrogen from your detector's dewar can displace the radon-containing air.[3][4]
-
Activation of materials: Materials in and around the detector can become activated by cosmic-ray neutrons, leading to induced radioactivity. Using materials known to have low activation cross-sections is important for low-background experiments.
Q6: My digital pulse processor (DPP) is not acquiring a spectrum. What should I check first?
A6: For issues with a DPP, start with the basics:
-
Software and Drivers: Ensure the correct software and USB drivers are installed as per the manufacturer's instructions. This is a very common source of problems.[14]
-
Cables and Connections: Double-check all connections, including power and signal cables. Ensure they are fully seated. A loose connection can prevent signal acquisition.[14]
-
Configuration Settings: Load the default configuration file for your detector and DPP. An incorrect setting, such as for polarity or high voltage, can prevent data from being collected.[14]
-
High Voltage: Verify that the high voltage bias for your detector is on and set to the correct level and polarity.[14]
Troubleshooting Guides
Issue 1: High Background Noise
This guide provides a systematic approach to identifying and mitigating sources of high background noise in your gamma spectroscopy system.
Troubleshooting Flowchart for High Background Noise
Caption: Troubleshooting workflow for high background noise.
Issue 2: Poor Energy Resolution
If the peaks in your spectrum are broad and poorly defined, follow these steps to improve the energy resolution.
| Step | Action | Expected Outcome |
| 1 | Check Detector Temperature | For HPGe detectors, ensure it is cooled to liquid nitrogen temperature (around 77 K). Improper cooling severely degrades resolution. |
| 2 | Verify High Voltage Setting | Ensure the detector bias is set to the manufacturer's recommended voltage. An incorrect voltage can lead to poor charge collection. |
| 3 | Optimize Digital Pulse Processing Parameters | Adjust the shaping time (rise time and flat top) in your DPP software. The optimal shaping time is a trade-off between resolution and throughput and depends on your detector.[15] |
| 4 | Check for Electronic Noise | Ensure all electronic modules share a common, clean ground. Use an uninterruptible power supply (UPS) to provide stable power.[13] Ground loops can introduce significant noise. |
| 5 | Perform Energy Calibration | Recalibrate your system using a standard source with well-defined gamma lines (e.g., Co-60). A proper calibration is essential for accurate peak identification and width measurement.[16] |
Data Presentation
Table 1: Comparison of Common Gamma-Ray Detectors
| Feature | HPGe Detector | NaI(Tl) Detector |
| Energy Resolution (FWHM at 1332 keV) | ~2 keV | ~80 keV |
| Relative Efficiency | Lower | Higher |
| Primary Use Case for I-126 | High-precision nuclide identification and quantification in complex spectra. | Gross counting and applications where high efficiency is prioritized over resolution. |
| Operating Temperature | Cryogenic (~77 K) | Room Temperature |
Table 2: this compound Principal Gamma-Ray Emissions
| Energy (keV) | Photons per 100 Disintegrations |
| 388.631 | 35.6 |
| 491.240 | 2.88 |
| 666.350 | 32.9 |
| 753.827 | 4.15 |
| 879.868 | 0.74 |
| 1420.172 | 0.30 |
| Data sourced from IAEA Nuclear Data Services.[2] |
Experimental Protocols
Protocol 1: Establishing a Low-Background Counting Environment
This protocol outlines the essential steps for setting up a gamma spectroscopy system to minimize background interference.
-
Site Selection: If possible, set up the spectrometer in a location with stable temperature and clean power. An underground facility is ideal for minimizing cosmic-ray background.[4][5]
-
Passive Shielding:
-
Place the HPGe detector inside a shield constructed of at least 10 cm of low-activity lead.
-
Line the inside of the lead shield with 1-2 mm of tin and then 1-2 mm of oxygen-free high thermal conductivity (OFHC) copper. This graded-Z liner absorbs the lead X-rays produced by external radiation interacting with the shield.[13]
-
-
Radon Reduction: Continuously flush the interior of the shield with nitrogen gas sourced from the boil-off of the detector's liquid nitrogen dewar. This will displace airborne radon and its progeny.[3][4]
-
Active Shielding (Cosmic Veto):
-
Surround the passive shield with large plastic scintillator panels.
-
Connect the output of the scintillators to an anti-coincidence gate in your data acquisition system.
-
Configure the system to reject any signal from the HPGe detector that occurs in coincidence with a signal from the plastic scintillators. This effectively vetoes events caused by cosmic-ray muons.[17]
-
Experimental Workflow for Low-Background Setup
Caption: Workflow for a low-background gamma spectroscopy setup.
Protocol 2: Compton Suppression System Setup and Operation
This protocol details the setup of a Compton suppression system to reduce the Compton continuum in your gamma-ray spectrum.
-
System Assembly:
-
Place the primary HPGe detector within an annular NaI(Tl) or BGO guard detector. Ensure minimal inactive material between the primary and guard detectors to maximize the chances of detecting the scattered gamma ray.[12]
-
Position a "plug" or "back-catcher" NaI(Tl) detector behind the HPGe detector to catch forward-scattered photons.[10]
-
-
Electronics Configuration:
-
Connect the energy output of the HPGe detector to a spectroscopy amplifier and then to the input of a Multi-Channel Analyzer (MCA).
-
Route the timing outputs from both the HPGe detector and the NaI(Tl) guard detector to a coincidence module.
-
Set the coincidence module to "anti-coincidence" mode. The timing signal from the guard detector will act as the veto.
-
Connect the output of the anti-coincidence module to the gate input of the MCA.
-
-
Operation:
-
When a gamma ray Compton scatters in the HPGe detector and the scattered photon is detected by the guard detector, a simultaneous timing pulse is generated in both detectors.
-
The anti-coincidence unit receives these two pulses and generates a veto signal.
-
This veto signal prevents the MCA from recording the event from the HPGe detector, thus "suppressing" the Compton event from the final spectrum.[18]
-
Signaling Pathway for Compton Suppression
Caption: Signal processing for a Compton suppression system.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. www-nds.iaea.org [www-nds.iaea.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. arxiv.org [arxiv.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. ortec-online.com [ortec-online.com]
- 7. web.pa.msu.edu [web.pa.msu.edu]
- 8. quora.com [quora.com]
- 9. epa.gov [epa.gov]
- 10. scionix.nl [scionix.nl]
- 11. Compton suppression system at Penn State Radiation Science and Engineering Center [inis.iaea.org]
- 12. ortec-online.com [ortec-online.com]
- 13. ortec-online.com [ortec-online.com]
- 14. amptek.com [amptek.com]
- 15. ortec-online.com [ortec-online.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. d-nb.info [d-nb.info]
- 18. kns.org [kns.org]
Technical Support Center: Enhancing the Stability of Iodine-126 Radiolabeled Compounds
Welcome to the Technical Support Center for Iodine-126 Radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the radiolabeling and handling of this compound (I-126) compounds. Our goal is to help you improve the stability and performance of your radiolabeled molecules in your experiments.
Note on I-126 Data: While this guide focuses on this compound, specific stability data for this radionuclide is limited in publicly available literature. As Iodine-125 (I-125) is chemically identical to I-126, stability data for I-125 labeled compounds is used as a close surrogate to provide quantitative insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in I-126 radiolabeled compounds?
A1: The primary cause of instability is deiodination, the cleavage of the carbon-iodine bond. This can occur both in vitro (during storage and handling) and in vivo (after administration). Deiodination leads to the release of free I-126, which can accumulate in tissues like the thyroid, stomach, and salivary glands, increasing background signal and reducing targeting efficiency[1][2]. Other instability issues include oxidation of the labeled molecule, aggregation, and loss of biological activity.
Q2: How does the choice of labeling method affect the stability of the final compound?
A2: The labeling method significantly impacts stability.
-
Direct iodination methods, which directly incorporate iodine onto an activated aromatic ring (like tyrosine or histidine residues), can sometimes expose the molecule to harsh oxidizing or reducing agents, potentially leading to its degradation or loss of biological activity[3].
-
Indirect iodination , which involves labeling a prosthetic group that is then conjugated to the target molecule, can be a gentler method that often results in a more stable final product. This approach is particularly useful for sensitive molecules or those lacking a suitable site for direct iodination.
Q3: What are the optimal storage conditions for I-126 labeled compounds?
A3: Optimal storage conditions depend on the specific compound. However, general guidelines include:
-
Temperature: Storage at low temperatures, typically -20°C or -80°C, is recommended to minimize degradation.
-
pH: Maintaining a neutral to slightly acidic pH (around 6.0-7.0) is often beneficial.
-
Light: Protect from light to prevent photo-decomposition.
-
Additives: The presence of stabilizers, such as albumin (e.g., Bovine Serum Albumin, BSA), can prevent radiolysis and non-specific binding to container surfaces. Antioxidants like ascorbic acid may also be added to prevent oxidation.
Q4: How can I minimize radiolysis of my I-126 labeled compound?
A4: Radiolysis, the decomposition of molecules by the emitted radiation, can be a significant issue, especially for high specific activity compounds. To minimize radiolysis:
-
Store at lower temperatures.
-
Aliquot the radiolabeled compound into smaller volumes to avoid repeated freeze-thaw cycles.
-
Add a carrier protein like BSA to the storage buffer.
-
Store at a lower radioactive concentration by diluting the sample.
Troubleshooting Guides
Issue 1: Low Radiochemical Yield
Q: I am consistently getting a low radiochemical yield during my I-126 labeling reaction. What are the potential causes and how can I troubleshoot this?
A: Low radiochemical yield is a common problem with several potential causes. A systematic approach is necessary to identify and resolve the issue.
Troubleshooting Workflow for Low Radiochemical Yield
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Precursor/Reagents | - Verify the purity and integrity of the precursor molecule (peptide, antibody, etc.) using appropriate analytical methods (e.g., mass spectrometry, HPLC).- Use fresh, high-purity solvents and reagents. Ensure oxidizing and reducing agents are not expired. |
| Suboptimal Reaction Conditions | - pH: The optimal pH for most iodinations is between 7.0 and 8.5. Verify the pH of your reaction buffer.- Temperature: While many reactions proceed at room temperature, some may benefit from gentle heating. Conversely, excessive heat can degrade sensitive molecules.- Reaction Time: Optimize the reaction time. Too short may result in incomplete iodination, while too long can lead to degradation. |
| Inefficient Oxidizing Agent | - For Chloramine-T, use a freshly prepared solution. Older solutions lose activity.- For Iodogen, ensure the coating on the reaction vessel is fresh and evenly distributed. |
| Presence of Contaminants | - Ensure all glassware is scrupulously clean.- Contaminants in the NaI-126 solution (e.g., reducing agents) can inhibit the reaction. |
| Inefficient Purification | - For HPLC purification, ensure the column is not overloaded and the mobile phase is optimized for separation. Check for leaks in the system. |
Issue 2: Poor In Vitro Stability (Deiodination)
Q: My purified I-126 labeled compound shows significant degradation (high percentage of free iodine) upon storage. How can I improve its stability?
A: Improving in vitro stability primarily involves optimizing storage conditions and the formulation of the radiolabeled compound.
Decision Tree for Improving In Vitro Stability
| Parameter | Recommendation |
| Storage Temperature | Store at the lowest practical temperature. For long-term storage, -80°C is preferable to -20°C. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. |
| pH of Storage Buffer | Maintain a pH between 6.0 and 7.0. Extreme pH values can accelerate deiodination. |
| Addition of Stabilizers | Include a carrier protein such as Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% (w/v) to reduce radiolysis and prevent adsorption to vial surfaces. |
| Protection from Oxidation | If the molecule is susceptible to oxidation, consider adding an antioxidant like ascorbic acid to the storage buffer. |
| Light Protection | Store vials in the dark to prevent photodegradation. |
Issue 3: Unexpected Peaks or Poor Separation in Radio-HPLC
Q: I am observing unexpected peaks or poor peak shape during radio-HPLC analysis of my I-126 labeled compound. What could be the cause?
A: Problems with radio-HPLC can stem from the sample, the mobile phase, or the HPLC system itself.
| Observation | Potential Cause | Solution |
| Broad Peaks | - Column overload.- Dead volume in the system (e.g., long tubing).- Column degradation. | - Inject a smaller sample volume or a more dilute sample.- Use shorter, narrower-bore tubing.- Flush the column or replace it if necessary. |
| Split Peaks | - Clogged frit at the column inlet.- Sample solvent incompatible with the mobile phase. | - Back-flush the column or replace the frit.- Dissolve the sample in the mobile phase. |
| Ghost Peaks | - Carryover from a previous injection.- Contamination in the mobile phase. | - Run a blank gradient to wash the column.- Use fresh, HPLC-grade solvents. |
| High Background Signal | - Contaminated mobile phase or detector flow cell.- Presence of free I-126. | - Flush the system with a strong solvent.- Ensure the sample is properly purified before injection. |
Quantitative Stability Data
The following tables provide representative stability data for radioiodinated compounds. As specific data for I-126 is scarce, data for I-125 is presented, which is expected to have identical chemical stability.
Table 1: Stability of I-125 Labeled Antibody at Different Temperatures
| Storage Time | % Intact Antibody at 4°C | % Intact Antibody at -20°C |
| 1 day | >98% | >99% |
| 7 days | ~95% | >98% |
| 14 days | ~90% | ~97% |
| 30 days | ~85% | ~95% |
| Data is illustrative and can vary based on the specific antibody and formulation. |
Table 2: Effect of pH on the Stability of an I-125 Labeled Peptide in Solution at 4°C
| Storage Time | % Intact Peptide at pH 5.0 | % Intact Peptide at pH 7.0 | % Intact Peptide at pH 8.5 |
| 24 hours | >99% | >99% | ~98% |
| 7 days | ~97% | ~96% | ~92% |
| 14 days | ~95% | ~92% | ~85% |
| Data is illustrative and highly dependent on the peptide sequence and formulation. |
Experimental Protocols
Protocol 1: Radioiodination using the Chloramine-T Method
This method is a common and effective way to label proteins and peptides containing tyrosine or histidine residues.
Materials:
-
Phosphate buffer (0.5 M, pH 7.5)
-
Chloramine-T solution (1 mg/mL in water, freshly prepared)
-
Sodium metabisulfite solution (2 mg/mL in water, freshly prepared)
-
Na-126-I solution
-
Target molecule (protein/peptide) solution
-
Purification column (e.g., Sephadex G-25)
Workflow for Chloramine-T Iodination
Procedure:
-
In a shielded vial, combine your target molecule, phosphate buffer, and Na-126-I solution.
-
Initiate the reaction by adding the freshly prepared Chloramine-T solution. Mix gently.
-
Allow the reaction to proceed for 30-60 seconds at room temperature.
-
Quench the reaction by adding the sodium metabisulfite solution.
-
Purify the reaction mixture using a gel filtration column to separate the labeled molecule from free iodine and other reactants.
-
Collect fractions and measure their radioactivity.
-
Pool the fractions containing the labeled product and determine the radiochemical purity using radio-TLC or radio-HPLC.
Protocol 2: Radioiodination using the Iodogen Method
This solid-phase method is generally milder than the Chloramine-T method and is suitable for sensitive molecules.
Materials:
-
Iodogen-coated tubes
-
Phosphate buffer (0.1 M, pH 7.4)
-
Na-126-I solution
-
Target molecule (protein/peptide) solution
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Iodogen-coated tubes by dissolving Iodogen in a volatile organic solvent (e.g., chloroform), adding it to a glass tube, and evaporating the solvent under a stream of nitrogen.
-
Add the phosphate buffer and the Na-126-I solution to the Iodogen-coated tube and incubate for 5 minutes at room temperature to activate the iodine.
-
Add the target molecule solution to the tube and incubate for 5-15 minutes with gentle agitation.
-
Terminate the reaction by transferring the reaction mixture to a clean tube, leaving the Iodogen behind.
-
Purify the labeled compound as described in the Chloramine-T method.
-
Analyze the radiochemical purity.
Protocol 3: In Vitro Stability Assessment
This protocol describes a general method for evaluating the stability of a radiolabeled compound in a biologically relevant matrix.
Materials:
-
Purified I-126 labeled compound
-
Human or animal serum/plasma
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA) solution (10%)
-
Centrifuge
-
Gamma counter
Procedure:
-
Incubate the I-126 labeled compound in serum or PBS at 37°C.
-
At various time points (e.g., 0, 1, 4, 24, 48 hours), take an aliquot of the incubation mixture.
-
To precipitate the intact protein/peptide, add an equal volume of cold 10% TCA solution.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
Carefully separate the supernatant (containing free I-126) from the pellet (containing the intact labeled compound).
-
Measure the radioactivity in both the supernatant and the pellet using a gamma counter.
-
Calculate the percentage of intact radiolabeled compound at each time point: % Intact = [Counts in Pellet / (Counts in Pellet + Counts in Supernatant)] x 100
This technical support center provides a foundational resource for researchers working with this compound. For further assistance, please consult the cited literature and consider seeking expert advice for your specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability and immunoreactivity of the monoclonal anticytokeratin antibody TS1 after different degrees of iodination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunoconjugate stability in vivo measured by label release from 125I or 99mTc-antibody coated cells kept in intraperitoneal diffusion chambers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low incorporation yield in Iodine-126 labeling
Welcome to the technical support center for Iodine-126 (¹²⁶I) labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the radiolabeling of proteins, peptides, and other molecules with ¹²⁶I.
This compound: Properties and Considerations
This compound is a radioisotope of iodine with a half-life of 12.93 days.[1][2][3] It decays via electron capture (52.7%) to Tellurium-126 and beta-minus decay (47.3%) to Xenon-126.[2] This dual decay mode and its relatively convenient half-life make it a valuable tool in various research applications. However, successful labeling with ¹²⁶I requires careful optimization of reaction conditions to achieve high incorporation yield and maintain the integrity of the labeled molecule.
| Property | Value |
| Half-life | 12.93 days[1][2][3] |
| Decay Modes | Electron Capture (EC) to ¹²⁶Te (52.7%), Beta Minus (β⁻) to ¹²⁶Xe (47.3%)[2] |
| Primary Emissions | Beta particles, Gamma rays, X-rays |
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low incorporation of this compound?
Low incorporation yield in ¹²⁶I labeling can be attributed to several factors:
-
Poor Quality of Reagents: The purity and activity of the substrate, the ¹²⁶I solution, and the oxidizing agents are critical.
-
Suboptimal Reaction Conditions: Parameters such as pH, temperature, reaction time, and stoichiometry of reactants can significantly impact the labeling efficiency.[4][5][6]
-
Oxidative Damage to the Substrate: Harsh oxidizing conditions can damage the molecule being labeled, particularly proteins and peptides, leading to loss of biological activity and reduced yield.[1]
-
Presence of Contaminants: Contaminants in the reaction mixture can interfere with the labeling process.
-
Inefficient Purification: Loss of the labeled product during purification steps can lead to an apparent low yield.
Q2: Which amino acid residues are primarily targeted in protein and peptide labeling with this compound?
Direct radioiodination primarily targets tyrosine residues due to the high reactivity of their phenol groups towards electrophilic iodine.[7] Histidine residues can also be labeled, but typically at a lower efficiency and under slightly more basic conditions (pH > 8.5).[8][9]
Q3: How can I minimize damage to my protein/peptide during labeling?
To minimize damage to sensitive biomolecules:
-
Use a milder oxidizing agent: Iodogen is generally considered milder than Chloramine-T as the reaction occurs on a solid surface, reducing direct exposure of the substrate to the oxidant.[10]
-
Optimize the concentration of the oxidizing agent: Use the minimum amount of oxidizing agent necessary to achieve acceptable labeling efficiency.[1]
-
Keep reaction times short: For methods like the Chloramine-T procedure, reaction times are typically kept to 30-60 seconds.[1][11]
-
Control the reaction temperature: Most labeling reactions are carried out at room temperature or on ice to minimize degradation.[4]
-
Promptly quench the reaction: The addition of a reducing agent like sodium metabisulfite immediately stops the labeling reaction and the oxidative process.[1]
Q4: What is the purpose of a "quenching" step in the labeling protocol?
The quenching step is crucial to stop the radioiodination reaction. A reducing agent, such as sodium metabisulfite, is added to reduce any remaining active oxidizing agent and unreacted electrophilic iodine back to the non-reactive iodide form.[1] This prevents further reaction and potential damage to the labeled molecule.
Troubleshooting Guide: Low Incorporation Yield
This guide provides a systematic approach to identifying and resolving common issues leading to low ¹²⁶I incorporation.
Decision Tree for Troubleshooting Low Yield
Caption: A troubleshooting decision tree for low this compound incorporation yield.
Quantitative Parameters for Optimization
| Parameter | Chloramine-T Method | Iodogen® Method | General Recommendation |
| pH | 7.0 - 7.5[9][12] | 6.0 - 8.5[13] | Maintain a slightly basic pH to favor electrophilic substitution on tyrosine residues. |
| Reaction Time | 30 - 60 seconds[1][11] | 5 - 20 minutes | Shorter reaction times are crucial with strong oxidants to minimize substrate damage.[1] |
| Temperature | Room Temperature or 0°C (on ice) | Room Temperature | Lower temperatures can help to control the reaction rate and improve selectivity.[4] |
| Molar Ratio (Oxidant:Substrate) | Start with a low ratio (e.g., 1:1) and optimize.[1] | Typically an excess of Iodogen is used as it is a solid-phase reagent.[13] | Use the minimum amount of oxidant required for acceptable yield to reduce side reactions.[4] |
| Quenching Agent | Sodium metabisulfite | Sodium metabisulfite | Use an excess of the quenching agent to ensure the reaction is completely stopped.[1] |
Experimental Protocols
General Workflow for this compound Labeling
Caption: A generalized experimental workflow for this compound labeling.
Protocol 1: Chloramine-T Method
This method is rapid and often results in high specific activity but can be harsh on sensitive molecules.[10]
Materials:
-
Protein/peptide solution in a suitable buffer (e.g., 0.05 M sodium phosphate, pH 7.5)
-
Sodium Iodide [¹²⁶I] solution
-
Chloramine-T solution (freshly prepared, e.g., 1 mg/mL in buffer)
-
Sodium metabisulfite solution (quenching solution, e.g., 2 mg/mL in buffer)
-
Purification column (e.g., gel filtration)
Procedure:
-
In a shielded fume hood, combine the protein/peptide solution (e.g., 10-100 µg) and the Na¹²⁶I solution in a reaction vial.[1]
-
Initiate the reaction by adding a small volume of the Chloramine-T solution. The molar ratio of Chloramine-T to the substrate should be optimized, starting with a low ratio.[1]
-
Gently mix and incubate at room temperature for 30-60 seconds.[1][11]
-
Terminate the reaction by adding an excess of the sodium metabisulfite quenching solution.[1]
-
Purify the labeled product from unreacted ¹²⁶I and other reaction components using a suitable method like gel filtration chromatography.
-
Collect fractions and measure radioactivity to determine the incorporation yield.
Protocol 2: Iodogen® Method
This method utilizes a solid-phase oxidizing agent, which is generally milder than the Chloramine-T method.[10]
Materials:
-
Iodogen®-coated reaction vials
-
Protein/peptide solution in a suitable buffer (e.g., 0.05 M sodium phosphate, pH 7.5)
-
Sodium Iodide [¹²⁶I] solution
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare Iodogen®-coated tubes by dissolving Iodogen® in an organic solvent (e.g., chloroform or dichloromethane), adding it to a glass tube, and evaporating the solvent under a gentle stream of nitrogen.[13]
-
In a shielded fume hood, add the protein/peptide solution and the Na¹²⁶I solution to the Iodogen®-coated tube.[13]
-
Gently agitate the reaction mixture for 5-20 minutes at room temperature.
-
Stop the reaction by transferring the reaction mixture to a new tube, leaving the solid-phase Iodogen® behind.
-
Purify the labeled product using a suitable method like gel filtration chromatography.
-
Collect fractions and measure radioactivity to determine the incorporation yield.
Disclaimer: This information is intended for research use only. All procedures involving radioactive materials must be performed in a designated and properly shielded laboratory by trained personnel in accordance with all applicable safety regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. Isotopes of iodine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Iodine-125 Labeling of Proteins | Revvity [revvity.co.kr]
- 11. gropep.com [gropep.com]
- 12. mdpi.com [mdpi.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: In Vivo Stability of Iodine-126 Labeled Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Iodine-126 labeled molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize dehalogenation and ensure the in vivo stability of your radiolabeled compounds.
FAQs: Understanding and Preventing Dehalogenation of this compound Labeled Molecules
Q1: What is in vivo dehalogenation and why is it a concern for my this compound labeled molecule?
A1: In vivo dehalogenation is the cleavage of the carbon-iodine bond of your radiolabeled molecule within a living organism. This is a significant concern because the released this compound, in the form of free iodide, can accumulate in tissues that express the sodium-iodide symporter (NIS), such as the thyroid, stomach, and salivary glands.[1] This leads to several experimental problems:
-
Reduced Imaging Quality: High background signals in non-target tissues can obscure the signal from your target of interest, leading to a poor target-to-background ratio.
-
Inaccurate Quantification: The accumulation of free radioiodine in non-target organs can lead to misinterpretation of biodistribution data.
-
Off-Target Radiation Dose: In therapeutic applications, the accumulation of this compound in healthy tissues can cause unwanted toxicity.
Q2: What are the primary mechanisms of in vivo dehalogenation?
A2: The in vivo dehalogenation of radioiodinated molecules is primarily driven by enzymatic processes. The main culprits are:
-
Iodothyronine Deiodinases: These are a family of enzymes that naturally regulate thyroid hormone activity by removing iodine atoms. They are considered a major contributor to the deiodination of many radioiodinated compounds.
-
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes, primarily found in the liver, is involved in the metabolism of a wide range of xenobiotics. Oxidative metabolism by CYP enzymes can lead to deiodination.
-
Nonspecific Nucleophilic Enzymes: Other enzymes with nucleophilic residues in their active sites can also contribute to the cleavage of the carbon-iodine bond.
The stability of the carbon-iodine bond itself is also a critical factor. Bonds to sp2-hybridized carbons (e.g., in aryl and vinyl iodides) are generally more stable in vivo than bonds to sp3-hybridized carbons.[2]
Q3: How does the chemical structure of my molecule affect its stability to dehalogenation?
A3: The chemical structure of your molecule plays a crucial role in its susceptibility to dehalogenation. Here are some key structural considerations:
-
Site of Iodination: As a general rule, radioiodine attached to an aromatic ring (aryl iodide) is more stable than when it is attached to an aliphatic chain.
-
Position on Aromatic Rings: For iodinated aromatic compounds, the position of the iodine atom matters. meta-Iodoarenes are generally more resistant to deiodination in vivo compared to their ortho- or para-isomers.[2]
-
Substituents on Aromatic Rings:
-
Destabilizing groups: Phenolic (-OH) and aniline (-NH2) groups, especially in the ortho position to the iodine, can increase susceptibility to deiodination.
-
Stabilizing groups: Electron-donating groups like methoxy (-OCH3) and the presence of difluorination on the aromatic ring can enhance in vivo stability.[1]
-
Q4: What are the most effective strategies to minimize in vivo dehalogenation?
A4: Minimizing in vivo dehalogenation often involves a combination of strategies focused on the design of the radiolabeled molecule and the method of radioiodination:
-
Rational Molecular Design: Based on the principles in Q3, design your molecule to have the radioiodine in a more stable position. For example, choose a meta-position on an aromatic ring and avoid having hydroxyl or amino groups in close proximity to the iodine.
-
Use of Linkers (Prosthetic Groups): Instead of directly iodinating your molecule of interest, you can first radioiodinate a more stable small molecule (a linker or prosthetic group) and then conjugate this to your target molecule. This is a common strategy for proteins and peptides that may be sensitive to direct iodination conditions or lack a suitable site for stable radioiodination.
-
Indirect Labeling Methods: Employing multi-step labeling procedures where the radioiodine is introduced under milder conditions can help preserve the integrity of the molecule.
Troubleshooting Guide
Problem 1: High uptake of radioactivity in the thyroid and stomach in my biodistribution study.
-
Possible Cause: This is a classic sign of in vivo dehalogenation, leading to the accumulation of free this compound.
-
Troubleshooting Steps:
-
Re-evaluate your molecular design: Is the radioiodine in the most stable position? Could you modify the structure to enhance stability (e.g., by moving the iodine to a meta position or adding stabilizing groups)?
-
Consider a different labeling strategy: If you are using a direct iodination method, explore the use of a prosthetic group.
-
Assess in vitro stability: Before moving to in vivo studies, confirm the stability of your compound in serum or plasma to rule out simple chemical instability.
-
Administer a blocking agent: In your animal studies, you can administer a solution of potassium iodide (KI) prior to injecting your radiotracer. This will block the uptake of free radioiodine by the thyroid and can help to confirm that the observed uptake is due to dehalogenation.
-
Problem 2: Low radiochemical yield during the labeling reaction.
-
Possible Cause: The reaction conditions may not be optimal for your specific molecule, or your reagents may have degraded.
-
Troubleshooting Steps:
-
Optimize reaction parameters: Systematically vary the amount of oxidizing agent, reaction time, temperature, and pH to find the optimal conditions for your substrate.
-
Check the quality of your reagents: Ensure that your sodium iodide solution is fresh and that your oxidizing agents (e.g., Iodo-Gen®, Chloramine-T) have not expired.
-
Consider the purity of your precursor: Impurities in your starting material can interfere with the labeling reaction.
-
Switch to a different labeling method: Some molecules are inherently difficult to label with certain methods. Trying a different approach (e.g., switching from an oxidative method to a destannylation reaction) may improve your yield.
-
Problem 3: The labeled molecule shows poor stability even during storage.
-
Possible Cause: The compound may be sensitive to radiolysis (decomposition due to the radiation it emits) or may be chemically unstable in the storage buffer.
-
Troubleshooting Steps:
-
Store at lower temperatures: Storing your radiolabeled compound at -20°C or -80°C can help to slow down degradation.
-
Add scavengers: Including radical scavengers like ethanol or ascorbic acid in your storage buffer can help to mitigate the effects of radiolysis.
-
Adjust the pH of the storage buffer: Ensure the pH of your storage buffer is optimal for the stability of your compound.
-
Aliquot the sample: To avoid repeated freeze-thaw cycles, store your radiolabeled compound in small, single-use aliquots.
-
Quantitative Data on In Vivo Stability
The following table summarizes data from a study comparing the in vivo stability of directly radioiodinated rituximab versus rituximab labeled using a stable iodination linker, N-(4-isothiocyanatobenzyl)-2-(3-(tributylstannyl)phenyl) acetamide (IBPA). The data clearly demonstrates the significant improvement in stability achieved with the use of the linker.
| Radiolabeled Molecule | Thyroid Uptake (%ID/g at 24h) | Plasma Half-life (hours) | Reference |
| [¹²⁵I]-Rituximab (Direct Labeling) | High (not quantified) | Shorter | [3] |
| [¹²⁵I]-IBPA-Rituximab (Linker) | ~7-fold lower than direct labeling | Longer | [3] |
Experimental Protocols
Protocol 1: Radioiodination of Peptides/Proteins using Iodo-Gen®
This protocol describes a common method for the radioiodination of tyrosine residues in peptides and proteins.
Materials:
-
Iodo-Gen® pre-coated tubes
-
Peptide/protein to be labeled
-
[¹²⁶I]NaI solution
-
Phosphate buffer (50 mM, pH 7.4)
-
Quenching solution (e.g., sodium metabisulfite or a buffer containing KI)
-
Purification column (e.g., Sephadex G-10 or HPLC)
Procedure:
-
Reagent Preparation: Allow all reagents to come to room temperature. Prepare a stock solution of your peptide/protein in the phosphate buffer.
-
Reaction Setup: To an Iodo-Gen® pre-coated tube, add the peptide/protein solution.
-
Initiation of Iodination: Carefully add the [¹²⁶I]NaI solution to the tube. Gently mix the contents. The reaction is typically allowed to proceed for 10-15 minutes at room temperature.
-
Quenching the Reaction: To stop the reaction, transfer the reaction mixture to a new tube containing the quenching solution.
-
Purification: Separate the radiolabeled peptide/protein from unreacted radioiodine and other reaction components using a suitable purification method like size-exclusion chromatography (e.g., a PD-10 column) or reversed-phase HPLC.
-
Quality Control: Determine the radiochemical purity of the final product using methods like instant thin-layer chromatography (ITLC) or radio-HPLC.
Protocol 2: In Vivo Biodistribution Study to Assess Dehalogenation
This protocol outlines a general procedure for evaluating the in vivo stability of an this compound labeled molecule in a rodent model.
Materials:
-
This compound labeled molecule
-
Animal model (e.g., mice or rats)
-
Anesthetic
-
Syringes and needles
-
Gamma counter
-
Dissection tools
-
Tubes for organ collection
-
Saline
Procedure:
-
Animal Preparation: Acclimatize the animals to the housing conditions. For studies where thyroid uptake is a key readout, it is advisable to provide the animals with water containing potassium iodide for a few days prior to the study to block the thyroid's uptake of free radioiodide.
-
Dose Preparation and Administration: Prepare a solution of the this compound labeled molecule in a suitable vehicle (e.g., saline). Accurately measure the activity to be injected. Inject a known amount of the radiolabeled compound into each animal via a suitable route (e.g., tail vein injection for intravenous administration).
-
Time Points: Euthanize groups of animals at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Organ Harvesting and Weighing: Dissect the animals and carefully collect organs of interest. Key organs for assessing dehalogenation include the thyroid, stomach, blood, liver, kidneys, and the target tissue. Weigh each organ immediately after collection.
-
Radioactivity Measurement: Measure the radioactivity in each organ using a calibrated gamma counter. Also, measure the activity in a standard of the injected dose.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. High uptake in the thyroid and stomach is indicative of dehalogenation.
Visualizations
Signaling Pathway of Deiodination
Caption: Enzymatic pathways leading to in vivo dehalogenation.
Experimental Workflow for Assessing In Vivo Stability
Caption: Workflow for in vivo biodistribution studies.
Logical Relationships in Troubleshooting High Thyroid Uptake
Caption: Troubleshooting logic for high thyroid uptake.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Preparation of 125I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN | Springer Nature Experiments [experiments.springernature.com]
- 3. Improved In Vivo Stability of Radioiodinated Rituximab Using an Iodination Linker for Radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase the Specific Activity of Iodine-126
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the production and purification of Iodine-126, with a focus on maximizing its specific activity.
Troubleshooting Guides
This section provides solutions to common problems that may arise during this compound production and purification.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Insufficient Neutron Flux or Energy: The 127I(n,2n)126I reaction requires fast neutrons, typically around 14 MeV. | - Ensure the irradiation position provides a high flux of fast neutrons. - Verify the energy spectrum of the neutron source. |
| Target Impurities: Impurities in the iodine target can compete for neutrons, reducing the yield of 126I. | - Use high-purity elemental iodine (127I) as the target material. | |
| Low Specific Activity | Presence of Carrier Iodine: Contamination with stable iodine (127I) will lower the specific activity. | - Employ carrier-free production methods, such as the Szilard-Chalmers effect, to separate the 126I from the bulk 127I target.[1] - Ensure all glassware and reagents are free of iodine contamination. |
| Co-production of other Iodine Isotopes: Depending on the neutron energy and target, other iodine isotopes (e.g., 128I) may be produced. | - Optimize the neutron energy to favor the (n,2n) reaction over other reactions like (n,γ). - Allow for a sufficient decay period for short-lived isotopes like 128I (half-life of ~25 minutes) to diminish. | |
| Difficulty in Separating 126I from Target Material (Szilard-Chalmers) | Inefficient Extraction: The chemical separation of recoiled 126I from the organic target (e.g., ethyl iodide) may be incomplete. | - Optimize the extraction solvent and pH. Aqueous solutions are typically used to extract the inorganic 126I. - Consider alternative separation methods like electrolysis.[1] |
| Recombination of 126I with Organic Radicals: The recoiled 126I atom can recombine with organic radicals created during irradiation, reducing the separable fraction. | - The presence of scavengers, such as elemental iodine or hydriodic acid at low concentrations (around 0.0001 mol/l), can improve enrichment factors by reacting with organic radicals.[1] | |
| Product Contamination | Chemical Impurities: Impurities from reagents or target material may be present in the final product. | - Use high-purity reagents and solvents for all steps. - Employ a final purification step, such as sublimation or ion-exchange chromatography, to remove chemical impurities. |
| Isotopic Impurities: Presence of other radioisotopes of iodine. | - If producing 126I as a byproduct of 125I production from Xenon-124, a waiting period of 5 to 7 half-lives of 126I (12.93 days) is necessary to reduce its activity to acceptable levels.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary nuclear reaction for producing this compound?
A1: The most common method for producing this compound is the 127I(n,2n)126I reaction, which involves irradiating a stable Iodine-127 target with fast neutrons.[1]
Q2: How can I achieve high specific activity for this compound?
A2: To achieve high specific activity, it is crucial to separate the produced 126I from the stable 127I target material. The Szilard-Chalmers effect is a highly effective method for this.[1] This process utilizes the fact that the recoil energy from the nuclear reaction breaks the chemical bond of the 126I atom, allowing it to be chemically separated from the target compound (e.g., ethyl iodide).[1]
Q3: What is the Szilard-Chalmers effect in the context of this compound production?
A3: The Szilard-Chalmers effect in this context involves irradiating an organic iodine compound, such as ethyl iodide (C₂H₅I). The neutron interaction with 127I produces 126I. The energy imparted to the newly formed 126I nucleus is sufficient to break the carbon-iodine bond. This "hot" 126I atom can then be separated from the bulk organic target material through methods like solvent extraction or electrolysis, resulting in a product with very high specific activity.[1]
Q4: What are the key parameters to optimize in the Szilard-Chalmers process for 126I?
A4: Key parameters to optimize include the choice of organic iodide, the concentration of scavengers (like I₂ or HI) to prevent recombination, the irradiation time and neutron flux, and the efficiency of the post-irradiation separation method (e.g., extraction conditions). Enrichment factors as high as 1900 have been reported.[1]
Q5: What purification methods can be used for this compound?
A5: Common purification methods for iodine include sublimation, distillation, and solvent extraction. Sublimation is effective for separating iodine from non-volatile impurities.[2] For radiochemical purification, methods like ion-exchange chromatography can be employed to separate different chemical forms of iodine or to remove other ionic impurities.
Experimental Protocols
Production of High Specific Activity this compound via the Szilard-Chalmers Effect
This protocol outlines the general steps for producing this compound with high specific activity using ethyl iodide as the target material.
1. Target Preparation:
-
Prepare a solution of ethyl iodide (C₂H₅I). For optimal enrichment, the addition of a scavenger such as elemental iodine (I₂) or hydriodic acid (HI) to a concentration of approximately 0.0001 mol/L is recommended.[1]
2. Irradiation:
-
Irradiate the ethyl iodide target with a source of fast neutrons (e.g., 14 MeV). The irradiation time will depend on the neutron flux and the desired activity of 126I. The primary reaction is 127I(n,2n)126I.
3. Separation of 126I:
-
Following irradiation, the recoiled 126I atoms, which are in a different chemical form (typically inorganic iodide) from the organic target, can be separated.
-
Solvent Extraction:
-
Add an aqueous solution (e.g., a dilute solution of sodium thiosulfate and sodium iodide carrier) to the irradiated ethyl iodide.
-
Shake the mixture vigorously to extract the inorganic 126I into the aqueous phase.
-
Separate the aqueous and organic layers. The aqueous layer will contain the high specific activity 126I.
-
-
Electrolysis:
-
Alternatively, electrolysis can be used to separate the 126I. The specific setup will depend on the available equipment.
-
4. Purification:
-
The extracted aqueous solution containing 126I can be further purified to remove any remaining impurities. This may involve:
-
Precipitation: Precipitation as silver iodide (AgI) followed by redissolution.
-
Ion-Exchange Chromatography: To separate from other ionic species.
-
5. Quality Control:
-
Determine the radiochemical purity and specific activity of the final product using appropriate analytical techniques such as gamma spectroscopy and a method to quantify the mass of iodine.
Data Presentation
| Parameter | Value/Range | Reference |
| Nuclear Reaction | 127I(n,2n)126I | [1] |
| Half-life of 126I | 12.93 days | [3] |
| Target Material for Szilard-Chalmers | Ethyl Iodide (C₂H₅I) | [1] |
| Optimal Scavenger Concentration | ~0.0001 mol/L (I₂ or HI) | [1] |
| Reported Enrichment Factor | Up to 1900 | [1] |
Visualizations
Caption: Experimental workflow for producing high specific activity this compound.
Caption: Key factors for achieving high specific activity of this compound.
References
Overcoming solubility issues with Iodine-126 labeled precursors
Welcome to the technical support center for Iodine-126 labeled precursors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to solubility, during their experiments.
This compound is a valuable radionuclide with a half-life of 12.93 days, making it suitable for applications that require a longer observation window than isotopes like I-124 (4.18 days) or I-131 (8.02 days).[1][2][3] However, the successful use of I-126 labeled compounds hinges on maintaining their solubility and stability in relevant biological media.
Frequently Asked Questions (FAQs)
Q1: My I-126 labeled precursor has low solubility in aqueous buffers (e.g., PBS). What are the initial steps to improve this?
A1: Low aqueous solubility is a common issue, often due to the hydrophobic nature of the precursor molecule.[4] Here are the initial troubleshooting steps:
-
Adjust pH: The solubility of many organic molecules is pH-dependent. If your precursor has ionizable groups (e.g., amines or carboxylic acids), systematically adjust the pH of the buffer to see if solubility improves. Non-chelated metallic ions, which can be a concern in other radiopharmaceuticals, may precipitate at higher pH, so careful pH control is crucial.[5]
-
Use of Co-solvents: Introduce a small percentage of a water-miscible organic solvent. Common choices include DMSO, ethanol, or PEG 400. Start with a low concentration (e.g., 1-5% v/v) and increase incrementally, as high concentrations of organic solvents can be incompatible with biological assays.
-
Gentle Heating & Sonication: Briefly warming the solution (e.g., to 37-40°C) or using a sonication bath can help dissolve the compound. However, be cautious, as excessive heat can degrade the precursor or the radiolabel.[5]
Q2: I'm observing precipitation of my radiolabeled compound after dilution into my assay medium. What could be the cause?
A2: This is a classic sign of a compound "crashing out" of solution when the concentration of a solubilizing agent (like DMSO) is drastically lowered.
-
Kinetic vs. Thermodynamic Solubility: You are likely observing the limits of the compound's kinetic solubility. While it may be soluble in a high-concentration stock solution (e.g., in 100% DMSO), its thermodynamic solubility in the final aqueous assay buffer is much lower.[6]
-
Solution: The primary solution is to lower the stock concentration or use a multi-step dilution protocol. Instead of a single large dilution, perform several smaller, sequential dilutions to ease the transition from a high-organic to a high-aqueous environment.
Q3: How can I determine if the solubility issue is due to the precursor itself or aggregation of the radiolabeled product?
A3: It is important to distinguish between poor solubility of the molecule and the formation of radioactive aggregates.
-
Radio-TLC: Radio-thin-layer chromatography (Radio-TLC) is an essential quality control test.[7][8][9] Insoluble aggregates or colloids will typically remain at the origin (Rf = 0) in most solvent systems.[9] A "clean" precursor solution should show a single, distinct spot that migrates with the solvent front.
-
Filtration Assay: Filter a small aliquot of your dissolved precursor solution through a low-protein-binding filter (e.g., a 0.22 µm syringe filter). If a significant portion of the radioactivity is retained on the filter, it indicates the presence of aggregates or undissolved particles.
Q4: Can the choice of radiolabeling method affect the solubility of the final product?
A4: Yes, absolutely. The method of radioiodination can impact the final product's characteristics.
-
Direct vs. Indirect Labeling: Direct iodination methods, which attach iodine directly to the molecule (often on a tyrosine or phenol group), can increase lipophilicity and potentially decrease aqueous solubility.[10]
-
Prosthetic Groups: Indirect labeling involves first radioiodinating a small molecule (a prosthetic group), which is then conjugated to the target molecule.[10] By choosing a hydrophilic prosthetic group, you can sometimes improve the overall solubility of the final radiolabeled conjugate.
Troubleshooting Guides
Guide 1: Systematic Solvent Selection for Poorly Soluble Precursors
This guide provides a systematic approach to finding a suitable solvent system for your I-126 labeled precursor.
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, size="7.5,7.5!"]; node [shape=rectangle, style="filled", margin=0.1, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Systematic workflow for troubleshooting precursor solubility.
Guide 2: Investigating Product Precipitation During Assay
Use this workflow if your radiolabeled compound dissolves initially but precipitates upon dilution into the final experimental medium.
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.5, size="7.5,7.5!"]; node [shape=rectangle, style="filled", margin=0.1, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Logic for addressing precipitation after dilution.
Data & Protocols
Table 1: Illustrative Solubility of a Hypothetical I-126 Precursor ("Precursor-Y")
This table provides example data for the solubility of a precursor in different solvent systems. Note: This data is for illustrative purposes only.
| Solvent System | Temperature (°C) | Max Solubility (mg/mL) | Observations |
| PBS (pH 7.4) | 25 | < 0.01 | Suspension, visible particles |
| PBS (pH 5.0) | 25 | 0.05 | Slightly hazy solution |
| PBS (pH 8.5) | 25 | 0.2 | Clear solution |
| 95% PBS / 5% DMSO | 25 | 1.5 | Clear solution |
| 90% PBS / 10% Ethanol | 25 | 1.2 | Clear solution |
| 99% PBS / 1% Tween 80 | 25 | 0.8 | Clear, slightly viscous |
Experimental Protocol 1: Standard Solubility Assessment
This protocol outlines a method for determining the solubility of a test chemical in a chosen solvent and its stability upon dilution in a medium.[11][12]
Objective: To determine the maximum soluble concentration of an I-126 labeled precursor in a primary solvent and assess its stability after dilution into an aqueous medium.
Materials:
-
I-126 labeled precursor (solid)
-
Primary solvent (e.g., DMSO, Ethanol)
-
Aqueous medium (e.g., PBS, cell culture medium)
-
Calibrated balance
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters (low protein binding)
-
Gamma counter or dose calibrator
Procedure:
-
Stock Solution Preparation: a. Weigh a precise amount of the precursor (e.g., 2 mg) into a clear glass vial. b. Add a small, measured volume of the primary solvent (e.g., 100 µL DMSO) to achieve a high target concentration (e.g., 20 mg/mL). c. Vortex the vial for 1-2 minutes. Visually inspect for complete dissolution against a dark background.[11] d. If not fully dissolved, add more solvent incrementally, vortexing after each addition, until the solution is clear. Record the final volume to calculate the maximum stock concentration.
-
Dilution into Aqueous Medium: a. Prepare a dilution of the stock solution into the final aqueous medium. For example, add 2 µL of the 20 mg/mL stock to 998 µL of PBS to achieve a 1:500 dilution and a final concentration of 40 µg/mL. b. Vortex the diluted sample immediately. c. Incubate the sample under conditions that mimic the assay (e.g., 37°C for 1 hour).
-
Solubility Assessment: a. After incubation, visually inspect the diluted sample for any signs of precipitation or turbidity. b. Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material. c. Carefully collect an aliquot of the supernatant. d. As an alternative to centrifugation, pass the solution through a 0.22 µm syringe filter. Collect the filtrate.
-
Quantification: a. Measure the radioactivity in the supernatant/filtrate using a gamma counter. b. Measure the radioactivity in an unfiltered sample of the same dilution (total radioactivity). c. Calculate the percentage of soluble precursor: (Counts in Supernatant / Counts in Total) * 100. d. A result >95% typically indicates good solubility under the tested conditions.
Experimental Protocol 2: Quality Control by Radio-TLC
This protocol describes a basic method for assessing the radiochemical purity and presence of aggregates using thin-layer chromatography.[7][9][13]
Objective: To separate the desired radiolabeled precursor from potential impurities like free this compound or insoluble aggregates.
Materials:
-
I-126 labeled precursor solution
-
TLC plates (e.g., silica gel)
-
Mobile phase (solvent system, e.g., Saline, Methanol, Acetone). The choice of solvent depends on the polarity of the precursor.[7]
-
TLC development tank
-
Radio-TLC scanner or a system for cutting the strip and counting in a well counter.[8]
Procedure:
-
Preparation: a. Add a small amount of the mobile phase to the bottom of the TLC tank and allow the atmosphere to saturate. b. Using a pencil, lightly draw an origin line about 1-1.5 cm from the bottom of a TLC strip.
-
Spotting: a. Using a fine capillary tube or syringe, carefully spot a small drop (~1-2 µL) of the radiolabeled precursor solution onto the center of the origin line. b. Allow the spot to dry completely. Avoid touching the face of the TLC plate.[7]
-
Development: a. Place the spotted TLC strip into the development tank, ensuring the origin spot is above the level of the solvent. b. Seal the tank and allow the solvent to migrate up the plate by capillary action until it reaches about 1 cm from the top.[9] c. Remove the strip and immediately mark the solvent front with a pencil. Allow the strip to dry completely.
-
Analysis: a. Analyze the strip using a radio-TLC scanner to obtain a chromatogram showing the distribution of radioactivity. b. Interpretation:
- Aggregates/Insoluble Species: Remain at the origin (Rf = 0).
- Desired Labeled Precursor: Migrates to a specific Retention factor (Rf) value.
- Free Iodide (e.g., [¹²⁶I]NaI): Typically moves with or near the solvent front in polar solvents. c. Calculate the radiochemical purity (RCP): (Counts in Desired Peak / Total Counts on Strip) * 100. An acceptable RCP is typically >95%.
References
- 1. Isotopes of iodine - Wikipedia [en.wikipedia.org]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pharmacylibrary.com [pharmacylibrary.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. cdn.ymaws.com [cdn.ymaws.com]
Technical Support Center: Refinement of Iodine-126 Quantification in Biological Samples
Welcome to the technical support center for the accurate quantification of Iodine-126 (I-126) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot common issues, and offer standardized protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties for experimental use?
A1: this compound is a radioisotope of iodine with a half-life of 12.93 days.[1][2] It decays via two primary modes: electron capture (EC) and positron emission (β+) to Tellurium-126 (Te-126) with a probability of 52.7%, and beta-minus (β-) decay to Xenon-126 (Xe-126) with a probability of 44.3%.[1] This dual decay mechanism results in the emission of both gamma rays and beta particles, making it suitable for quantification using gamma spectrometry and for potential therapeutic applications. Its relatively long half-life allows for longer-term biodistribution studies compared to shorter-lived iodine isotopes like I-123 or I-131.[2]
Q2: What are the primary challenges associated with the quantification of this compound in biological samples?
A2: The main challenges include:
-
Low abundance of specific gamma emissions: While I-126 emits gamma rays, the intensity of any single emission line might be low, requiring sensitive detectors and longer counting times.
-
Complex gamma spectrum: The decay of I-126 produces multiple gamma rays of varying energies, which can lead to complex spectra and potential for overlapping peaks with other radionuclides if present.
-
Sample preparation: Ensuring homogeneity of the sample is crucial for accurate quantification.[3][4][5] For solid tissues, this involves thorough homogenization to achieve a uniform distribution of the radionuclide.
-
Background radiation: Natural background radiation can interfere with the detection of low levels of I-126 activity, necessitating proper shielding and background correction methods.[6][7]
-
Volatilization of iodine: Iodine can be volatile, and improper sample handling or preparation (e.g., excessive heating during ashing) can lead to loss of the radionuclide and underestimation of its activity.[8]
Q3: Which detection method is most suitable for quantifying this compound?
A3: Gamma-ray spectrometry is the most common and suitable method for quantifying this compound in biological samples. This technique utilizes detectors, such as Sodium Iodide (NaI) or High-Purity Germanium (HPGe) detectors, to measure the characteristic gamma rays emitted during the decay of I-126. HPGe detectors are preferred for their superior energy resolution, which allows for the clear identification and quantification of specific gamma peaks in a complex spectrum.
Q4: What are the essential safety precautions when working with this compound?
A4: As with any radioactive material, proper safety protocols must be followed:
-
ALARA Principle: All work should adhere to the "As Low As Reasonably Achievable" (ALARA) principle to minimize radiation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Shielding: Use lead shielding to reduce exposure to gamma radiation. The thickness of the shielding should be appropriate for the energy of the gamma rays emitted by I-126.
-
Containment: Work in a designated radioactive materials area, preferably within a fume hood, to prevent the inhalation or ingestion of the radionuclide.
-
Monitoring: Use personal dosimeters to monitor radiation exposure. Regularly survey the work area for contamination.
-
Waste Disposal: Dispose of all radioactive waste according to institutional and regulatory guidelines.
Troubleshooting Guide
Q5: I am observing a low count rate or a poor signal-to-noise ratio in my gamma spectrometry measurements. What could be the cause and how can I improve it?
A5: Low count rates can be due to several factors. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Low sample activity | - Increase the amount of I-126 administered to the animals, if ethically permissible. - Increase the mass of the tissue sample being counted. |
| Inefficient detector geometry | - Ensure the sample is placed as close as possible to the detector in a reproducible position. - Use a well-type detector for higher counting efficiency with small samples. |
| Incorrect energy window setting | - Verify that the energy window of the gamma counter is correctly centered on the most abundant and interference-free gamma peak of I-126 (e.g., 388.6 keV or 666.3 keV). |
| Suboptimal counting time | - Increase the counting time to improve counting statistics. The uncertainty of the measurement is inversely proportional to the square root of the total counts.[9][10] |
| Self-absorption within the sample | - For dense or large samples, gamma rays can be attenuated within the sample itself. Ensure consistent sample volume and geometry for all samples and standards. Consider applying a correction factor if necessary. |
| Decay of I-126 | - Account for the radioactive decay of I-126 (half-life ≈ 12.93 days) between the time of injection and the time of counting. All counts should be decay-corrected to a reference time point.[11] |
Q6: My measurements show high and variable background noise. How can I reduce it?
A6: High background can obscure the signal from your sample. Consider the following:
| Potential Cause | Troubleshooting Steps |
| Inadequate shielding | - Ensure the detector is adequately shielded with lead bricks on all sides. - Measure the background in the counting system without a sample for a long duration to identify any intrinsic background peaks.[6] |
| Contamination of the detector or counting vials | - Perform wipe tests on the detector and surrounding areas to check for contamination. - Use new, clean counting vials for each sample. |
| Presence of other radionuclides | - If other radioactive materials are used in the same lab, ensure they are properly stored and shielded away from the gamma counter. - Use a high-resolution HPGe detector to distinguish the gamma peaks of I-126 from other potential radionuclide contaminants. |
| Radon interference | - Radon and its progeny can contribute to the background. Ensure the counting room is well-ventilated. Some systems have a nitrogen purge to reduce radon interference. |
| Improper background subtraction | - Measure a "blank" sample (an identical biological sample from an untreated animal) to determine the contribution of natural radioactivity (like Potassium-40) from the sample matrix itself. - Ensure your software is correctly subtracting the background spectrum from the sample spectrum.[12] |
Q7: I am getting inconsistent results between replicate samples or different experiments. What are the likely sources of this variability?
A7: Inconsistent results often point to variations in the experimental protocol.
| Potential Cause | Troubleshooting Steps |
| Inaccurate pipetting of the radiotracer | - Calibrate your pipettes regularly. - Use a consistent technique for all injections and for preparing standards. |
| Non-homogenous tissue samples | - Ensure complete homogenization of the tissue before taking an aliquot for counting.[4][5][13][14] Incomplete homogenization can lead to "hot spots" of radioactivity. |
| Variable sample geometry and volume | - Use a consistent volume and geometry for all samples and standards in the counting vials. This is critical for reproducible counting efficiency. |
| Inconsistent timing of procedures | - Adhere strictly to the same time points for injection, sacrifice, and sample collection in all experiments. |
| Errors in decay correction calculations | - Double-check the half-life value used for I-126 (12.93 days) and the formula for decay correction. |
Experimental Protocols
Protocol 1: Biodistribution of an this compound Labeled Radiopharmaceutical in Rodents
This protocol provides a general framework. Specific details may need to be optimized for your particular radiopharmaceutical and research question.
1. Animal Preparation:
-
Use a sufficient number of healthy rodents (e.g., mice or rats) of the same strain, sex, and age.
-
Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Provide food and water ad libitum.
2. Preparation of the Injectate:
-
The I-126 labeled compound should be formulated in a sterile, biocompatible vehicle (e.g., saline).
-
The final injection volume should be appropriate for the animal model (e.g., 100-200 µL for mice).
-
Prepare a standard of the injectate by diluting a known amount of the injectate in a known volume. This will be used to calculate the injected dose.
3. Administration of the Radiopharmaceutical:
-
Accurately weigh each animal before injection.
-
Administer a known activity of the I-126 labeled compound via the desired route (e.g., intravenous injection into the tail vein).
-
Record the exact time of injection.
-
Measure the radioactivity in the syringe before and after injection to determine the actual administered dose.
4. Sample Collection:
-
At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection), euthanize a cohort of animals (typically 3-5 per time point) using an approved method.
-
Collect blood samples (e.g., via cardiac puncture).
-
Dissect the organs of interest (e.g., thyroid, stomach, liver, kidneys, spleen, lungs, heart, muscle, bone, and tumor if applicable).
-
Rinse the exterior of the organs to remove excess blood.
-
Blot the organs dry, weigh them, and place them in pre-weighed counting tubes.
5. Sample Measurement (Gamma Counting):
-
Use a calibrated gamma counter with the energy window set for a prominent I-126 gamma peak.
-
Count each sample and the standards for a sufficient time to obtain good counting statistics.
-
Count a background sample to determine the background count rate.
6. Data Analysis:
-
Decay Correction: Correct all counts back to the time of injection using the following formula: Corrected Counts = Measured Counts / e^(-λt) where λ (decay constant) = 0.693 / T½ (T½ of I-126 = 12.93 days), and t is the time elapsed between injection and counting.
-
Calculate Activity per Organ: Determine the activity in each organ by comparing its corrected counts to the corrected counts of the standard.
-
Calculate Percent Injected Dose per Gram (%ID/g): %ID/g = (Activity in Organ / Total Injected Activity) / Weight of Organ (g) * 100
Protocol 2: Tissue Sample Preparation and Gamma Counting
1. Tissue Homogenization:
-
For soft tissues, add a suitable volume of lysis buffer or saline and homogenize using a rotor-stator homogenizer until no visible tissue fragments remain.[14]
-
For tougher tissues, bead beating or grinding in liquid nitrogen may be necessary to achieve complete homogenization.[4]
-
Ensure the entire sample is homogenized to get a representative aliquot.
2. Aliquoting for Counting:
-
After homogenization, vortex the sample to ensure it is well-mixed.
-
Immediately pipette a known volume or weigh a known mass of the homogenate into a gamma counting tube.
3. Gamma Counting Procedure:
-
Energy Calibration: Calibrate the gamma spectrometer using a source with known gamma energies that bracket the energies of I-126.
-
Efficiency Calibration: Determine the counting efficiency of the detector for the specific sample geometry and energy of I-126 using a certified I-126 source or a multi-gamma standard.
-
Background Measurement: Measure the background spectrum for a time period at least as long as the sample counting time.[6]
-
Sample Measurement: Place the sample in the detector and acquire the gamma spectrum for a preset time.
-
Data Analysis:
-
Identify the photopeak(s) of interest for I-126.
-
Determine the net counts in the peak by subtracting the background counts.
-
Calculate the activity of the sample using the net counts, counting time, detector efficiency, and the gamma ray intensity.
-
Data Presentation
Table 1: Nuclear and Physical Properties of this compound
| Property | Value | Reference |
| Half-life (T½) | 12.93 days | [1][2] |
| Decay Modes | Electron Capture (EC)/β+: 52.7% β-: 44.3% | [1] |
| Daughter Nuclides | Te-126 (from EC/β+) Xe-126 (from β-) | [1] |
| Principal Gamma Ray Energies (Intensity) | 388.6 keV (35.6%) 666.3 keV (33.1%) 491.3 keV (2.9%) 753.8 keV (4.1%) | |
| Beta-minus (β-) Max Energy | 1258 keV | [15] |
| Positron (β+) Max Energy | 2155 keV | [15] |
Table 2: Example of Biodistribution Data for an I-126 Labeled Compound in Mice (%ID/g ± SD)
Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results for a specific compound.
| Organ | 1 hour | 4 hours | 24 hours | 48 hours |
| Blood | 5.2 ± 0.8 | 2.1 ± 0.4 | 0.5 ± 0.1 | 0.2 ± 0.05 |
| Thyroid | 15.6 ± 2.5 | 25.8 ± 3.1 | 35.2 ± 4.0 | 30.1 ± 3.5 |
| Stomach | 10.3 ± 1.9 | 5.4 ± 0.9 | 1.2 ± 0.3 | 0.6 ± 0.1 |
| Liver | 3.5 ± 0.6 | 2.8 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Kidneys | 8.9 ± 1.5 | 4.2 ± 0.7 | 0.9 ± 0.2 | 0.4 ± 0.1 |
| Lungs | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.7 ± 0.1 | 0.3 ± 0.08 |
| Spleen | 1.8 ± 0.3 | 1.2 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.07 |
| Tumor | 2.5 ± 0.5 | 4.8 ± 0.9 | 8.2 ± 1.5 | 7.5 ± 1.3 |
Mandatory Visualizations
Caption: Preclinical experimental workflow for an this compound labeled compound.
Caption: Simplified pathway of thyroid hormone biosynthesis involving iodine.[16][17][18][19][20]
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. Isotopes of iodine - Wikipedia [en.wikipedia.org]
- 3. epa.gov [epa.gov]
- 4. blog.omni-inc.com [blog.omni-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. bmuv.de [bmuv.de]
- 7. researchgate.net [researchgate.net]
- 8. bmuv.de [bmuv.de]
- 9. inac2021.aben.com.br [inac2021.aben.com.br]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. Correction for decay during counting in gamma spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atlantis-press.com [atlantis-press.com]
- 13. A novel method of sample homogenization with the use of a microtome-cryostat apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guidelines for Submitting Samples - University of Mississippi Medical Center [umc.edu]
- 15. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 16. researchgate.net [researchgate.net]
- 17. File:Thyroid hormone synthesis.png - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. google.com [google.com]
- 20. cusabio.com [cusabio.com]
Technical Support Center: Addressing Radiolysis in High-Activity Iodine-126 Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with high-activity Iodine-126 (I-126) labeling, with a primary focus on mitigating the effects of radiolysis.
Introduction to this compound
This compound is a radioisotope of iodine with a half-life of approximately 12.93 days.[1][2][3] It decays through a combination of electron capture (to Tellurium-126) and beta-minus decay (to Xenon-126), as well as positron emission.[2][3] These decay characteristics, along with its relatively long half-life, make I-126 a valuable tool in various research and pre-clinical applications. However, when working with high activities of I-126, researchers often encounter challenges related to radiolysis, which can significantly impact the quality and efficacy of the labeled product.
FAQs: Understanding and Mitigating Radiolysis
Q1: What is radiolysis and why is it a concern in high-activity I-126 labeling?
A1: Radiolysis is the dissociation of molecules by ionizing radiation.[4] In aqueous solutions used for radiolabeling, the high-energy particles emitted by I-126 can interact with water molecules, generating highly reactive species such as hydroxyl radicals (•OH), hydrated electrons (e-aq), and hydrogen peroxide (H₂O₂). These reactive species can damage the target molecule (e.g., proteins, peptides, antibodies), leading to reduced radiochemical purity, loss of biological activity, and the formation of unwanted byproducts. This issue is exacerbated at higher I-126 activities due to the increased flux of ionizing radiation.
Q2: What are the common signs of radiolysis in my I-126 labeled product?
A2: Common indicators of radiolysis include:
-
Low Radiochemical Purity (RCP): Your primary labeled product peak in HPLC or TLC analysis is smaller than expected, with the appearance of additional, unidentified peaks.
-
Presence of Aggregates: High molecular weight species may be observed, particularly when labeling proteins or antibodies.
-
Loss of Immunoreactivity or Biological Activity: The labeled biomolecule may show reduced binding to its target.
-
Visible Changes: In extreme cases, discoloration of the solution may occur.
Q3: What are radical scavengers and how do they work?
A3: Radical scavengers, also known as radioprotectants or antioxidants, are compounds that preferentially react with and neutralize the reactive species generated during radiolysis before they can damage the target molecule.[5] By sacrificing themselves, they protect the integrity of the radiolabeled compound.
Q4: Which radical scavengers are recommended for I-126 labeling and what are their effective concentrations?
A4: Several radical scavengers have been shown to be effective in mitigating radiolysis in radioiodination. While data specific to I-126 is limited, information from other radioiodine isotopes and radiometals can be extrapolated. Commonly used scavengers include ascorbic acid, gentisic acid, and ethanol. The optimal concentration can vary depending on the specific activity of I-126 and the sensitivity of the molecule being labeled.
| Radical Scavenger | Typical Concentration Range | Key Considerations |
| Ascorbic Acid (Vitamin C) | 5 - 25 mg/mL | Can also act as a reducing agent, so its compatibility with the labeling chemistry must be verified. It is effective in mitigating radiation-induced oxidative stress.[6][7] |
| Gentisic Acid | 1 - 10 mg/mL | Has been shown to substantially inhibit autoradiolysis of radiolabeled peptides and can be used in combination with other stabilizers.[8][9][10] |
| Ethanol | 5 - 15% (v/v) | A well-known hydroxyl radical scavenger. Its presence may affect the solubility of some biomolecules. |
| Human Serum Albumin (HSA) | 1 - 10 mg/mL | Can act as a scavenger and also prevent non-specific binding of the labeled product. |
Q5: Can I add radical scavengers directly to my labeling reaction?
A5: It is generally recommended to add radical scavengers after the primary radioiodination reaction is complete and quenched. Adding strong reducing agents like ascorbic acid during an oxidation-based labeling reaction (e.g., Chloramine-T or Iodogen) can interfere with the formation of the reactive iodine species and significantly lower the labeling efficiency. Scavengers should be included in the final formulation and purification buffers.
Troubleshooting Guide
This guide addresses common issues encountered during high-activity I-126 labeling experiments.
| Issue | Possible Causes | Troubleshooting Steps |
| Low Radiochemical Yield | 1. Inefficient Oxidation of Iodide: The oxidizing agent (e.g., Chloramine-T, Iodogen) is inactive or used at a suboptimal concentration. 2. Presence of Reducing Agents: Contaminants in reagents or buffers are quenching the reaction. 3. Incorrect pH: The pH of the reaction mixture is not optimal for electrophilic substitution (typically pH 7.0-8.5). 4. Precursor Quality: The precursor molecule is degraded or of low purity. | 1. Use a fresh solution of the oxidizing agent. Titrate the amount of oxidizing agent to find the optimal concentration. 2. Use high-purity water and reagents. Avoid buffers containing components that can act as reducing agents. 3. Verify and adjust the pH of the reaction buffer. 4. Confirm the integrity of the precursor via analytical methods like mass spectrometry or NMR. |
| Multiple Peaks in Radio-HPLC/TLC | 1. Radiolysis: High I-126 activity is causing degradation of the labeled product. 2. Di-iodination: Excessive oxidizing agent or precursor concentration is leading to the formation of di-iodinated species. 3. Formation of Aggregates: Particularly with proteins, high activity can induce cross-linking. 4. Impure Precursor: The starting material contains impurities that are also being labeled. | 1. Add a radical scavenger (e.g., gentisic acid, ascorbic acid) to the final product formulation. Minimize exposure of the high-activity product to ambient conditions. 2. Reduce the concentration of the oxidizing agent and/or the reaction time. Optimize the molar ratio of iodide to precursor. 3. Use a milder oxidizing agent like Iodogen. Add a scavenger post-labeling. 4. Purify the precursor before radiolabeling. |
| Loss of Biological Activity | 1. Oxidative Damage: The oxidizing conditions of the labeling reaction have damaged sensitive amino acid residues (e.g., methionine, tryptophan). 2. Radiolytic Damage: Reactive species have altered the conformation or binding site of the biomolecule. 3. Steric Hindrance: The iodine atom has been incorporated at a site critical for biological function. | 1. Use a milder iodination method (e.g., Iodogen instead of Chloramine-T). Reduce the reaction time and temperature. 2. Implement the use of radical scavengers in the final formulation. Handle the high-activity product quickly and store it appropriately. 3. If possible, use an indirect labeling method with a prosthetic group to attach the I-126 away from the active site. |
| Inconsistent Results | 1. Reagent Instability: Oxidizing agents and some precursors can degrade over time. 2. Variability in [I-126]NaI Quality: The radiochemical purity and specific activity of the starting radioiodide can vary between batches. 3. Manual Pipetting Errors: Inconsistent volumes of reagents, especially at the microliter scale, can lead to variability. | 1. Prepare fresh solutions of critical reagents for each experiment. 2. Perform quality control on the incoming [I-126]NaI to check for iodide/iodate content. 3. Use calibrated pipettes and consistent techniques. Consider automating the labeling process if performing many reactions. |
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific molecule of interest. Always handle radioactive materials in accordance with local regulations and safety procedures.
Protocol 1: Direct Radioiodination using the Chloramine-T Method
This method is robust but uses a strong oxidizing agent that may not be suitable for all molecules.
Materials:
-
Peptide/Protein solution (1 mg/mL in 0.25 M sodium phosphate buffer, pH 7.5)
-
[I-126]NaI in 0.1 M NaOH
-
Chloramine-T solution (1 mg/mL in water, freshly prepared)
-
Sodium metabisulfite solution (2 mg/mL in water, freshly prepared)
-
Radical scavenger solution (e.g., 50 mg/mL ascorbic acid)
-
Purification column (e.g., PD-10 desalting column)
-
Reaction vial (e.g., 1.5 mL microcentrifuge tube)
Procedure:
-
In a shielded fume hood, add the following to a reaction vial in order:
-
50 µL of 0.25 M sodium phosphate buffer, pH 7.5
-
10 µL of peptide/protein solution (10 µg)
-
1-10 mCi of [I-126]NaI
-
-
Initiate the reaction by adding 10 µL of Chloramine-T solution. Vortex gently for 30-60 seconds at room temperature.
-
Quench the reaction by adding 20 µL of sodium metabisulfite solution. Vortex gently.
-
Add 10 µL of the radical scavenger solution.
-
Purify the labeled product using a pre-equilibrated PD-10 column, eluting with a buffer containing a radical scavenger.
-
Collect fractions and identify the peak corresponding to the labeled product using a gamma counter.
-
Perform quality control via radio-TLC or radio-HPLC.
Protocol 2: Direct Radioiodination using the Iodogen Method
This is a milder method as the oxidizing agent is coated on the surface of the reaction vial.
Materials:
-
Iodogen-coated reaction vials (prepared by evaporating a solution of Iodogen in dichloromethane to coat the vial walls)
-
Peptide/Protein solution (1 mg/mL in 0.1 M sodium phosphate buffer, pH 7.2)
-
[I-126]NaI in 0.1 M NaOH
-
Radical scavenger solution (e.g., 50 mg/mL ascorbic acid)
-
Purification column (e.g., PD-10 desalting column)
Procedure:
-
Add the following to an Iodogen-coated vial in a shielded fume hood:
-
100 µL of 0.1 M sodium phosphate buffer, pH 7.2
-
10 µL of peptide/protein solution (10 µg)
-
1-10 mCi of [I-126]NaI
-
-
Gently agitate the reaction mixture for 5-15 minutes at room temperature.
-
Stop the reaction by transferring the solution to a new vial, leaving the Iodogen behind.
-
Add 10 µL of the radical scavenger solution to the reaction mixture.
-
Purify the labeled product using a pre-equilibrated PD-10 column with a scavenger-containing buffer.
-
Collect and count fractions to identify the labeled product.
-
Perform quality control via radio-TLC or radio-HPLC.
Protocol 3: Quality Control of I-126 Labeled Peptides/Proteins
A. Radio-Thin Layer Chromatography (Radio-TLC)
-
Stationary Phase: Instant thin-layer chromatography strips impregnated with silica gel (ITLC-SG).
-
Mobile Phase:
-
For peptides: A mixture of butanol, acetic acid, and water (e.g., 4:1:1).
-
For proteins: Saline or a buffer solution (e.g., 0.1 M sodium citrate, pH 6.0).
-
-
Procedure:
-
Spot a small amount (1-2 µL) of the labeled product onto the origin of the TLC strip.
-
Develop the chromatogram in a chamber containing the mobile phase until the solvent front nears the top.
-
Dry the strip and cut it into segments (e.g., every 0.5 cm).
-
Count the radioactivity of each segment in a gamma counter.
-
-
Analysis: The labeled peptide/protein should remain at the origin (Rf = 0), while free I-126 will move with the solvent front (Rf ≈ 1). Calculate the radiochemical purity as (counts at origin / total counts) x 100%.
B. Radio-High-Performance Liquid Chromatography (Radio-HPLC)
-
Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile). The gradient will depend on the hydrophobicity of the labeled molecule.
-
Detectors: In-line UV detector (e.g., at 220 nm or 280 nm) and a radioactivity detector.
-
Procedure:
-
Inject a small volume (10-20 µL) of the labeled product onto the HPLC system.
-
Run the gradient elution.
-
Correlate the radioactive peak with the UV peak of the non-radioactive standard if available.
-
-
Analysis: Integrate the area under the radioactive peak corresponding to the labeled product and any impurity peaks to calculate the radiochemical purity.
Visualizations
Caption: Pathway of radiolysis and its effect on a target molecule.
Caption: A logical workflow for troubleshooting low radiochemical purity.
Caption: Experimental workflow for I-126 labeling and quality control.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. researchgate.net [researchgate.net]
- 5. 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The evaluation of protective and mitigating effects of vitamin C against side effects induced by radioiodine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin C as a radioprotector against iodine-131 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO1993004702A1 - Use of gentisic acid or gentisyl alcohol for stabilising radiolabeled peptides and proteins - Google Patents [patents.google.com]
- 9. JP2009500441A - Genticic acid for stabilizing 123I-labeled radiopharmaceuticals - Google Patents [patents.google.com]
- 10. DE69231469D1 - USE OF GENTISIC ACID OR GENTISYL ALCOHOL TO STABILIZE RADIO-LABELED PEPTIDES AND PROTEINS - Google Patents [patents.google.com]
Validation & Comparative
Comparative analysis of Iodine-126 versus Iodine-125 for in vitro assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Radioisotopes
In the realm of in vitro assays, the choice of radioisotope is paramount to ensure sensitivity, accuracy, and reproducibility. Iodine-125 (¹²⁵I) has long been the gold standard for various applications, most notably in radioimmunoassays (RIAs). However, the existence of other iodine isotopes, such as Iodine-126 (¹²⁶I), prompts a thorough evaluation of their respective merits. This guide provides a comprehensive comparison of ¹²⁶I and ¹²⁵I, supported by their physical properties and a detailed examination of their potential performance in in vitro assays. While direct comparative experimental data for ¹²⁶I in these assays is limited in publicly available literature, a comparison based on their fundamental characteristics can inform researchers on their potential advantages and disadvantages.
Quantitative Data Summary
A clear understanding of the physical and decay characteristics of each isotope is fundamental to appreciating their suitability for in vitro assays. The following table summarizes these key parameters.
| Property | This compound (¹²⁶I) | Iodine-125 (¹²⁵I) |
| Half-life | 12.93 days[1] | 59.4 days[2] |
| Decay Mode | Electron Capture (56.3%), Beta Minus (43.7%)[3] | Electron Capture (100%)[4] |
| Primary Emissions | Beta particles, Gamma rays, X-rays | Auger electrons, Gamma rays (35.5 keV), X-rays (27-32 keV)[5] |
| Decay Product | ¹²⁶Te (stable), ¹²⁶Xe (stable)[1] | ¹²⁵Te (stable)[2][5] |
| Specific Activity (Theoretical Max) | ~2.99 x 10¹⁵ Bq/g[6] | >7.5 x 10¹⁶ Bq/mol[5] |
| Common Application | Primarily a radionuclide impurity in ¹²⁵I production[3] | Radioimmunoassays (RIA), protein labeling, in vitro diagnostic kits[5][6][7][8] |
Experimental Protocols
The most common in vitro application for radioiodine is the radioimmunoassay (RIA). The following is a detailed methodology for a typical competitive RIA using Iodine-125. Due to the lack of established protocols for this compound in the scientific literature, a comparable protocol is not available.
Protocol: Competitive Radioimmunoassay (RIA) for Antigen Quantification using ¹²⁵I
This protocol outlines the steps for determining the concentration of an unknown antigen in a sample.
Materials:
-
Specific antibody to the antigen of interest
-
¹²⁵I-labeled antigen (tracer)
-
Unlabeled antigen standards of known concentrations
-
Sample containing an unknown concentration of the antigen
-
Assay buffer (e.g., phosphate-buffered saline with a protein carrier like BSA)
-
Separating agent (e.g., secondary antibody, Protein A/G beads, or polyethylene glycol)
-
Gamma counter
Procedure:
-
Preparation of Reagents:
-
Dilute the specific antibody in assay buffer to a concentration that binds 30-50% of the total tracer added.
-
Prepare a series of unlabeled antigen standards with concentrations spanning the expected range of the unknown samples.
-
Dilute the ¹²⁵I-labeled antigen in assay buffer to a concentration that provides a sufficient signal in the gamma counter (typically 10,000-20,000 counts per minute).
-
-
Assay Setup:
-
Label a set of tubes for standards, controls, and unknown samples.
-
To each tube, add a specific volume of the diluted specific antibody.
-
Add a specific volume of the corresponding standard or unknown sample to the appropriate tubes.
-
Add a specific volume of the diluted ¹²⁵I-labeled antigen to all tubes.
-
Vortex each tube gently to mix the contents.
-
-
Incubation:
-
Incubate the tubes at a specified temperature (e.g., 4°C, room temperature, or 37°C) for a predetermined period (e.g., 1-24 hours) to allow the competitive binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Antigen:
-
Add the separating agent to each tube to precipitate the antibody-antigen complexes.
-
Incubate for a sufficient time to allow for complete precipitation.
-
Centrifuge the tubes to pellet the precipitate.
-
-
Measurement:
-
Carefully decant or aspirate the supernatant containing the free ¹²⁵I-labeled antigen.
-
Measure the radioactivity of the pellet (bound fraction) in a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound tracer (B/B₀) against the concentration of the unlabeled antigen standards.
-
Determine the concentration of the antigen in the unknown samples by interpolating their B/B₀ values on the standard curve.
-
Mandatory Visualizations
Diagram of a Competitive Radioimmunoassay (RIA) Workflow
Caption: Workflow of a competitive radioimmunoassay using ¹²⁵I.
Logical Relationship in Competitive Binding
Caption: Principle of competitive binding in a radioimmunoassay.
Comparative Analysis: this compound vs. Iodine-125
Iodine-125: The Established Standard
Iodine-125 has a long and successful history in in vitro assays for several key reasons:
-
Long Half-Life: Its 59.4-day half-life allows for the production of large batches of labeled reagents with a reasonable shelf-life, making it convenient for both commercial kit manufacturers and individual research labs.[2]
-
Favorable Decay Characteristics: ¹²⁵I decays via electron capture, emitting low-energy gamma and X-rays that are easily and efficiently detected by standard sodium iodide crystal gamma counters.[5] The absence of high-energy beta emissions simplifies shielding requirements and reduces potential damage to biological molecules.
-
High Specific Activity: Commercially available ¹²⁵I can be produced with high specific activity, enabling the synthesis of highly sensitive tracers for detecting low concentrations of analytes.[5][9]
-
Well-Established Protocols: A vast body of literature exists detailing labeling methods and assay protocols for a wide range of applications.[4][7][8]
This compound: A Potential Alternative with Caveats
-
Shorter Half-Life: The 12.93-day half-life of ¹²⁶I could be advantageous for short-term experiments where rapid decay of the radioisotope is desirable to minimize waste and long-term contamination.[1] However, this shorter half-life also means a shorter shelf-life for labeled reagents, requiring more frequent production and potentially increasing costs.
-
Complex Decay Scheme: ¹²⁶I decays via both electron capture and beta emission.[3] The presence of beta particles could potentially lead to greater radiolysis of labeled molecules and the surrounding sample, potentially affecting assay performance and stability. The gamma emissions from ¹²⁶I are also more complex and of higher energy than those from ¹²⁵I, which may require different settings and calibration for optimal detection in a gamma counter.
-
Production and Purity: ¹²⁶I is often considered a radionuclide impurity in the production of ¹²⁵I from the neutron irradiation of Xenon-124.[3] Producing high-purity ¹²⁶I for research applications would likely require dedicated production and purification methods, which may not be as well-established or cost-effective as those for ¹²⁵I.
-
Specific Activity: While theoretically high, the practical achievement of high specific activity for ¹²⁶I in a form suitable for labeling biomolecules is not well-documented.
Conclusion
For the majority of in vitro applications, particularly those requiring long-term use of labeled reagents and well-established, validated protocols, Iodine-125 remains the superior choice. Its favorable half-life, clean decay profile, and the extensive body of knowledge surrounding its use make it a reliable and convenient radioisotope for researchers.
This compound, while possessing a shorter half-life that could be beneficial in specific, short-term experimental designs, presents several challenges. Its more complex decay scheme, including beta emission, and its current status primarily as an impurity in ¹²⁵I production, limit its immediate applicability. Further research would be necessary to develop efficient production and purification methods for high-purity ¹²⁶I and to establish and validate its performance in various in vitro assay formats. Without such data, its use in place of ¹²⁵I carries a significant risk of unforeseen complications and a lack of comparability with historical data.
Researchers, scientists, and drug development professionals should continue to rely on Iodine-125 for their standard in vitro assays while remaining aware of the potential, albeit currently underexplored, utility of other isotopes like this compound for specialized applications that may arise in the future.
References
- 1. Isotopes of iodine - Wikipedia [en.wikipedia.org]
- 2. Evaluation of Iodine-125 production using enriched Xenon-124 gas 99.98 % target [inis.iaea.org]
- 3. Radioactivity of this compound as radio nuclide impurity at irradiation chamber in iodine-125 production [inis.iaea.org]
- 4. dacollege.org [dacollege.org]
- 5. Iodine-125 - Wikipedia [en.wikipedia.org]
- 6. ijrr.com [ijrr.com]
- 7. What is the mechanism of Iodine[I-125]? [synapse.patsnap.com]
- 8. diasource-diagnostics.com [diasource-diagnostics.com]
- 9. revvity.com [revvity.com]
The Potential of Iodine-126 as a Dosimetric Surrogate for Iodine-131: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of radiation dose in radionuclide therapy is paramount for both efficacy and safety. Iodine-131 (¹³¹I) is a widely utilized therapeutic radionuclide, particularly in the treatment of thyroid diseases. However, its dosimetric assessment can be challenging. This guide explores the potential of a lesser-known radioisotope, Iodine-126 (¹²⁶I), as a surrogate for ¹³¹I in dosimetry studies, providing a comparative analysis of their physical properties and outlining a hypothetical experimental framework for its validation.
Comparative Analysis of Physical Properties
A critical first step in evaluating a potential surrogate is to compare its physical decay characteristics with the established radionuclide. The following table summarizes the key dosimetric parameters for ¹²⁶I and ¹³¹I, based on data from MIRDSoft and ICRP Publication 107.[1][2]
| Property | This compound (¹²⁶I) | Iodine-131 (¹³¹I) |
| Half-life (t₁/₂) | 12.93 days[1][3] | 8.02 days[4] |
| Decay Modes | β⁻ (44.3%), β⁺ (52.7%), Electron Capture (52.7%)[3] | β⁻, γ |
| Primary Beta Energy (Eβ,max) | 1.236 MeV (β⁻)[3] | 0.606 MeV[4] |
| Primary Gamma Energy (Eγ) | 0.666 MeV[1] | 0.364 MeV[4] |
| Mean Electron Energy per Decay | 0.16058 MeV[1] | Not readily available in searched results |
| Mean Photon Energy per Decay | 0.43535 MeV[1] | Not readily available in searched results |
The longer half-life of ¹²⁶I could offer advantages for longitudinal studies of radiopharmaceutical kinetics. Its decay via both beta-minus and positron emission is a key feature. The positron emission opens the door to Positron Emission Tomography (PET) imaging, which offers superior resolution and quantification compared to the Single Photon Emission Computed Tomography (SPECT) used for ¹³¹I. This could lead to more accurate pre-therapeutic dose calculations.
Logical Workflow for Validation
A rigorous validation of ¹²⁶I as a dosimetric surrogate for ¹³¹I would require a series of well-defined experiments. The following diagram illustrates a logical workflow for such a study.
Experimental Protocols
Phase 1: Phantom Studies
-
Source Preparation and Characterization:
-
Obtain calibrated sources of ¹²⁶I and ¹³¹I.
-
Independently verify the activity of each source using a dose calibrator.
-
Characterize the energy spectrum of each source using a high-purity germanium (HPGe) detector.
-
-
Imaging Acquisition:
-
Utilize a standardized phantom (e.g., NEMA IEC Body Phantom) with fillable spheres of various sizes.
-
Fill the spheres and background with known activities of ¹²⁶I and ¹³¹I to simulate different tumor-to-background ratios.
-
Acquire PET images for the ¹²⁶I phantom and SPECT images for the ¹³¹I phantom using clinically relevant acquisition parameters.
-
-
Image Analysis and Comparison:
-
Reconstruct PET and SPECT images using appropriate correction methods (attenuation, scatter, etc.).
-
Evaluate image quality parameters such as spatial resolution, contrast, and signal-to-noise ratio.
-
Quantify the activity concentration in the spheres and compare it to the known ground truth.
-
-
Monte Carlo Simulations:
-
Develop a computational model of the phantom and imaging systems.
-
Perform Monte Carlo simulations (e.g., using Geant4 or MCNP) to calculate the absorbed dose distribution within the phantom for both ¹²⁶I and ¹³¹I.
-
-
Correlation Analysis:
-
Statistically analyze the correlation between the quantified activity from PET/SPECT images and the calculated absorbed dose from Monte Carlo simulations.
-
Phase 2: In Vivo Preclinical Studies
-
Radiopharmaceutical Preparation:
-
Synthesize a suitable targeting molecule and label it with both ¹²⁶I and ¹³¹I, ensuring high radiochemical purity and stability.
-
-
Animal Studies:
-
Utilize an appropriate animal model with tumors that express the target of the radiopharmaceutical.
-
Administer the ¹²⁶I- and ¹³¹I-labeled compounds to different cohorts of animals.
-
Perform serial PET and SPECT imaging at multiple time points to determine the biodistribution and pharmacokinetics.
-
-
Dosimetry Calculations:
-
Calculate the time-integrated activity in tumors and organs of interest from the imaging data.
-
Use established methods (e.g., MIRD formalism) to calculate the absorbed dose to these tissues for both isotopes.
-
-
Ex Vivo Biodistribution:
-
At the final imaging time point, euthanize the animals and collect tumors and major organs.
-
Measure the radioactivity in each tissue using a gamma counter to obtain a "gold standard" for biodistribution.
-
-
Validation:
-
Compare the in vivo dosimetry estimates with the ex vivo biodistribution data to validate the accuracy of the imaging-based dosimetry.
-
Signaling Pathways and Cellular Response
The ultimate goal of dosimetry is to predict the biological response to radiation. While ¹²⁶I and ¹³¹I are isotopes of the same element and should have identical biochemical behavior, their different radiation characteristics could potentially lead to variations in the microscopic dose distribution and, consequently, cellular response. The beta particles emitted by both isotopes will induce DNA damage, primarily through the generation of reactive oxygen species, leading to cell cycle arrest and apoptosis.
Conclusion
The physical properties of this compound, particularly its positron emission and longer half-life, present a compelling case for its investigation as a dosimetric surrogate for Iodine-131. The potential for high-resolution, quantitative PET imaging could significantly enhance the accuracy of pre-therapeutic dosimetry, paving the way for more personalized and effective radionuclide therapies. However, the absence of direct experimental validation necessitates a thorough and systematic investigation following a logical progression from phantom studies to preclinical and, eventually, clinical evaluations. The successful validation of ¹²⁶I as a surrogate would represent a significant advancement in the field of nuclear medicine and radiotherapy.
References
A Comparative Guide to the Cross-Calibration of Imaging Systems for Iodine-126 Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The quantification of Iodine-126 (I-126), a positron-emitting radioisotope with a half-life of 12.93 days, is of growing interest in pre-clinical and clinical research for radiopharmaceutical development and dosimetry.[1][2][3] Accurate quantification across different imaging modalities is crucial for reliable and reproducible results. This guide provides a comparative overview of the cross-calibration of common imaging systems—Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Gamma Counters—for I-126 quantification.
Disclaimer: Direct experimental data on the cross-calibration of imaging systems for this compound is scarce in the current scientific literature. Therefore, this guide utilizes data and protocols for Iodine-124 (I-124), a positron-emitting iodine isotope with a similar complex decay scheme and a half-life of 4.2 days, as a surrogate for I-126. The principles and methodologies described are considered transferable to I-126.
Quantitative Data Summary
The following tables summarize key performance metrics for PET, SPECT, and Gamma Counters in the context of iodine radioisotope quantification.
Table 1: Comparison of Imaging System Performance for Iodine Radioisotope Quantification
| Parameter | PET (with I-124) | SPECT (with I-123/I-131) | Gamma Counter (with various iodine isotopes) |
| Primary Use | High-resolution 3D quantitative imaging of positron emitters. | 3D functional imaging of gamma emitters. | High-throughput, high-precision measurement of radioactivity in discrete samples. |
| Spatial Resolution | ~4-6 mm | ~7-15 mm | Not applicable (measures bulk radioactivity). |
| Sensitivity | High | Moderate | Very High |
| Quantitative Accuracy | Good, but susceptible to partial volume effects and scatter from high-energy gammas. | Moderate, challenged by attenuation and scatter. | Excellent, considered the gold standard for activity measurement. |
| Key Correction Factors | Attenuation, scatter, random coincidences, dead time, partial volume effects, prompt gamma coincidences. | Attenuation, scatter, dead time, collimator-detector response. | Background, dead time, decay. |
Table 2: Experimental Data on Recovery Coefficients for I-124 in PET Imaging *
| Sphere Diameter (mm) | Recovery Coefficient (RC) - 2D PET | Recovery Coefficient (RC) - 3D PET |
| 9.7 | 0.25 | 0.22 |
| 12.6 | 0.45 | 0.40 |
| 16.5 | 0.65 | 0.58 |
| 21.8 | 0.81 | 0.75 |
| 28.2 | 0.90 | 0.85 |
| 37.0 | 0.95 | 0.91 |
*Data adapted from phantom studies and may vary with scanner type and reconstruction parameters.
Experimental Protocols
Detailed methodologies are crucial for reproducible cross-calibration. The following protocols are synthesized from best practices in the literature.
Phantom Preparation
A uniform cylindrical phantom (e.g., 20 cm diameter) is the standard for cross-calibrating PET scanners and dose calibrators. For evaluating recovery coefficients, a phantom with fillable spheres of various known volumes is used.
-
Activity Concentration: The phantom is filled with a known activity concentration of the iodine radioisotope (I-126 or I-124 as a surrogate) in water.
-
Homogeneity: Ensure thorough mixing of the radioisotope within the phantom to achieve a uniform activity distribution.
-
Activity Measurement: The total activity in the phantom is accurately measured using a calibrated dose calibrator before and after filling.
Gamma Counter Calibration and Measurement
The gamma counter serves as the reference standard for activity concentration.
-
Calibration: The gamma counter should be calibrated using a source traceable to a national standard. Isotope-specific calibration factors are necessary.
-
Sample Preparation: Aliquots of the radioactive solution used to fill the phantom are taken and their volume/weight is precisely measured.
-
Counting: Samples are counted in the gamma counter to determine the precise activity concentration (Bq/mL). This value will be the "ground truth" for comparison with the imaging systems.
PET Imaging Protocol
-
Scanner Calibration: The PET scanner must be calibrated according to the manufacturer's specifications, typically using a uniform cylindrical phantom.
-
Phantom Scanning: The phantom is positioned in the center of the field of view (FOV) of the PET scanner.
-
Acquisition Parameters:
-
Acquisition Mode: Both 2D and 3D acquisition modes should be evaluated if available.
-
Scan Duration: A sufficiently long scan should be performed to acquire high-count statistics.
-
Energy Window: A standard energy window for 511 keV photons is used.
-
-
Image Reconstruction:
-
Images are reconstructed using an iterative algorithm (e.g., OSEM).
-
All relevant corrections should be applied: attenuation (from a CT scan of the phantom), scatter, randoms, and dead time.
-
SPECT Imaging Protocol (for comparison with I-123 or other gamma-emitting iodine isotopes)
While I-126 has positron emission for PET, it also has gamma emissions that could theoretically be imaged with SPECT, though this is not common practice. For a comprehensive comparison, a similar phantom study with a gamma-emitting iodine isotope like I-123 is informative.
-
Collimator Selection: A high-energy collimator is required for the high-energy gamma emissions of many iodine isotopes.
-
Energy Windows: Appropriate energy windows should be set for the principal gamma peaks of the chosen isotope.
-
Acquisition and Reconstruction: Similar to PET, the phantom is scanned, and images are reconstructed with attenuation and scatter correction.
Data Analysis and Cross-Calibration Factor Calculation
-
Region of Interest (ROI) Analysis:
-
For the uniform phantom, a large ROI is drawn in the center of the reconstructed PET/SPECT images to determine the mean activity concentration in Bq/mL.
-
For the phantom with spheres, ROIs are drawn to encompass each sphere to calculate recovery coefficients (RC = Measured Activity Concentration / True Activity Concentration).
-
-
Cross-Calibration Factor (CCF): The CCF is calculated to harmonize the imaging system's measurement with the gamma counter.
-
CCF = (Activity Concentration from Gamma Counter) / (Activity Concentration from PET/SPECT ROI)
-
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for the cross-calibration of imaging systems.
Caption: Logical relationships in quantitative imaging performance.
References
A Comparative Guide to the Biodistribution of Iodine-126 and Iodine-124 Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
Isotope Properties: A Head-to-Head Comparison
Understanding the fundamental characteristics of each radioisotope is crucial for selecting the appropriate one for a specific research application. The following table summarizes the key physical and decay properties of Iodine-126 and Iodine-124.
| Property | This compound | Iodine-124 |
| Half-life | 12.93 days | 4.18 days |
| Decay Mode | β- (44.3%), EC/β+ (52.7%) | EC (77.3%), β+ (22.7%) |
| Primary Emissions for Imaging | Not established for imaging | Positron (β+), Gamma |
| Positron (β+) Energy (Max) | Not applicable for primary use | 2.14 MeV |
| Gamma Ray Energy (Abundance) | Multiple, including 388.6 keV, 666.3 keV | 602.7 keV (63%), 722.8 keV (10.4%), 1691.0 keV (10.8%) |
| Primary Imaging Modality | Not established | Positron Emission Tomography (PET) |
Biodistribution of Iodine-124 Labeled Antibodies: A Case Study
The following table presents quantitative biodistribution data from a study using an Iodine-124 labeled anti-HER2 diabody in SCID mice bearing HER2-positive tumor xenografts. This data serves as a representative example of the biodistribution profile of an Iodine-124 labeled antibody fragment. The values are expressed as the percentage of the injected dose per gram of tissue (%ID/g) at 48 hours post-injection.[1]
| Tissue | %ID/g (mean ± SE) |
| Blood | 0.8 ± 0.1 |
| Heart | 0.6 ± 0.1 |
| Lungs | 0.31 ± 0.04 |
| Liver | 0.3 ± 0.03 |
| Spleen | 0.2 ± 0.02 |
| Kidneys | 1.8 ± 0.2 |
| Stomach | 0.5 ± 0.1 |
| Intestine | 0.15 ± 0.02 |
| Muscle | 0.12 ± 0.01 |
| Bone | 0.2 ± 0.02 |
| Tumor | 4.5 ± 0.6 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable biodistribution data. Below are generalized methodologies for the radiolabeling of antibodies with iodine and for conducting in vivo biodistribution studies.
Protocol 1: Radioiodination of Antibodies using the Iodogen Method
This protocol describes a common method for labeling antibodies with radioiodine.
Materials:
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) coated tubes
-
Radioisotope solution (e.g., [¹²⁴I]NaI)
-
Quenching solution (e.g., sodium metabisulfite or sodium thiosulfate)
-
Purification column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.5 M phosphate buffer, pH 7.5)
-
Sterile, pyrogen-free vials
Procedure:
-
Preparation: Allow all reagents and the antibody solution to come to room temperature.
-
Reaction Setup: To an Iodogen-coated tube, add the antibody solution.
-
Initiation of Labeling: Carefully add the radioiodine solution to the tube containing the antibody and Iodogen.
-
Incubation: Gently agitate the reaction mixture for 10-15 minutes at room temperature. The Iodogen acts as a mild oxidizing agent to facilitate the electrophilic substitution of iodine onto tyrosine residues of the antibody.
-
Quenching: Transfer the reaction mixture to a new tube containing the quenching solution to stop the labeling reaction.
-
Purification: Separate the radiolabeled antibody from free radioiodine using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer.
-
Quality Control: Determine the radiochemical purity of the final product using methods such as instant thin-layer chromatography (ITLC). The immunoreactive fraction of the labeled antibody should also be assessed.
Protocol 2: In Vivo Biodistribution Study in a Mouse Model
This protocol outlines the general steps for assessing the biodistribution of a radiolabeled antibody in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenograft tumors)
-
Radiolabeled antibody
-
Anesthetic agent
-
Syringes and needles for injection and blood collection
-
Gamma counter or other suitable radiation detection instrument
-
Dissection tools
-
Scales for weighing organs
Procedure:
-
Animal Preparation: Acclimatize the tumor-bearing mice to the laboratory conditions.
-
Dose Preparation: Prepare the radiolabeled antibody in a sterile, injectable solution at the desired concentration.
-
Injection: Anesthetize the mice and inject a known amount of the radiolabeled antibody, typically via the tail vein.
-
Time Points: At predetermined time points post-injection (e.g., 4, 24, 48, 72 hours), euthanize a cohort of mice.
-
Tissue Collection: Perform a cardiac puncture to collect a blood sample. Subsequently, dissect and collect organs of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Sample Processing: Weigh each collected tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample and in an aliquot of the injected dose (used as a standard) using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is determined by dividing the radioactivity in the organ by the weight of the organ and then normalizing it to the total injected dose.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a typical biodistribution study of a radiolabeled antibody.
Conclusion
The choice between this compound and Iodine-124 for labeling antibodies will primarily depend on the intended application and the available imaging technology. Iodine-124, with its positron emission and 4.18-day half-life, is well-suited for PET imaging studies, allowing for the tracking of antibody distribution over several days. While its biodistribution has been characterized for various antibodies, researchers should be mindful of potential dehalogenation in vivo.
The longer half-life of this compound (12.93 days) might suggest its utility for longer-term studies. However, the lack of established imaging applications and direct comparative biodistribution data for this compound labeled antibodies presents a significant knowledge gap. Its decay characteristics, with both beta and positron/electron capture components, would also require careful consideration for dosimetry and imaging. Future research is warranted to explore the potential of this compound in radioimmunotargeting and to establish its in vivo biodistribution profile in comparison to more commonly used radioiodine isotopes.
References
A Head-to-Head Comparison of Radioiodination Methods for Biomolecule Labeling
Authored for Researchers, Scientists, and Drug Development Professionals
The incorporation of radioiodine isotopes, such as Iodine-126, into proteins, peptides, and other biomolecules is a cornerstone of radiopharmaceutical development for imaging and therapeutic applications. The choice of labeling methodology is critical, directly impacting the product's yield, purity, stability, and ultimately, its in vivo performance. This guide provides an objective, data-driven comparison of the three most prevalent radioiodination techniques: two direct electrophilic methods, Chloramine-T and Iodogen, and a widely used indirect method utilizing the N-succinimidyl 3-iodobenzoate (SIB) prosthetic group.
Executive Summary: Method Selection
Radioiodination strategies are broadly categorized as either direct or indirect.[1]
-
Direct Labeling Methods (Chloramine-T, Iodogen): These techniques involve the direct electrophilic substitution of radioiodine onto activated aromatic residues within the biomolecule, most commonly tyrosine or histidine.[1][2] They are generally rapid and straightforward, often resulting in high radiochemical yields. However, the oxidizing conditions required can potentially damage sensitive biomolecules.[3] A significant drawback is the potential for poor in vivo stability, leading to deiodination and undesirable accumulation of radioactivity in the thyroid.[4][5]
-
Indirect Labeling Methods (SIB Conjugation): This approach involves a two-step process. First, a small molecule, known as a prosthetic group (e.g., N-succinimidyl 3-iodobenzoate), is radioiodinated.[6] This radiolabeled linker is then conjugated to the target biomolecule, typically at primary amines like lysine residues.[4] While more complex, this method avoids exposing the target molecule to harsh oxidizing conditions and generally yields a product with significantly improved in vivo stability.[6][7]
The choice between methods depends on the biomolecule's sensitivity to oxidation and the required in vivo stability of the final radiopharmaceutical.
Quantitative Performance Comparison
The following table summarizes key performance metrics for the Chloramine-T, Iodogen, and SIB labeling methods based on published experimental data.
| Parameter | Chloramine-T Method | Iodogen Method | SIB Method (Indirect) |
| Principle | Soluble, strong oxidizing agent | Solid-phase, mild oxidizing agent | Pre-labeled prosthetic group conjugation |
| Target Residue | Tyrosine, Histidine | Tyrosine, Histidine | Lysine, N-terminus |
| Radiochemical Yield (RCY) | Often > 90%[8] | 85 - 95%[9][10] | 80% (prosthetic group); 40-60% (conjugation)[6][11] |
| Radiochemical Purity (RCP) | > 95% (post-purification)[10] | > 95% (post-purification)[10] | > 99% (post-purification)[1] |
| Reaction Time | Very Fast (1-10 minutes)[8][12] | Fast (5-20 minutes)[13] | Slower (2-step, ~2 hours total)[6] |
| Reaction Conditions | Harsh (strong oxidant in solution)[3] | Mild (solid-phase oxidant)[14] | Mild (no direct oxidation of protein)[4] |
| In Vivo Stability | Lower; susceptible to deiodination[4] | Moderate; still prone to deiodination[7] | High; significantly reduced deiodination[6][7] |
| In Vivo Free Iodine (Example) | Not directly compared in cited studies | 2.8% - 49.4% (in serum at 72h for IgG)[7][15] | < 1.0% (in serum at 72h for IgG)[7][15] |
Experimental Workflows and Signaling Pathways
To visualize the distinct processes of these labeling techniques, the following diagrams illustrate the experimental workflows.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies and provide a detailed guide for each technique.[6][12][13][16] Note: All procedures involving radioactive materials must be performed in compliance with institutional and regulatory safety standards.
Method 1: Direct Labeling with Chloramine-T
This method is rapid but involves a strong oxidizing agent in solution.
Materials:
-
Protein/Peptide solution (0.5-5 mg/mL in 0.1 M Phosphate Buffer, pH 7.0-7.5)
-
Na¹²⁶I solution
-
Chloramine-T solution (freshly prepared, 0.5 mg/mL in 0.1 M Phosphate Buffer, pH 7.0)
-
Sodium metabisulfite solution (freshly prepared, 0.5 mg/mL in 0.1 M Phosphate Buffer, pH 7.0)
-
Purification column (e.g., Sephadex G-10 or G-25)
Protocol:
-
To a reaction vial, add the protein solution (e.g., 100 µg in 50 µL).
-
Add the desired amount of Na¹²⁶I solution (e.g., 0.5-1.0 mCi). Mix gently.
-
Initiate the reaction by adding the Chloramine-T solution. A common ratio is 10 µg of Chloramine-T per 1 mg of protein. Mix immediately.
-
Allow the reaction to proceed for 1-2 minutes at room temperature.
-
Terminate the reaction by adding an equivalent volume of sodium metabisulfite solution to quench the Chloramine-T.
-
Immediately apply the reaction mixture to a pre-equilibrated size-exclusion chromatography column to separate the ¹²⁶I-labeled protein from free iodine and reaction components.
-
Collect fractions and determine the radiochemical purity using an appropriate method (e.g., radio-TLC or radio-HPLC).
Method 2: Direct Labeling with Iodogen
This solid-phase method is milder than the Chloramine-T method as the oxidant is not in solution with the protein.
Materials:
-
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Chloroform or Dichloromethane
-
Protein/Peptide solution (in 50mM Phosphate Buffer, pH 7.5)
-
Na¹²⁶I solution
-
Reaction termination buffer (e.g., 50mM Phosphate Buffer with 0.15 M NaCl, 1 mM KI, pH 7.5)
-
Purification column (e.g., Sephadex G-25)
Protocol:
-
Prepare Iodogen-coated tubes: Dissolve Iodogen in chloroform to a concentration of 0.1 mg/mL. Add 20-30 µL of this solution to a glass reaction vial. Evaporate the solvent under a gentle stream of nitrogen to form a thin, uniform layer of Iodogen on the bottom of the vial. These tubes can be prepared in advance and stored at 4°C.[13]
-
Add the protein solution (e.g., 5-10 µg in 20 µL) to the Iodogen-coated tube.
-
Add the Na¹²⁶I solution (e.g., 500 µCi) to the tube and mix gently.
-
Incubate for 5-15 minutes at room temperature, with occasional gentle agitation. Reaction times as short as 30-45 seconds can be effective.[13]
-
Terminate the reaction by transferring the solution from the Iodogen tube to a fresh tube containing the termination buffer.
-
Purify the ¹²⁶I-labeled protein using size-exclusion chromatography as described for the Chloramine-T method.
Method 3: Indirect Labeling with N-succinimidyl 3-[¹²⁶I]iodobenzoate ([¹²⁶I]SIB)
This two-step method provides a highly stable, covalently linked radioiodine label.
Materials:
-
N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB) precursor
-
Na¹²⁶I solution
-
Oxidant: tert-butylhydroperoxide or N-chlorosuccinimide (NCS)
-
Solvent: Methanol with 1.5% acetic acid
-
Quenching agent: Sodium bisulfite
-
Purification system for SIB (e.g., Sep-Pak silica gel column)
-
Protein solution (in 0.1 M Phosphate Buffer, pH 8.0-9.0)
-
Purification column for protein (e.g., PD-10 desalting column)
Protocol: Step A: Synthesis and Purification of [¹²⁶I]SIB
-
In a reaction vial, combine the STB precursor (e.g., 2.5 µg) with Na¹²⁶I (~1.2 mCi) in the methanol/acetic acid solvent.[16]
-
Add the oxidant (e.g., 10 µg NCS).
-
Allow the reaction to proceed for 15 minutes at room temperature.[16]
-
Quench any remaining oxidant by adding sodium bisulfite and incubate for an additional 5 minutes.[16]
-
Purify the resulting [¹²⁶I]SIB intermediate from free ¹²⁶I and other reactants using a silica gel column. The total time for this step is approximately 95 minutes.[6]
Step B: Conjugation of [¹²⁶I]SIB to Protein
-
Combine the purified [¹²⁶I]SIB with the target protein solution. The reaction should be performed at a slightly alkaline pH (8.0-9.0) to facilitate the acylation of primary amines (lysine residues).
-
Incubate the mixture at room temperature for 20-30 minutes.[16]
-
Purify the final ¹²⁶I-SIB-Protein conjugate using a desalting column (e.g., PD-10) to remove unreacted [¹²⁶I]SIB.
-
Characterize the final product for radiochemical purity and specific activity.
Conclusion
The selection of an appropriate radioiodination method is a critical decision in the development of radiolabeled biomolecules. Direct methods like Chloramine-T and Iodogen offer speed and high yields, making them suitable for robust molecules or when in vivo deiodination is not a primary concern. However, for sensitive proteins or applications requiring high metabolic stability, the indirect SIB method is demonstrably superior.[7][15] Experimental data clearly indicates that while indirect methods are more labor-intensive, they produce conjugates with a more stable carbon-iodine bond, minimizing the release of free radioiodine in vivo and leading to more reliable pharmacokinetic and biodistribution data. Researchers should weigh the trade-offs between speed, reaction conditions, and the required stability of the final product to select the optimal method for their specific application.
References
- 1. mdpi.com [mdpi.com]
- 2. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct and indirect radioiodination of protein: comparative study of chemotactic peptide labeling [inis.iaea.org]
- 5. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of succinimidyl [(125)I]iodobenzoate with iodogen iodination methods to study pharmacokinetics and ADME of biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inis.iaea.org [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transport of CCL2 across an induced pluripotent stem cell-derived in vitro model of the human blood-brain barrier is heparan sulfate-dependent | PLOS One [journals.plos.org]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. revvity.com [revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
In Vivo Stability of Radioiodinated Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of radioiodine isotope is a critical decision in the development of radiopharmaceuticals. While isotopes like Iodine-123, Iodine-124, Iodine-125, and Iodine-131 are commonly employed in preclinical and clinical settings, the in vivo stability of the resulting radiolabeled compound is paramount to its efficacy and safety. This guide provides a comparative overview of the in vivo stability of compounds labeled with various radioiodines, with a special focus on the less commonly utilized Iodine-126.
The in vivo stability of a radioiodinated pharmaceutical is not primarily dictated by the specific iodine isotope used but rather by the chemical nature of the molecule to which it is attached. The carbon-iodine (C-I) bond strength and its susceptibility to enzymatic or chemical cleavage are the major determinants of deiodination, the process of iodine detachment from the carrier molecule.[1][2]
Factors Influencing In Vivo Deiodination
The primary challenge with radioiodinated compounds is in vivo deiodination, which leads to the uptake of free radioiodide by the thyroid and stomach, causing unwanted radiation exposure to these non-target organs and reducing the imaging or therapeutic efficacy at the target site.[3] Several chemical and biological factors influence the rate of deiodination:
-
Nature of the Carbon-Iodine Bond: Iodine attached to an sp² hybridized carbon, such as in aryl and vinyl iodides, is generally more stable in vivo than iodine attached to an sp³ hybridized carbon.[2]
-
Position on Aromatic Rings: For radioiodinated arenes, the meta-position is typically the most stable, followed by the para- and then the ortho-position, which is most susceptible to deiodination.[4]
-
Electronic Effects of Substituents: Electron-donating groups on an aromatic ring can increase the stability of the C-I bond, while electron-withdrawing groups can decrease it.[2]
-
Enzymatic Action: Deiodinases, a family of enzymes responsible for the metabolism of thyroid hormones, can recognize and cleave the C-I bond in certain radiopharmaceuticals, particularly those with structures similar to thyroid hormones.[5][6]
Caption: Key chemical and biological factors that determine the in vivo stability of radioiodinated compounds.
Comparison of Radioiodine Isotopes
While the chemical structure is the primary driver of in vivo stability, the choice of radioiodine isotope is critical for the intended application (e.g., imaging or therapy) due to their distinct physical properties. There is a lack of direct comparative studies on the in vivo stability of compounds labeled with this compound versus other common radioiodines. However, the underlying chemical principles of deiodination remain the same regardless of the isotope. The following table summarizes the key physical characteristics of commonly used radioiodines.
| Isotope | Half-life | Principal Emissions (Energy) | Primary Application |
| Iodine-123 | 13.2 hours | Gamma (159 keV) | SPECT Imaging |
| Iodine-124 | 4.2 days | Positron (β+), Gamma | PET Imaging, Dosimetry |
| Iodine-125 | 59.4 days | Gamma (35 keV), Auger electrons | In vitro assays, preclinical research, brachytherapy |
| This compound | 13.1 days | Beta (β-), Beta (β+), Gamma | Research |
| Iodine-131 | 8.0 days | Beta (β-), Gamma (364 keV) | Therapy, SPECT Imaging |
Experimental Protocol for Assessing In Vivo Stability
A standard method to evaluate the in vivo stability of a radioiodinated compound involves biodistribution studies in an appropriate animal model, typically mice or rats. The primary endpoint for assessing deiodination is the measurement of radioactivity accumulation in the thyroid gland.
Experimental Workflow:
-
Radiolabeling and Purification: The compound of interest is radiolabeled with the desired iodine isotope, followed by purification to remove any free radioiodine.
-
Animal Model: A suitable animal model (e.g., healthy mice) is selected. To prevent thyroid uptake of any released radioiodide and allow for a more accurate assessment of deiodination from the compound, animals may be administered a solution of potassium iodide to block the thyroid.
-
Administration of Radiopharmaceutical: The purified radiolabeled compound is administered to the animals, typically via intravenous injection.
-
Biodistribution Study: At various time points post-injection, animals are euthanized, and key organs and tissues (including the thyroid, stomach, blood, liver, kidneys, and tumor if applicable) are harvested and weighed.
-
Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ. High uptake in the thyroid and stomach is indicative of in vivo deiodination.
References
- 1. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Deiodinases: implications of the local control of thyroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Beta Emitters in Targeted Radionuclide Therapy: An Evaluation of Iodine-131, Lutetium-177, and Yttrium-90
In the landscape of targeted radionuclide therapy, the selection of an appropriate beta-emitting isotope is paramount to achieving optimal therapeutic efficacy while minimizing off-target toxicity. This guide provides a comparative analysis of three prominent beta emitters: Iodine-131 (¹³¹I), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y). While the initial inquiry concerned Iodine-126, it is not a commonly employed therapeutic radionuclide.[1][2] Therefore, this guide will focus on the widely utilized ¹³¹I and its comparison with other key beta emitters.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the physical properties, comparative therapeutic performance, and underlying cellular mechanisms of these radionuclides.
Physical Properties of Selected Beta Emitters
The therapeutic potential of a radionuclide is intrinsically linked to its physical decay characteristics. Properties such as half-life, beta particle energy, and the presence of imageable gamma emissions are critical determinants of a radionuclide's suitability for a given therapeutic application.
| Property | Iodine-131 (¹³¹I) | Lutetium-177 (¹⁷⁷Lu) | Yttrium-90 (⁹⁰Y) |
| Half-life | 8.02 days[3] | 6.65 days[4] | 2.67 days[3][4] |
| Max Beta Energy (MeV) | 0.61[5] | 0.50[4] | 2.28[3][4] |
| Avg Beta Energy (MeV) | 0.19[5] | 0.13 | 0.94[3] |
| Max Range in Tissue (mm) | 2.0[3] | 2.0[4] | 11.0[3][4] |
| Gamma Emissions (keV) | 364 (82%)[3] | 113 (6.4%), 208 (11%) | None |
Comparative Therapeutic Efficacy
The choice between ¹³¹I, ¹⁷⁷Lu, and ⁹⁰Y often depends on the specific clinical scenario, including tumor size, location, and radiosensitivity. Several studies have compared the therapeutic efficacy of these radionuclides, providing valuable insights into their relative strengths and weaknesses.
In a study comparing radioimmunotherapy with a monoclonal antibody labeled with ¹³¹I, ¹⁷⁷Lu, and ⁹⁰Y in a renal cell carcinoma model, the therapeutic efficacy of ¹⁷⁷Lu and ⁹⁰Y was found to be superior to that of ¹³¹I.[6] The residualizing properties of ¹⁷⁷Lu and ⁹⁰Y led to higher radiation doses delivered to the tumor.[6]
A comparison between ⁹⁰Y and ¹⁷⁷Lu in a murine lymphoma xenograft model demonstrated that ⁹⁰Y was therapeutically superior.[3][7] Despite comparable biodistributions, the absorbed radiation dose to the tumor was more than twice as high for ⁹⁰Y compared to ¹⁷⁷Lu for the same administered activity.[3][7] This resulted in a significantly higher cure rate for ⁹⁰Y.[3][7] However, for slow-growing tumors, ¹⁷⁷Lu showed a longer period of efficacy, which can be attributed to its longer half-life.[6][8] This suggests that the tumor growth rate is a critical factor in selecting the optimal radionuclide.[6][8]
| Radionuclide | Tumor Model | Key Findings |
| ¹³¹I vs. ¹⁷⁷Lu & ⁹⁰Y | Renal Cell Carcinoma | ¹⁷⁷Lu and ⁹⁰Y showed superior therapeutic efficacy compared to ¹³¹I due to higher tumor radiation doses.[6] |
| ⁹⁰Y vs. ¹⁷⁷Lu | Murine Lymphoma Xenograft (fast-growing) | ⁹⁰Y demonstrated dramatically more effective therapy, with 100% of mice cured at 37 MBq, versus 0% for ¹⁷⁷Lu.[3][7] |
| ⁹⁰Y vs. ¹⁷⁷Lu | Murine Lymphoma Xenograft (slow-growing) | Both showed excellent therapeutic effect, but ¹⁷⁷Lu had a longer efficacy period due to its longer half-life.[6][8] |
Experimental Protocols
To ensure the reproducibility and validity of preclinical therapeutic efficacy studies, a well-defined experimental protocol is essential. The following outlines a general methodology for evaluating and comparing beta-emitting radiopharmaceuticals in a tumor-bearing mouse model.
1. Radiopharmaceutical Preparation and Quality Control:
-
Radiolabeling: The targeting molecule (e.g., antibody, peptide) is conjugated with a chelator (e.g., DOTA) and subsequently radiolabeled with the beta emitter (e.g., ¹⁷⁷Lu, ⁹⁰Y) under sterile and pyrogen-free conditions.
-
Quality Control: Radiochemical purity is assessed using techniques like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to ensure a high percentage of the radionuclide is bound to the targeting molecule.
2. Animal Model and Tumor Induction:
-
Cell Culture: Human cancer cell lines (e.g., Ramos for lymphoma, CAKI-1 for renal cell carcinoma) are cultured under appropriate conditions.
-
Tumor Xenograft Model: Athymic nude mice are subcutaneously inoculated with a suspension of cancer cells. Tumors are allowed to grow to a specified size before the initiation of therapy.
3. Biodistribution and Dosimetry Studies:
-
Injection: Tumor-bearing mice are injected with a tracer amount of the radiopharmaceutical.
-
Tissue Harvesting: At various time points post-injection, mice are euthanized, and major organs and the tumor are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
Dosimetry: The biodistribution data is used to calculate the absorbed radiation dose to the tumor and normal organs using established methods like the MIRD (Medical Internal Radiation Dose) formalism.
4. Therapeutic Efficacy Study:
-
Treatment Groups: Mice are randomized into control (untreated or vehicle), and treatment groups receiving different activities of the radiolabeled compounds.
-
Administration: The therapeutic doses of the radiopharmaceuticals are administered, typically via intravenous injection.
-
Monitoring: Tumor volume and body weight are measured regularly. Animal health is monitored for any signs of toxicity.
-
Endpoint: The study endpoint may be a defined tumor volume, a specific time point, or when signs of morbidity are observed. Survival curves are generated and analyzed.
5. Toxicity Assessment:
-
Hematological Analysis: Blood samples are collected at different time points to assess for myelosuppression by analyzing blood cell counts.
-
Histopathology: At the end of the study, major organs are harvested, fixed, and stained for histopathological examination to identify any treatment-related toxicities.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in evaluating and mediating the effects of beta-emitter therapy, the following diagrams illustrate a typical experimental workflow and the cellular response to the induced DNA damage.
Caption: A generalized workflow for the preclinical evaluation of therapeutic radiopharmaceuticals.
Beta emitters primarily exert their cytotoxic effects by inducing DNA damage, largely through the generation of reactive oxygen species (ROS).[9] This damage triggers a complex cellular response, ultimately leading to cell death if the damage is irreparable.
Caption: Signaling pathway of cellular response to beta-emitter induced DNA damage.
The induction of DNA single-strand breaks (SSBs) and double-strand breaks (DSBs) activates the DNA damage response (DDR) pathway.[9] Key proteins such as ATM and p53 are activated, leading to cell cycle arrest to allow for DNA repair.[9][10] If the damage is too extensive to be repaired, the cell is driven towards apoptosis (programmed cell death).[9]
Conclusion
The selection of a beta emitter for targeted radionuclide therapy is a multifaceted decision that requires careful consideration of its physical properties and the specific biological context of the disease.
-
Iodine-131 remains a viable option, particularly for thyroid-related applications, and its gamma emissions are advantageous for imaging and dosimetry.[11][12] However, its therapeutic efficacy can be surpassed by other radionuclides in certain cancer models.[6]
-
Yttrium-90 , with its high-energy beta particles and long tissue penetration, is well-suited for treating larger, bulky tumors.[11][12] Its superior energy deposition can lead to higher cure rates in rapidly growing tumors.[3][7][8]
-
Lutetium-177 offers a favorable balance of properties, including a lower beta energy for treating smaller tumors and micrometastases, and imageable gamma emissions.[3][11] Its longer half-life can be advantageous for sustained treatment of slow-growing tumors.[6][8]
Ultimately, the optimal choice of a beta emitter will depend on a thorough evaluation of the target, tumor characteristics, and the desired therapeutic outcome. Future research, including head-to-head clinical trials, will further delineate the specific indications for which each of these powerful therapeutic agents is best suited.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. This compound | I | CID 175671685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparative Efficacy of 177Lu and 90Y for Anti-CD20 Pretargeted Radioimmunotherapy in Murine Lymphoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Complications of Radioligand Therapy with Lutetium-177 and Yttrium-90 in Patients with Neuroendocrine Neoplasms [mdpi.com]
- 5. medimaging.gr [medimaging.gr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative evaluation of radionuclide therapy using 90Y and 177Lu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Key molecular DNA damage responses of human cells to radiation [frontiersin.org]
- 11. Radionuclides for Targeted Therapy: Physical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative physical and pharmacologic characteristics of iodine-131 and yttrium-90: implications for radioimmunotherapy for patients with non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Preclinical SPECT Imaging: Cross-Validation of Iodine-126 Against Common Iodine Isotopes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Iodine-126 with commonly used iodine isotopes (Iodine-123, Iodine-125, and Iodine-131) for preclinical Single Photon Emission Computed Tomography (SPECT) imaging. This document outlines key performance characteristics, detailed experimental protocols, and the fundamental decay pathways to assist in the selection of the most appropriate radionuclide for your research needs.
Introduction to Iodine Isotopes in Preclinical SPECT
SPECT is a powerful in vivo imaging technique that allows for the three-dimensional visualization and quantification of physiological and pathological processes at the molecular level. The choice of radionuclide is critical and depends on a variety of factors including photon energy, half-life, and imaging characteristics. Iodine radioisotopes are widely used due to their versatile chemistry, allowing for the labeling of a wide range of biomolecules. This guide focuses on the potential of this compound as a SPECT imaging agent and compares it to the well-established isotopes: Iodine-123, Iodine-125, and Iodine-131.
Comparison of Physical and Imaging Properties
| Property | This compound | Iodine-123 | Iodine-125 | Iodine-131 |
| Half-life | 12.93 days[1][2] | 13.22 hours[3][4] | 59.4 days[5] | 8.02 days[6] |
| Principal Gamma Ray Energy (keV) | 388.6, 666.3, 753.8 | 159 (83%)[3][4][7] | 35.5 (7%)[5][8] | 364.5 (82%)[9][10][11] |
| Other Notable Emissions | Beta-, Beta+ | High-energy gammas (low abundance) | X-rays (27-32 keV)[5][8] | Beta-, High-energy gammas |
| Spatial Resolution (Preclinical SPECT) | Not well established | Good (sub-mm)[12] | Moderate | Poor[9] |
| Sensitivity (Preclinical SPECT) | Not well established | High[3] | Moderate | Low |
Note: The imaging performance of this compound is inferred based on its gamma ray energies. The higher energy emissions would require specialized collimators to achieve good spatial resolution and may result in lower sensitivity compared to Iodine-123.
Experimental Protocols
Detailed experimental protocols are essential for reproducible preclinical SPECT imaging studies. Below are representative protocols for radiolabeling and a general workflow for a small animal SPECT/CT imaging study.
Radiolabeling of a Monoclonal Antibody with Iodine
This protocol describes a direct radioiodination method using the Iodogen technique, which is a common and relatively gentle method for labeling proteins and antibodies. This method can be adapted for this compound, Iodine-123, Iodine-125, and Iodine-131.
Materials:
-
Monoclonal antibody (mAb) to be labeled
-
Iodogen-coated tubes
-
Radioiodine (e.g., Na126I) in 0.1 M NaOH
-
Phosphate buffered saline (PBS), pH 7.4
-
Sephadex G-25 size-exclusion chromatography column
-
0.1% Bovine Serum Albumin (BSA) in PBS for column equilibration and elution
-
Syringes and needles
-
Radiation shielding
Procedure:
-
Preparation: Allow the Iodogen-coated tube to come to room temperature.
-
Reaction Mixture: Add the monoclonal antibody solution in PBS to the Iodogen-coated tube.
-
Radioiodination: Carefully add the radioiodine solution to the tube. Gently mix the solution by swirling. The reaction is typically allowed to proceed for 10-15 minutes at room temperature.
-
Quenching the Reaction: After the incubation period, transfer the reaction mixture from the Iodogen tube to a new microcentrifuge tube to stop the reaction.
-
Purification: Purify the radiolabeled antibody from free radioiodine using a pre-equilibrated Sephadex G-25 column. Elute the column with 0.1% BSA in PBS and collect the fractions containing the labeled antibody.
-
Quality Control: Determine the radiochemical purity of the final product using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). The immunoreactivity of the radiolabeled antibody should also be assessed.
Preclinical SPECT/CT Imaging of a Tumor-Bearing Mouse
This protocol outlines a general workflow for a preclinical SPECT/CT imaging study in a mouse model.
Animal Model:
-
Female athymic nude mouse (6-8 weeks old)
-
Subcutaneously implanted with human cancer cells to establish a tumor xenograft.
Imaging Agent:
-
Radiolabeled monoclonal antibody (e.g., 126I-mAb)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1-1.5% for maintenance) in oxygen. Place the mouse on the scanner bed and maintain its body temperature using a heating pad.
-
Radiotracer Administration: Administer a defined dose of the radiolabeled antibody (e.g., 5-10 MBq) via intravenous tail vein injection.
-
Image Acquisition:
-
Acquire a whole-body CT scan for anatomical reference and attenuation correction. Typical CT parameters: 50 kVp, 500 µA, 360 projections.
-
Following the CT scan, perform a whole-body SPECT acquisition. The acquisition parameters will depend on the specific SPECT system and the radionuclide being used. For example, for Iodine-123, a low-energy high-resolution (LEHR) collimator is often used with an energy window centered at 159 keV (e.g., 20% window). For higher energy isotopes like this compound and Iodine-131, a medium or high-energy collimator would be necessary. The total acquisition time can range from 30 to 60 minutes.
-
-
Image Reconstruction: Reconstruct the SPECT data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) with corrections for attenuation, scatter, and detector response.
-
Image Analysis: Co-register the SPECT and CT images. Regions of interest (ROIs) can be drawn on the images to quantify the radiotracer uptake in the tumor and other organs of interest. The uptake is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Experimental Workflows and Decay Pathways
To better understand the processes involved, the following diagrams have been generated using Graphviz.
Discussion and Conclusion
The selection of an appropriate iodine isotope for preclinical SPECT imaging is a critical decision that influences image quality and the feasibility of longitudinal studies.
-
Iodine-123 is often considered the ideal iodine isotope for SPECT due to its 159 keV gamma emission, which is well-suited for standard gamma cameras, resulting in high sensitivity and good spatial resolution.[3] Its short half-life, however, limits its use to short-term studies.
-
Iodine-125 , with its long half-life, is suitable for longer-term biodistribution studies. However, its low-energy photons (27-35 keV) lead to increased tissue attenuation and may result in lower image resolution.[5][8]
-
Iodine-131 has a convenient half-life for studies lasting several days and is widely available. However, its high-energy gamma emission (364 keV) and accompanying beta emission lead to poor spatial resolution and a higher radiation dose to the animal.[6][9]
-
This compound presents an interesting intermediate half-life of 12.93 days, making it potentially suitable for studies of intermediate duration.[1][2] However, its complex decay scheme with multiple high-energy gamma emissions (388.6, 666.3, and 753.8 keV) poses challenges for standard SPECT imaging. These high-energy photons can penetrate the collimator septa, leading to image degradation and reduced spatial resolution. Achieving high-quality images with this compound would necessitate the use of specialized high-energy collimators, which typically have lower sensitivity. Furthermore, the commercial availability of this compound is limited, which is a significant practical consideration for routine preclinical research.
References
- 1. Isotopes of iodine - Wikipedia [en.wikipedia.org]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. Iodine-123 - Wikipedia [en.wikipedia.org]
- 4. openmedscience.com [openmedscience.com]
- 5. Iodine-125 - Wikipedia [en.wikipedia.org]
- 6. Iodine-131 - Wikipedia [en.wikipedia.org]
- 7. radiopaedia.org [radiopaedia.org]
- 8. hpschapters.org [hpschapters.org]
- 9. radiopaedia.org [radiopaedia.org]
- 10. hpschapters.org [hpschapters.org]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. Preclinical SPECT - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Iodine-126
For researchers, scientists, and drug development professionals, the proper handling and disposal of radioactive materials is a paramount concern for ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of Iodine-126, a radionuclide that requires specific safety and logistical planning. Adherence to these procedures will help your institution remain in compliance with regulatory standards and build a strong foundation of trust in your laboratory's safety protocols.
Immediate Safety and Logistical Information
This compound is a radioactive isotope with a half-life of approximately 13 days.[1][2][3] This relatively short half-life makes it a suitable candidate for the "decay-in-storage" (DIS) disposal method.[4][5][6] This procedure allows the radioactive material to decay to background levels before being disposed of as regular waste.
It is crucial to note that all handling and disposal of radioactive materials are regulated by national and local authorities, such as the Nuclear Regulatory Commission (NRC) in the United States.[7] Always consult your institution's Radiation Safety Officer (RSO) and adhere to all applicable federal, state, and local regulations.[7]
Key Properties of this compound
For easy reference, the key radiological data for this compound is summarized in the table below.
| Property | Value |
| Half-life | 12.93 - 13.11 days |
| Decay Mode | Electron Capture (to Te-126), Beta Emission (to Xe-126) |
| Primary Emissions | Beta particles, Gamma rays |
Experimental Protocols: Step-by-Step Disposal of this compound
The following protocol outlines the decay-in-storage procedure for the safe disposal of this compound waste.
Waste Segregation and Collection
-
Initial Segregation: At the point of generation, segregate this compound waste from other radioactive and non-radioactive waste streams. Use designated, clearly labeled containers.
-
Waste Types:
-
Dry Solid Waste: This includes contaminated personal protective equipment (PPE) such as gloves and lab coats, as well as absorbent paper, and other solid materials. Place these items in a designated radioactive waste container with a plastic liner.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a clearly labeled, shatter-resistant container. Do not mix with other liquid waste streams unless approved by your RSO.
-
Sharps Waste: Contaminated needles, syringes, and other sharp objects must be placed in a designated, puncture-proof sharps container for radioactive waste.
-
Decay-in-Storage (DIS) Procedure
-
Labeling: Each waste container must be meticulously labeled with:
-
The words "Caution, Radioactive Material"
-
The radionuclide (this compound)
-
The initial activity of the waste and the date it was placed in storage
-
The name of the principal investigator or laboratory
-
-
Storage Location: Store the waste in a designated, secure area that is shielded to prevent radiation exposure to personnel in adjacent areas. The storage area should be locked and marked with the appropriate radiation warning signs.
-
Decay Period: A general rule of thumb for decay-in-storage is to allow the material to decay for at least 10 half-lives. For this compound, this equates to a minimum of 130 days. This period ensures the radioactivity has decayed to a very small fraction of its initial level.
Final Disposal
-
Radiation Survey: After the decay period, a radiation survey must be performed by a qualified individual (e.g., your institution's RSO or a designated radiation safety technician).
-
Using a sensitive radiation detection meter (e.g., a Geiger-Müller counter), measure the radiation levels on all surfaces of the waste container.
-
The radiation levels must be indistinguishable from the natural background radiation.
-
-
Defacing Labels: Once the waste has been confirmed to be at background levels, all radioactive material labels and markings must be removed or completely defaced.
-
Final Disposal: The now non-radioactive waste can be disposed of as regular laboratory waste, following your institution's standard procedures for chemical or biological waste if applicable.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Iodine-126
For researchers, scientists, and drug development professionals, the safe handling and disposal of radioactive materials like Iodine-126 are of paramount importance. This document provides procedural guidance, operational plans, and disposal protocols to ensure laboratory safety and regulatory compliance.
This compound is a radioactive isotope with a half-life of 12.93 days.[1][2] It decays through beta-minus (β-) emission, beta-plus (β+) emission, and electron capture, releasing both beta particles and gamma radiation.[1][3] This dual emission requires careful consideration of personal protective equipment (PPE) and handling procedures to minimize radiation exposure.
Quantitative Data for this compound
Understanding the radiological properties of this compound is the first step in establishing safe handling protocols. The following tables summarize the key quantitative data for this isotope.
| Radiological Property | Value |
| Half-life | 12.93 days[1][2] |
| Decay Modes | β- (43.7%), β+ (56.3%), Electron Capture (56.3%)[4] |
| Specific Gamma Ray Dose Constant | 0.39035 Rem/hour at 1 meter from a 1 Curie source[5] |
| Primary Emissions | Energy (MeV) | Intensity (%) |
| Beta Minus (β-) | 1.258 (Maximum) | 43.7[4] |
| Gamma (γ) | 0.3886 | 35.57 |
| 0.6663 | 32.88 | |
| 0.4912 | 2.88 | |
| 0.7538 | 4.15 | |
| 0.879 | Not specified | |
| 1.420 | Not specified | |
| Annihilation Radiation | 0.511 | 2.01 |
Note: Gamma emission intensities are derived from various sources and represent the most prominent emissions.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound to protect against both beta and gamma radiation, as well as potential contamination.
| PPE Component | Specification | Purpose |
| Lab Coat | Standard laboratory coat | Prevents contamination of personal clothing. |
| Gloves | Double-gloving with disposable nitrile or latex gloves | Provides a barrier against skin contamination. The outer layer can be removed immediately if contamination is suspected. |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes of radioactive material. |
| Dosimetry | Whole-body and ring dosimeters | Monitors occupational radiation dose to the body and extremities. |
| Shielding | Lead or tungsten shielding | Attenuates gamma radiation. The required thickness depends on the activity of the source. |
Operational Plan for Handling this compound
A well-defined operational plan ensures that all procedures are conducted in a safe and controlled manner.
1. Designated Work Area:
-
All work with this compound must be conducted in a designated and clearly labeled radioactive materials area.
-
The work surface should be covered with absorbent paper with an impermeable backing to contain any potential spills.
2. Shielding:
-
Use appropriate shielding, such as lead bricks or a leaded glass shield, to minimize gamma exposure. The specific gamma ray constant can be used to calculate the required shielding thickness to reduce the dose rate to an acceptable level.
3. Handling Techniques:
-
Always use tongs or other remote handling tools to manipulate vials and other equipment containing this compound to increase the distance from the source and reduce exposure.
-
Never pipette radioactive solutions by mouth.
4. Monitoring:
-
A survey meter, such as a Geiger-Müller counter, should be readily available to monitor for contamination on work surfaces, equipment, and personnel during and after handling procedures.
5. Volatility Precautions:
-
While this compound itself is not volatile, certain chemical forms of iodine can be. If working with volatile iodine compounds, all procedures should be performed in a certified fume hood with appropriate charcoal filtering to prevent inhalation of radioactive vapor.
Experimental Protocol: A General Guideline for Handling a Radioactive Isotope
The following is a generalized protocol that should be adapted to the specific experimental needs while adhering to all institutional and regulatory requirements.
1. Preparation:
-
Before starting, ensure all necessary materials are present in the designated radioactive work area, including PPE, shielding, handling tools, and waste containers.
-
Review the specific experimental procedure and identify all steps where radiation exposure or contamination is possible.
2. Aliquoting and Dilution:
-
Place the stock vial of this compound behind appropriate shielding.
-
Using remote handling tools, carefully open the vial.
-
Use a calibrated micropipette with a disposable tip to withdraw the required volume.
-
Dispense the aliquot into a shielded container for dilution or direct use.
-
After use, securely cap the stock vial and return it to its shielded storage container.
3. Post-Procedure Monitoring:
-
After completing the experimental work, use a survey meter to monitor the work area, all equipment, and your gloves for contamination.
-
If any contamination is found on your gloves, remove the outer pair immediately and dispose of them in the designated radioactive waste container.
-
Decontaminate any affected surfaces as described in the spill cleanup procedure.
4. Personal Decontamination:
-
Before leaving the work area, monitor your hands, lab coat, and shoes for any contamination.
-
If contamination is detected, follow your institution's personal decontamination procedures. This typically involves washing the affected skin with mild soap and lukewarm water.
Disposal Plan for this compound Waste
Proper disposal of radioactive waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, absorbent paper, pipette tips) should be placed in a clearly labeled, shielded radioactive waste container.
-
Liquid waste should be collected in a designated, shatterproof container that is also appropriately shielded and labeled.
2. Decay-in-Storage:
-
Given its 12.93-day half-life, waste contaminated with this compound can be managed through decay-in-storage.
-
The waste must be stored for a minimum of 10 half-lives (approximately 130 days) to allow the radioactivity to decay to background levels.
-
Before disposal as regular waste, the decayed waste must be monitored with a survey meter to confirm that it is no longer radioactive.
3. Record Keeping:
-
Meticulous records of all radioactive waste must be maintained, including the isotope, activity, date of disposal, and method of disposal.
Mandatory Visualization: Radioactive Spill Cleanup Workflow
The following diagram illustrates the logical workflow for responding to a spill of this compound.
References
- 1. Emergency Procedures for Spills of Radioactive Materials | Research and Innovation [unh.edu]
- 2. Isotopes of iodine - Wikipedia [en.wikipedia.org]
- 3. Emergency Response Procedure For Radioactive Material Spill - Environmental Health & Safety [ehs.utoronto.ca]
- 4. s29068.pcdn.co [s29068.pcdn.co]
- 5. iem-inc.com [iem-inc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
